1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Description
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Properties
IUPAC Name |
1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKHELOCNIIEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593142 | |
| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70152-27-1 | |
| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Introduction
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a cornerstone in the architecture of bioactive molecules. As a six-membered, unsaturated nitrogen-containing heterocycle, it is prevalent in a multitude of natural products and synthetic pharmaceutical agents.[1][2][3] The structural and chemical flexibility of the THP ring makes it an invaluable template in drug design and organic synthesis.[1][4] The biological and pharmacological profile of THP derivatives is profoundly influenced by the nature and position of substituents on the ring structure.[3]
This guide focuses on the chemical properties of a specific derivative, This compound . This molecule combines three key structural motifs: the core 1,2,3,6-tetrahydropyridine ring, an N-benzyl group which modulates steric and electronic properties, and a C4-linked 3-phenylpropyl chain that enhances lipophilicity and provides conformational flexibility. While specific literature on this exact compound is limited, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its constituent parts and related analogues. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and physicochemical characteristics based on established principles of organic chemistry.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its unique assembly of functional groups. The tertiary amine within the unsaturated ring imparts basicity, while the aromatic rings and the hydrocarbon chain contribute to its lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70152-27-1 | [5][6] |
| Molecular Formula | C₂₁H₂₅N | [6] |
| Molecular Weight | 291.43 g/mol | [6] |
| Predicted XLogP3 | 4.6 - 5.1 | (Predicted) |
| Predicted pKa | ~8.5 - 9.0 (conjugate acid) | (Predicted) |
The core reactivity of the molecule is centered around two primary locations: the nucleophilic and basic nitrogen atom and the C4-C5 olefinic bond. The N-benzyl group serves as a common protecting group in synthesis, which can be removed under reductive conditions, but it also sterically shields the nitrogen atom, influencing its accessibility to reagents.
Synthesis Methodologies
The synthesis of 4-substituted-1-benzyl-1,2,3,6-tetrahydropyridines can be approached through several strategic pathways. Given the lack of a specific published procedure for the title compound, a highly plausible and versatile method involves the direct C4-alkylation of a metallated 1-benzyl-1,2,3,6-tetrahydropyridine precursor. This approach offers a convergent and efficient route to the target molecule.
Key Synthetic Strategy: C4-Alkylation of a Tetrahydropyridine Intermediate
This strategy leverages the increased acidity of the allylic protons at the C4 position of a 1-benzyl-4-substituted-1,2,3,6-tetrahydropyridine precursor. Deprotonation with a strong, non-nucleophilic base generates a resonance-stabilized allylic anion, which can then be alkylated by an appropriate electrophile. A similar methodology has been successfully employed for the synthesis of related C4-alkylated tetrahydropyridines.[7]
The logical workflow for this synthesis is depicted below.
Caption: Plausible synthetic workflow for the target compound via C4-alkylation.
Experimental Protocol: Synthesis via C4-Alkylation
The following protocol is a predictive, self-validating methodology based on established chemical principles for achieving the synthesis of the title compound.
PART A: Synthesis of 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine (Enamine Precursor)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-benzyl-4-piperidone (1.0 eq), piperidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine, which is often used directly in the next step. A patent describes a similar enamine formation process.[8]
PART B: Reduction to 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine
-
Reaction Setup: Dissolve the crude enamine from Part A in an appropriate solvent such as tetrahydrofuran (THF) or methanol in a flask under an inert atmosphere (N₂ or Ar).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise (1.5 eq).[8]
-
Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC. Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.
PART C: C4-Alkylation to yield this compound
-
Reaction Setup: Dissolve the purified product from Part B in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the allylic anion.[7]
-
Alkylation: Add 1-bromo-3-phenylpropane (1.2 eq) dropwise to the anion solution at -78 °C.
-
Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity profile is dominated by the alkene and the tertiary amine functionalities.
Caption: Key reactivity pathways of the tetrahydropyridine scaffold.
Reactions at the C4-C5 Double Bond
-
Reduction/Hydrogenation: The olefinic bond can be readily reduced to the corresponding saturated piperidine derivative using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation significantly alters the geometry and conformational flexibility of the ring.
-
Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. For instance, halogenation with agents like bromine can occur, leading to di-halogenated piperidine derivatives.[9]
-
Oxidation: The tetrahydropyridine ring can be oxidized to a more stable dihydropyridinium species. This is a reaction of significant biological consequence, as exemplified by the neurotoxin MPTP, where enzymatic oxidation by monoamine oxidase B (MAO-B) is the critical step for its activation.[10] It is plausible that the title compound could also be a substrate for similar enzymatic or chemical oxidation.
Reactions Involving the Nitrogen Atom
-
Salt Formation: As a tertiary amine, the nitrogen atom is basic and will react with acids to form the corresponding ammonium salts. This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds.
-
N-Debenzylation: The benzyl group is a versatile protecting group that can be cleaved under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This unmasks the secondary amine, providing a crucial handle for further synthetic diversification.
Stability
The compound is expected to be reasonably stable under standard laboratory conditions. However, like many tertiary amines, it may be sensitive to air oxidation over long periods, potentially leading to the formation of N-oxide byproducts. It should be stored in a well-sealed container, protected from light and air.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key features can be reliably predicted based on the known spectroscopic behavior of its structural components.[11][12]
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiplets between δ 7.1-7.4 ppm (10H, from benzyl and phenylpropyl groups).- Vinyl Proton: A broad singlet or multiplet around δ 5.5-5.8 ppm (1H, C5-H).- Benzylic Protons: A sharp singlet around δ 3.5-3.7 ppm (2H, N-CH₂-Ph).- Allylic Protons: Multiplets around δ 2.5-3.2 ppm (4H, C3-H₂ and C6-H₂).- Phenylpropyl Chain: Multiplets for the three methylene groups between δ 1.6-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ 125-142 ppm.- Vinyl Carbons: Signals around δ 120-135 ppm (C4 and C5).- Benzylic Carbon: Signal around δ 60-65 ppm (N-CH₂-Ph).- Ring Carbons: Signals for C2, C3, and C6 in the δ 25-55 ppm range.- Phenylpropyl Chain: Signals for the aliphatic carbons in the δ 28-36 ppm range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z 291.- Key Fragments: m/z 91 (tropylium ion, from benzyl group), m/z 200 ([M-C₇H₇]⁺, loss of benzyl), m/z 172 ([M-C₉H₁₁]⁺, loss of phenylpropyl side chain). |
Conclusion
This compound is a molecule with significant potential for applications in medicinal chemistry and as a synthetic intermediate. Its chemical properties are defined by the interplay between the reactive tetrahydropyridine core and its N-benzyl and C4-phenylpropyl substituents. Understanding its plausible synthetic routes, primarily through C4-alkylation, and its reactivity at both the double bond and the nitrogen atom, provides a solid foundation for its utilization in research and development. The general biological importance of the tetrahydropyridine scaffold suggests that this compound and its derivatives are worthy candidates for further investigation in drug discovery programs.
References
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1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine structure elucidation
The structure elucidation of a novel chemical entity like this compound demands a rigorous and systematic approach. By integrating HRMS with a logical suite of 1D and 2D NMR experiments, we create a self-validating workflow where the output of one technique corroborates the others. HRMS provides the elemental formula, ¹H and ¹³C NMR define the raw materials (the C-H framework), COSY and HSQC assemble them into distinct fragments, and HMBC provides the final, unambiguous connections. This multi-technique strategy ensures the highest level of confidence in the final structure, a non-negotiable requirement for advancing a compound in the drug development pipeline. For absolute stereochemical confirmation, single-crystal X-ray diffraction would be the ultimate validation step, should a suitable crystal be obtained. [7][8]
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An In-Depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS: 70152-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, a substituted tetrahydropyridine with significant potential in neuropharmacology. Although specific research on this molecule is not extensively published, its structural motifs are present in a variety of biologically active compounds. This document synthesizes information from related structures to project the chemical properties, plausible synthetic routes, potential pharmacological activities, and analytical methodologies for the title compound. The guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar molecules for therapeutic applications.
Introduction: The Tetrahydropyridine Scaffold in Neuropharmacology
The 1,2,3,6-tetrahydropyridine core is a prominent structural feature in a multitude of neuroactive compounds.[1][2] Its significance in neuroscience was notably highlighted by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that paradoxically, through its neurotoxic properties, became an invaluable tool in the study of Parkinson's disease.[1] The neurotoxicity of MPTP is mediated by its metabolite, MPP+, which selectively destroys dopaminergic neurons.[1] This has spurred extensive research into tetrahydropyridine derivatives, leading to the development of compounds with a range of pharmacological activities, including neuroprotective effects.[3][4]
The title compound, this compound, incorporates key structural elements that suggest a strong potential for interaction with neurological targets. The N-benzyl group and the 4-position substituent are common features in molecules that modulate monoamine transporters.[5][6] Specifically, the structural analogy to known dopamine transporter (DAT) inhibitors suggests that this molecule may exhibit significant activity within the dopaminergic system.[7][8]
Physicochemical Properties and Spectroscopic Profile
| Property | Predicted Value |
| Molecular Formula | C21H25N |
| Molecular Weight | 291.43 g/mol |
| Appearance | Likely a pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| LogP (Predicted) | ~4.5 - 5.5 |
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted 1H and 13C NMR chemical shifts, based on analogous structures, are presented below.[9][10][11][12][13]
| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Phenyl-H (benzyl) | 7.20-7.40 (m, 5H) | 127.0-129.5 (aromatic CH) |
| Phenyl-H (phenylpropyl) | 7.10-7.30 (m, 5H) | 125.5-128.5 (aromatic CH) |
| Vinyl-H (tetrahydropyridine) | ~5.4 (br s, 1H) | ~120 (vinyl C) |
| N-CH₂ (benzyl) | ~3.6 (s, 2H) | ~60 (N-CH₂) |
| N-CH₂ (tetrahydropyridine) | ~3.0-3.2 (m, 2H) | ~50-55 (N-CH₂) |
| Allylic-CH₂ (tetrahydropyridine) | ~2.5 (m, 2H) | ~28-32 (allylic CH₂) |
| Phenylpropyl-CH₂ | 1.6-2.6 (m, 6H) | 25-36 (aliphatic CH₂) |
Synthesis and Purification
A plausible and efficient synthetic route to this compound can be conceptualized starting from the commercially available 1-benzyl-4-piperidone.[14][15] This approach offers a convergent and reliable pathway to the target molecule.
Proposed Synthetic Pathway
A two-step synthesis is proposed, commencing with a Wittig reaction to introduce the phenylpropylidene moiety, followed by a reduction of the resulting exocyclic double bond.
Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropylidene)piperidine via Wittig Reaction [16][17][18][19][20]
-
Preparation of the Wittig Reagent: To a stirred suspension of 3-phenylpropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes dropwise at -78 °C. Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour.
-
Reaction with Ketone: Cool the ylide solution back to -78 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Selective Reduction to this compound
-
Rationale: While catalytic hydrogenation is a common method for alkene reduction, careful control of conditions would be necessary to avoid reduction of the aromatic rings and potential debenzylation. Alternative reduction methods that are milder towards the benzyl group could also be explored.
-
Catalytic Hydrogenation: Dissolve the purified 1-benzyl-4-(3-phenylpropylidene)piperidine in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Further purification, if necessary, can be achieved by flash column chromatography.
Potential Pharmacological Activity and Mechanism of Action
The structural framework of this compound strongly suggests a potential interaction with monoamine transporters.[5][6][8]
Dopamine Transporter (DAT) Inhibition
Numerous studies on N-benzylpiperidine and related analogs have demonstrated high affinity and selectivity for the dopamine transporter.[6][7] The N-benzyl moiety is a common feature in many potent DAT inhibitors. The 4-position substituent plays a crucial role in modulating this activity. The 3-phenylpropyl group in the target molecule provides a lipophilic chain that can engage in favorable interactions within the DAT binding pocket. Therefore, it is hypothesized that this compound acts as a dopamine reuptake inhibitor.
Potential Therapeutic Implications
-
Neurodegenerative Diseases: By inhibiting dopamine reuptake, this compound could potentially increase synaptic dopamine levels, which may have therapeutic benefits in conditions like Parkinson's disease.[3]
-
Psychostimulant Research: As a DAT inhibitor, it would be expected to have psychostimulant properties. Its study could provide insights into the structure-activity relationships of dopamine reuptake inhibitors.
-
Neuroprotection: Some tetrahydropyridine derivatives have demonstrated neuroprotective effects, independent of their direct action on monoamine transporters.[4][21] Further investigation would be required to determine if the title compound possesses such properties.
Analytical Methodologies
A robust analytical workflow is essential for the characterization and quality control of this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be the primary tool for purity assessment and quantification.[22][23][24] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with formic acid or ammonium acetate as a modifier) would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both qualitative and quantitative analysis, particularly for assessing the purity of the final product and identifying any volatile impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for unequivocal structural elucidation.[9][12][13] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, although it is less specific for detailed structural analysis compared to NMR.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the field of neuropharmacology. Based on robust structure-activity relationships from related compounds, it is projected to be a potent dopamine transporter inhibitor. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for its preparation and characterization. Future research should focus on the stereoselective synthesis of this compound, in vitro and in vivo evaluation of its pharmacological profile, and exploration of its potential therapeutic applications in neurological disorders.
References
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. J Med Chem. 2003;46(8):1465-1469. [Link]
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Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. 2003;46(8):1465-1469. [Link]
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Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. J Med Chem. 2000;43(15):2895-2904. [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chem Neurosci. 2018;9(5):1147-1155. [Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules. 2021;26(11):3357. [Link]
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Neuroprotective and Neurotherapeutic Effects of Tetrahedral Framework Nucleic Acids on Parkinson's Disease in Vitro. ACS Appl Mater Interfaces. 2019;11(39):35531-35539. [Link]
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Synthesis of benzyl substituted tetrahydropyridines and 1,2,3,4-tetrahydroisoquinolines via acid catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. Tetrahedron. 1999;55(14):4481-4488. [Link]
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Neuroprotective Role of Phytochemicals. Molecules. 2020;25(21):5138. [Link]
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Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines. Bioorg Med Chem Lett. 2013;23(17):4943-4947. [Link]
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1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine molecular weight
An In-Depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine: Physicochemical Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight. A plausible synthetic route is proposed with mechanistic insights, alongside a detailed protocol for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies for working with this compound.
Introduction
This compound is a substituted tetrahydropyridine derivative. The tetrahydropyridine scaffold is a core structural motif in a wide range of biologically active molecules and synthetic intermediates. The presence of both a benzyl group on the nitrogen atom and a phenylpropyl substituent at the 4-position suggests its potential as a precursor for complex molecular architectures, possibly targeting the central nervous system. Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first step in any research and development endeavor.
Physicochemical Properties
The molecular weight of a compound is a critical parameter, influencing its stoichiometric calculations in synthesis, its behavior in various analytical techniques, and its pharmacokinetic profile. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | N/A |
| CAS Number | 70152-27-1 | [1][2] |
| Molecular Formula | C21H25N | [1][3] |
| Molecular Weight | 291.43 g/mol | [1][3] |
| MDL Number | MFCD18800726 | [1][3] |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic pathway can be designed based on established organic chemistry principles. The following proposed synthesis starts from the commercially available 1-benzyl-4-piperidone. This approach involves a Grignard reaction to form the carbon-carbon bond, followed by an acid-catalyzed dehydration to introduce the double bond in the tetrahydropyridine ring.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol (Grignard Reaction)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 3-phenylpropyl bromide in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of an iodine crystal. The mixture is stirred until the magnesium is consumed.
-
Addition to Ketone: The solution of 1-benzyl-4-piperidone in anhydrous THF is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added dropwise to the ketone solution with vigorous stirring.
-
Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol intermediate.
Causality Explanation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. The choice of anhydrous conditions is critical as Grignard reagents are highly reactive with protic solvents like water. The ammonium chloride workup is a mild way to protonate the resulting alkoxide and neutralize any remaining Grignard reagent.
Step 2: Synthesis of this compound (Dehydration)
-
Reaction Setup: The crude alcohol intermediate from the previous step is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.
-
Water Removal: The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried, and the solvent is evaporated. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final product.
Causality Explanation: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom forms the thermodynamically stable tetrasubstituted double bond within the piperidine ring.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose, providing information on both the retention time (a measure of purity) and the mass-to-charge ratio of the molecule and its fragments (confirming its structure).[4]
Analytical Workflow
Caption: Standard workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified product and dissolve it in 1 mL of a suitable solvent like methanol or dichloromethane. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole mass selective detector.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase at 20°C/min to 250°C, hold for 2 minutes.
-
Ramp 2: Increase at 10°C/min to 300°C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 amu.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak, indicating the purity of the compound. The mass spectrum of this peak should be analyzed for the molecular ion peak (M+) at m/z 291.4, corresponding to the molecular weight of the compound. Fragmentation patterns should also be consistent with the proposed structure, likely showing fragments corresponding to the loss of the benzyl group (m/z 91) and other characteristic cleavages.
Self-Validating System: This protocol is self-validating because the combination of a specific retention time from the GC and a unique mass spectrum and fragmentation pattern from the MS provides a high degree of confidence in both the identity and purity of the analyte.
Potential Applications and Pharmacological Context
Derivatives of tetrahydropyridine and benzylpiperidine are prevalent in medicinal chemistry. For instance, 4-benzylpiperidine acts as a monoamine releasing agent.[5] The core structure is also found in compounds investigated for the treatment of Alzheimer's disease and as NMDA receptor antagonists.[5][6] The title compound, this compound, can be considered a valuable intermediate for the synthesis of more complex, pharmacologically active molecules. Its structural features may lend themselves to the development of novel ligands for various receptors and transporters in the central nervous system.
Conclusion
This technical guide has detailed the essential information regarding this compound, with a core focus on its molecular weight of 291.43 g/mol . A robust, two-step synthesis has been proposed, and a comprehensive protocol for its analytical characterization via GC-MS has been provided. This document serves as a foundational resource for researchers, enabling further exploration of this compound's synthetic utility and potential biological activities.
References
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This compound. (n.d.). 1PlusChem. Retrieved January 17, 2026, from [Link]
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1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts and their antiplasmodial and antitrypanosomal activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential pharmacological significance of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine.
Foreword
The landscape of neuropharmacology is in constant evolution, driven by the synthesis and exploration of novel chemical entities that interact with the central nervous system. Within this dynamic field, the 1,2,3,6-tetrahydropyridine scaffold has garnered significant attention. This is largely due to the serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that has become an invaluable tool in modeling Parkinson's disease. The structural similarity of this compound to MPTP and its analogs places it at a critical intersection of potential neurotoxicity and neuroprotective research. This guide provides a comprehensive overview of this specific molecule, drawing upon the broader understanding of its chemical class to offer insights into its synthesis, characteristics, and prospective applications in neuroscience and drug discovery.
Chemical Identity and Nomenclature
The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically identified as:
IUPAC Name: this compound
This nomenclature precisely describes the molecular architecture: a 1,2,3,6-tetrahydropyridine ring N-substituted with a benzyl group and C-substituted at the 4-position with a 3-phenylpropyl chain.
CAS Registry Number: 70152-27-1
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification in databases and literature.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, we can infer its general properties based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₂₁H₂₅N | Calculated from structure |
| Molecular Weight | 291.44 g/mol | Calculated from atomic weights |
| Appearance | Likely an oil or low-melting solid at room temperature. | General property of similar tertiary amines. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Poorly soluble in water. | Based on the lipophilic nature of the benzyl and phenylpropyl groups. |
| Boiling Point | High boiling point, likely requiring vacuum distillation for purification. | Characteristic of molecules of this size and polarity. |
| Stability | Generally stable under standard conditions. May be susceptible to oxidation over time. | General stability of tetrahydropyridines. |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic strategies for constructing 4-substituted-1-benzyl-1,2,3,6-tetrahydropyridines. A plausible and versatile method involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic route would involve the initial synthesis of a 4-substituted pyridine, followed by N-benzylation and subsequent partial reduction of the pyridine ring. An alternative, and often more direct, approach is the modification of a pre-formed 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis via Wittig Reaction and Subsequent Reduction
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.
Step 1: Synthesis of 4-(3-Phenylprop-1-en-1-yl)pyridine
This step can be achieved via a Wittig reaction between pyridine-4-carboxaldehyde and a suitable phosphonium ylide derived from (2-bromoethyl)benzene.[1][2]
-
Preparation of the Ylide: To a solution of (2-phenylethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of pyridine-4-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-(3-phenylprop-1-en-1-yl)pyridine.
Step 2: N-Benzylation of 4-(3-Phenylprop-1-en-1-yl)pyridine
-
Reaction Setup: Dissolve 4-(3-phenylprop-1-en-1-yl)pyridine (1.0 equivalent) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting pyridinium salt by recrystallization or precipitation.
Step 3: Partial Reduction to 1-Benzyl-4-(3-phenylprop-1-en-1-yl)-1,2,3,6-tetrahydropyridine
The selective reduction of the pyridinium salt to the tetrahydropyridine is a critical step.[3]
-
Reduction: Dissolve the N-benzyl-4-(3-phenylprop-1-en-1-yl)pyridinium salt (1.0 equivalent) in methanol or ethanol.
-
Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise. The use of a milder reducing agent is crucial to avoid over-reduction to the piperidine.
-
Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess NaBH₄ with water. Remove the solvent under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Step 4: Reduction of the Alkene to yield this compound
-
Catalytic Hydrogenation: Dissolve the product from Step 3 in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Alternative Synthetic Approach
An alternative strategy begins with 1-benzyl-4-piperidone, a commercially available starting material.[4]
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A Theoretical and Investigative Framework for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine as a Putative MPTP Analog
A Whitepaper for Advanced Neuroscience and Drug Development Professionals
Executive Summary
The study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease (PD). The selective destruction of dopaminergic neurons in the substantia nigra by MPTP's active metabolite, MPP+, has provided a robust model for investigating neurodegenerative processes.[1][2][3] The neurotoxicity of MPTP is contingent on a series of biochemical events, including its oxidation by monoamine oxidase B (MAO-B), the uptake of its toxic metabolite by the dopamine transporter (DAT), and the subsequent inhibition of mitochondrial complex I.[4][5][6] Structure-activity relationship studies of MPTP analogs have revealed that modifications to the tetrahydropyridine core can significantly impact their neurotoxic potential. This document presents a theoretical and investigative framework for a novel, uncharacterized compound, 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT), as a putative MPTP analog. Due to the current absence of published biological data on BPPT, this guide is structured as a research proposal, outlining the scientific rationale, predicted mechanisms, and a comprehensive experimental plan to elucidate its potential as a dopaminergic neurotoxin.
Introduction: The Rationale for Investigating BPPT
The core structure of MPTP, a tetrahydropyridine ring with an N-methyl and a 4-phenyl substituent, is crucial for its neurotoxicity. However, variations in these substituents can modulate its activity. For instance, the N-benzyl analog of MPTP, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been shown to be a substrate for MAO-B, and its corresponding pyridinium ion, BMP+, is neurotoxic when directly administered.[7] This suggests that an N-benzyl group is compatible with the initial steps of metabolic activation.
The compound of interest, this compound (BPPT), possesses this N-benzyl moiety. Furthermore, it features a 4-(3-phenylpropyl) substituent. This extended, lipophilic side chain at the 4-position presents an intriguing structural variation. Its impact on MAO-B metabolism, DAT affinity, and mitochondrial toxicity is unknown. We hypothesize that BPPT, due to its structural similarities to known neurotoxins, will act as a dopaminergic neurotoxin, potentially with unique properties conferred by its 4-position substituent. This whitepaper will delineate a comprehensive research plan to test this hypothesis.
Proposed Chemical Synthesis of BPPT
While no specific synthesis for BPPT is documented, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of 4-substituted piperidines and tetrahydropyridines. A potential multi-step synthesis is outlined below:
Proposed Synthetic Pathway:
-
Starting Materials: Commercially available 1-benzyl-4-piperidone and (3-bromopropyl)benzene.
-
Grignard Reaction: The (3-bromopropyl)benzene would be converted to its corresponding Grignard reagent, 3-phenylpropylmagnesium bromide. This reagent would then be reacted with 1-benzyl-4-piperidone to form the tertiary alcohol, 1-benzyl-4-(3-phenylpropyl)piperidin-4-ol.
-
Dehydration: The resulting alcohol would be subjected to acid-catalyzed dehydration to introduce the double bond within the piperidine ring, yielding the target compound, this compound (BPPT).
Purification and Characterization: The final product would be purified by column chromatography and its structure confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Predicted Mechanism of Neurotoxicity
Based on the established mechanism of MPTP, we predict a multi-step pathway for BPPT-induced neurotoxicity, as illustrated in the diagram below.
Caption: Predicted neurotoxic pathway of BPPT.
Detailed Steps of the Predicted Mechanism:
-
Metabolic Activation: We hypothesize that BPPT, being lipophilic, will cross the blood-brain barrier. In the brain, it is predicted to be a substrate for MAO-B, primarily located in astrocytes.[5] MAO-B will likely oxidize the tetrahydropyridine ring of BPPT to form a dihydropyridinium intermediate (BPPDP+), which is then further oxidized to the active neurotoxin, 1-benzyl-4-(3-phenylpropyl)pyridinium (BPPP+).
-
Selective Uptake: The positively charged BPPP+ is predicted to be a high-affinity substrate for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[8][9][10][11][12] This selective uptake mechanism is expected to lead to the accumulation of BPPP+ within these neurons, conferring the characteristic specificity of this class of neurotoxins.
-
Mitochondrial Impairment: Once inside the dopaminergic neuron, BPPP+ is expected to be sequestered by mitochondria, driven by the mitochondrial membrane potential.[13][14] We predict that BPPP+ will inhibit Complex I of the electron transport chain, leading to a cascade of deleterious events, including impaired ATP synthesis and the generation of reactive oxygen species (ROS).[7][15]
-
Oxidative Stress and Cell Death: The combination of energy failure and increased oxidative stress is predicted to overwhelm the neuron's defense mechanisms, ultimately triggering apoptotic and/or necrotic cell death pathways, leading to the demise of dopaminergic neurons in the substantia nigra.[2]
Proposed Experimental Workflow
To validate the hypothesized neurotoxicity of BPPT, a systematic, multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo studies.
Caption: Proposed experimental workflow for BPPT evaluation.
In Vitro Studies
Objective: To determine the direct cytotoxic effects of the predicted active metabolite, BPPP+, on dopaminergic cells and to elucidate the underlying cellular mechanisms.
Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated to a dopaminergic phenotype.
Experimental Protocols:
-
Synthesis of BPPP+: The pyridinium metabolite, BPPP+, will be synthesized for direct application to cell cultures.
-
Cytotoxicity Assays:
-
MTT Assay: Differentiated SH-SY5Y cells will be treated with increasing concentrations of BPPP+ for 24 and 48 hours. Cell viability will be assessed by measuring the reduction of MTT to formazan.
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, will be quantified after treatment with BPPP+.
-
-
Mitochondrial Function Assays:
-
Seahorse XF Analyzer: Oxygen consumption rates (OCR) will be measured to assess the impact of BPPP+ on mitochondrial respiration.
-
JC-1 Staining: The mitochondrial membrane potential will be evaluated using the fluorescent probe JC-1. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
In Vivo Studies
Objective: To determine if systemically administered BPPT induces parkinsonian-like pathology and behavioral deficits in a rodent model.
Animal Model: Male C57BL/6 mice, a strain known to be susceptible to MPTP-induced neurotoxicity.[1][15]
Experimental Protocols:
-
BPPT Administration: Mice will be administered BPPT via intraperitoneal (i.p.) injection. A dose-response study will be conducted to determine the optimal neurotoxic dose. A control group will receive vehicle injections.
-
Behavioral Assessments: A battery of motor function tests will be performed at baseline and at various time points post-injection.
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Post-mortem Analysis (at 7 and 21 days post-injection):
-
High-Performance Liquid Chromatography (HPLC): Striatal tissue will be dissected and analyzed for levels of dopamine and its metabolites (DOPAC and HVA) to quantify the extent of dopamine depletion.
-
Immunohistochemistry (IHC): Brain sections containing the substantia nigra and striatum will be stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and quantify the loss of dopaminergic neurons and their terminals.
-
Predicted Outcomes and Data Presentation
The following tables summarize the expected quantitative data if BPPT is a potent dopaminergic neurotoxin.
Table 1: Predicted In Vitro Cytotoxicity of BPPP+ in SH-SY5Y Cells
| Assay | Endpoint | Predicted IC₅₀ (µM) |
| MTT Assay (48h) | Cell Viability | 50 - 200 |
| LDH Release (48h) | Cell Death | 75 - 250 |
Table 2: Predicted In Vivo Effects of BPPT in C57BL/6 Mice (21 days post-treatment)
| Measurement | Control Group | BPPT-Treated Group | Predicted % Change |
| Behavioral | |||
| Rotarod Latency (s) | 180 ± 20 | 60 ± 15 | -67% |
| Pole Test Time (s) | 10 ± 2 | 25 ± 5 | +150% |
| Neurochemical | |||
| Striatal Dopamine (ng/mg tissue) | 15 ± 2 | 4 ± 1 | -73% |
| Histological | |||
| TH+ Neurons in SNpc (cells/section) | 5000 ± 400 | 1500 ± 300 | -70% |
Conclusion and Future Directions
This document provides a comprehensive, albeit theoretical, guide to the potential of this compound (BPPT) as a novel MPTP analog. The proposed research plan is designed to systematically evaluate its synthesis, mechanism of action, and in vivo neurotoxic effects. Should the experimental results align with the predictions outlined herein, BPPT could emerge as a valuable tool for Parkinson's disease research. Its unique structural features may offer new insights into the structure-activity relationships of dopaminergic neurotoxins and could potentially be used to model different aspects of PD pathology. The successful validation of BPPT as a neurotoxin would pave the way for further studies, including the investigation of potential neuroprotective agents in this new model of parkinsonism.
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An In-depth Technical Guide to the In Vitro Toxicity Screening of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Preamble: A Proactive Approach to De-risking Novel Tetrahydropyridine Analogs
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for targeting a range of biological entities. However, this core is also associated with the well-documented neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has served as a stark reminder of the potential for catastrophic, mechanism-based toxicity. The neurotoxic properties of MPTP were tragically discovered in the 1980s when individuals using illicit drugs contaminated with MPTP developed irreversible Parkinson's-like symptoms[1]. MPTP itself is not the primary toxic agent; it is metabolized in the brain by monoamine oxidase B (MAO-B) to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopamine transporters into dopaminergic neurons, where it inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[2].
Given this precedent, any novel tetrahydropyridine derivative, such as 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, must be approached with a high degree of caution. Its structural similarity to MPTP necessitates a thorough and proactive in vitro toxicity assessment to identify potential liabilities early in the drug development process. This guide provides a comprehensive, scientifically-grounded framework for the in vitro toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to provide a robust preliminary safety profile, adhering to the principles of preclinical safety evaluation recommended by regulatory bodies[3][4][5][6].
Foundational Toxicity Assessment: General Cytotoxicity
Before investigating specific mechanisms of toxicity, it is crucial to establish the compound's general cytotoxic potential. This provides a baseline understanding of the concentrations at which the compound begins to cause overt cell death, which is essential for designing more nuanced mechanistic studies. Two complementary assays are recommended to assess cytotoxicity through different biological endpoints: membrane integrity and metabolic activity.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a cytosolic enzyme released into the cell culture medium upon plasma membrane damage[7][8].
Experimental Protocol: LDH Assay
-
Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 cells, known for their metabolic capabilities, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., Triton X-100 for maximum LDH release) wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect a portion of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control[7][9].
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is therefore indicative of cell viability and metabolic health[9][10].
Experimental Protocol: MTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Foundational Cytotoxicity
| Assay | Cell Line | Endpoint | Timepoint(s) | Key Metric |
| LDH | HepG2, SH-SY5Y | Membrane Integrity | 24h, 48h, 72h | % Cytotoxicity |
| MTT | HepG2, SH-SY5Y | Metabolic Activity | 24h, 48h, 72h | % Viability, IC50 |
Logical Relationship: Cytotoxicity Assays
Caption: Workflow for assessing general cytotoxicity.
Mechanistic Toxicity Assessment: A Targeted Approach
Based on the chemical structure of this compound, a tiered approach to mechanistic toxicity testing is warranted, focusing on neurotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.
Neurotoxicity Assessment: The MPTP Analogy
The structural similarity to MPTP makes neurotoxicity a primary concern. The key initiating step in MPTP toxicity is its oxidation by MAO enzymes[2][11]. Therefore, the first step is to determine if the test compound is a substrate for MAO-A and MAO-B.
Experimental Protocol: MAO-A and MAO-B Substrate Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a cofactor, such as NADPH.
-
Detection: Monitor the production of a metabolite over time using a sensitive analytical method like LC-MS/MS. A known substrate for each enzyme should be used as a positive control.
-
Data Analysis: Determine the rate of metabolite formation to assess if the compound is a substrate for either MAO isoform.
If the compound is found to be a substrate for MAO, subsequent experiments in a relevant neuronal cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype) should be conducted to assess for mitochondrial dysfunction and oxidative stress, key events in MPTP-induced neurotoxicity[12].
Genotoxicity Assessment: Protecting the Genome
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis[13][14][15]. A standard in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay[15][16].
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium[13].
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Plating: Plate the treated bacteria on histidine-deficient agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[17].
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss)[14].
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9).
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Signaling Pathway: Genotoxicity Endpoints
Caption: Assays for detecting different genotoxicity endpoints.
Cardiotoxicity Assessment: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes)[18][19][20][21][22]. Therefore, assessing the potential of this compound to inhibit the hERG channel is a critical safety screen.
Experimental Protocol: hERG Patch Clamp Assay
Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Current Measurement: Measure the hERG current in the presence and absence of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Metabolic Stability and CYP450 Inhibition
Understanding how the compound is metabolized and its potential to inhibit major cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions[23][24][25][26][27].
Experimental Protocol: CYP450 Inhibition Assay
This assay determines the potential of the test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific probe substrate for each CYP isoform, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a cofactor (NADPH).
-
Incubation: Incubate for a specific time.
-
Termination: Stop the reaction.
-
Analysis: Quantify the formation of the metabolite from the probe substrate using LC-MS/MS or a fluorescent plate reader.
-
Data Analysis: Calculate the percent inhibition of each CYP isoform and determine the IC50 value[23].
Data Presentation: Mechanistic Toxicity
| Assay | Target/System | Endpoint | Key Metric |
| MAO Substrate Assay | MAO-A, MAO-B | Metabolite Formation | Rate of Metabolism |
| Ames Test | S. typhimurium | Gene Mutation | Revertant Colonies |
| Micronucleus Assay | Mammalian Cells | Chromosomal Damage | Micronuclei Frequency |
| hERG Patch Clamp | hERG Channel | Channel Current | % Inhibition, IC50 |
| CYP450 Inhibition | CYP Isoforms | Metabolite Formation | % Inhibition, IC50 |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The in vitro toxicity screening strategy outlined in this guide provides a comprehensive framework for evaluating the safety profile of this compound. By employing a tiered approach that begins with foundational cytotoxicity and progresses to targeted mechanistic assays, researchers can efficiently identify potential liabilities. The results from these studies are critical for making informed go/no-go decisions in the early stages of drug development, ultimately saving time and resources and, most importantly, ensuring patient safety. A compound exhibiting significant liabilities in any of these key areas, particularly non-reversible toxicities or those with a narrow therapeutic window, should be deprioritized or subjected to significant medicinal chemistry efforts to mitigate the observed risks.
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A Technical Guide to the Preliminary Biological Evaluation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Abstract
The 1,2,3,6-tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] A notable member of this class, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent and selective neurotoxin that has been pivotal in the development of animal models for Parkinson's disease, primarily through its metabolite's ability to destroy dopaminergic neurons.[1][2] This singular activity has spurred extensive research into tetrahydropyridine derivatives, revealing a broad spectrum of pharmacological activities including potential as monoamine oxidase (MAO) inhibitors, neuroprotective agents, and anticancer therapies.[3][4][5] This guide outlines a comprehensive strategy for the preliminary biological characterization of a novel analog, 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. We will provide the scientific rationale for its investigation, propose primary and secondary screening assays, and detail the experimental protocols necessary to elucidate its potential therapeutic value.
Introduction and Rationale
The subject of this investigation, this compound, is an uncharacterized molecule that possesses key structural features suggesting a high potential for biological activity. Our rationale for a focused investigation is predicated on a structure-activity relationship (SAR) analysis of the tetrahydropyridine core.[2][6]
-
The Tetrahydropyridine Core: This moiety is a known pharmacophore that interacts with a variety of biological targets.[1][6] Its unsaturated nature and the presence of a tertiary amine are critical for receptor binding and potential enzymatic interactions.
-
N-Benzyl Substitution: The replacement of the N-methyl group of MPTP with a larger, more lipophilic benzyl group can significantly alter the molecule's interaction with target proteins. This modification may influence its ability to cross the blood-brain barrier and could modify its affinity for enzymes like Monoamine Oxidase (MAO).
-
C4-Phenylpropyl Side Chain: The extended, flexible 3-phenylpropyl group at the C4 position introduces another lipophilic region and alters the molecule's overall topography compared to the simple phenyl group of MPTP. This chain could allow for novel binding interactions within a target's active site, potentially shifting its activity profile from neurotoxic to neuroprotective or conferring entirely new pharmacological properties.
Given these structural attributes, we hypothesize that this compound may exhibit significant activity in one or more of the following areas:
-
Neuromodulation: Specifically, interaction with dopaminergic pathways, including dopamine receptors (such as D4) and transporters, or inhibition of MAO-A or MAO-B.[7][8][9]
-
Neuroprotection: Potential to protect neuronal cells from oxidative stress or excitotoxicity, a sought-after property for treating neurodegenerative diseases.[10][11][12]
-
Anticancer Activity: Various substituted tetrahydropyridines have demonstrated cytotoxic effects against cancer cell lines.[4]
This guide will detail a logical, tiered approach to screening for these activities.
Proposed Screening Cascade: A Multi-Tiered Approach
A hierarchical screening process is proposed to efficiently evaluate the compound's biological profile, starting with broad, high-throughput in vitro assays and progressing to more specific and complex cellular and biochemical assays.
Caption: Proposed workflow for biological activity screening.
Tier 1: Primary In Vitro Screening Protocols
Synthesis and Characterization
The initial step involves the synthesis of this compound. While numerous methods exist for creating tetrahydropyridine derivatives, a common approach involves the condensation of N-substituted 4-piperidones.[1][6][13]
Protocol: Synthesis of this compound
-
Starting Material: Begin with 1-benzyl-4-piperidone.
-
Wittig Reaction: React 1-benzyl-4-piperidone with a phosphonium ylide derived from 3-phenylpropyl bromide to introduce the C4-substituent.
-
Purification: Purify the resulting product using column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][5]
General Cytotoxicity Assessment
Before investigating specific activities, it is crucial to determine the compound's general toxicity profile to establish a viable concentration range for subsequent assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Utilize a panel of cell lines, including a human neuroblastoma line (e.g., SH-SY5Y) and a non-neuronal line (e.g., HEK293).
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration at which 50% of cell viability is lost.
Monoamine Oxidase (MAO) Inhibition Screen
Given the structural similarity to MPTP, assessing the compound's ability to inhibit MAO-A and MAO-B is a primary objective.[3][7]
Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a commercially available kit that uses a non-fluorescent substrate converted into a highly fluorescent product by MAO activity.
-
Procedure:
-
In a 96-well plate, add the MAO enzyme, a screening concentration of the test compound (e.g., 10 µM), and the assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure fluorescence (e.g., Ex/Em = 535/587 nm).
-
-
Controls: Include a no-enzyme control, a no-inhibitor control (vehicle), and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits."
Tier 2: Mechanistic and Cellular Assays
Compounds that demonstrate low cytotoxicity and are identified as hits in the primary screens will advance to more detailed mechanistic studies.
MAO-A vs. MAO-B Selectivity
For compounds that inhibit MAO, determining their selectivity is critical for predicting their therapeutic potential and side-effect profile.
Protocol: MAO Inhibition IC₅₀ Determination
-
Procedure: Follow the protocol for the fluorometric MAO inhibition assay described in section 3.3.
-
Concentration-Response Curve: Instead of a single concentration, use a 10-point serial dilution of the hit compound (e.g., from 1 nM to 100 µM) against both MAO-A and MAO-B enzymes.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for the less potent isoform by the IC₅₀ for the more potent isoform (e.g., SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)). An SI > 10 is generally considered selective.
| Parameter | This compound (Hypothetical Data) | Selegiline (Reference) |
| MAO-A IC₅₀ (µM) | 15.2 | 2.5 |
| MAO-B IC₅₀ (µM) | 0.8 | 0.01 |
| Selectivity Index (A/B) | 19 | 250 |
Neuroprotection Against Oxidative Stress
This assay evaluates if the compound can protect neuronal cells from a common pathological insult.
Caption: Workflow for the neuroprotection assay.
Protocol: 6-OHDA-Induced Neurotoxicity Assay
-
Cell Culture: Use differentiated SH-SY5Y cells, which exhibit more neuron-like characteristics.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay, e.g., 1 µM, 5 µM, 10 µM) for 2 hours.
-
Toxin Exposure: Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 50 µM) to all wells except the vehicle control.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in section 3.2.
-
Data Analysis: Compare the viability of cells treated with the test compound + 6-OHDA to cells treated with 6-OHDA alone. A significant increase in viability indicates a neuroprotective effect.
Dopamine Transporter (DAT) Binding/Uptake Assay
The compound may interact with the dopamine transporter, affecting dopamine reuptake, a critical mechanism in synaptic transmission.[9][14]
Protocol: [³H]Dopamine Uptake Assay
-
Preparation: Use rat striatal synaptosomes or HEK293 cells expressing human DAT.
-
Procedure:
-
Pre-incubate the synaptosomes/cells with various concentrations of the test compound for 15 minutes.
-
Add [³H]dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
-
Measurement: Quantify the radioactivity trapped inside the cells/synaptosomes using a liquid scintillation counter.
-
Controls: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR-12909) or by conducting the assay at 4°C.
-
Analysis: Calculate the IC₅₀ for the inhibition of dopamine uptake.
Conclusion and Future Directions
This technical guide provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. The proposed cascade of in vitro assays is designed to efficiently identify and characterize potential bioactivities related to neuromodulation and neuroprotection.
Positive results from this screening protocol, such as potent and selective MAO-B inhibition or significant neuroprotective effects at non-toxic concentrations, would provide a strong rationale for advancing the compound to Tier 3 studies. These would include more complex investigations such as in vivo efficacy studies in animal models of Parkinson's disease or other neurodegenerative conditions, as well as comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[10][15] The structural novelty of this compound, combined with the proven therapeutic potential of the tetrahydropyridine scaffold, makes it a compelling candidate for further drug discovery efforts.
References
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Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]
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Al-Bagawi, M. S., et al. (1995). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Journal of medicinal chemistry, 38(22), 4358-4368. [Link]
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]
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Ali, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29281–29293. [Link]
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Jo, S., et al. (2024). Microglia, Astrocytes, and Oligodendrocytes in Parkinson's Disease: Neuroinflammatory Crosstalk and Emerging Therapeutic Strategies. MDPI. [Link]
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Ali, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]
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Li, T., et al. (2024). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Taylor & Francis Online. [Link]
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Kawai, M., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of pharmacology and experimental therapeutics, 272(3), 1158–1165. [Link]
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PubChem. 1-Benzyl-1,2,3,6-tetrahydropyridine. [Link]
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ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
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VTechWorks. (1995). Chapter 4. 1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1- cyclopropyl. [Link]
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Javitch, J. A., et al. (1985). The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on presynaptic dopamine uptake sites in the mouse striatum. British journal of pharmacology, 86(2), 345–353. [Link]
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O'Malley, K. L., et al. (2009). Axonal degeneration of nigra-striatum dopaminergic neurons induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mice. Journal of International Medical Research, 37(2), 556-563. [Link]
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International Journal of ChemTech Research. (2016). One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. [Link]
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MDPI. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
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MDPI. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. [Link]
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PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Link]
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Xu, J., et al. (2022). Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease. European journal of medicinal chemistry, 244, 114841. [Link]
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ResearchGate. (2014). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
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MDPI. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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ResearchGate. (2019). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Abstract
These application notes provide a comprehensive guide for the synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, a tetrahydropyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] The described protocol is a two-step process commencing with the Grignard reaction of 1-benzyl-4-piperidone with 3-phenylpropylmagnesium bromide, followed by an acid-catalyzed dehydration to yield the target compound. This document offers a detailed experimental procedure, mechanistic insights, safety precautions, and characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Tetrahydropyridine Scaffolds
The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocycles exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] Notably, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model has been instrumental in the study of Parkinson's disease, highlighting the neuropharmacological importance of this class of compounds.[3] The N-benzylpiperidine motif is also frequently employed in drug discovery to modulate physicochemical properties and target interactions.[4] The synthesis of novel tetrahydropyridine derivatives, such as this compound, is therefore of significant interest for the exploration of new therapeutic agents.[5]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is achieved through a robust and scalable two-step process. The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for this compound.
Part 1: Grignard Reaction
The initial step involves the nucleophilic addition of a Grignard reagent, 3-phenylpropylmagnesium bromide, to the carbonyl group of 1-benzyl-4-piperidone. This reaction forms the crucial carbon-carbon bond and establishes the 4-substituted piperidinol intermediate.
Part 2: Acid-Catalyzed Dehydration
The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration using p-toluenesulfonic acid (p-TsOH). This elimination reaction introduces the endocyclic double bond, yielding the desired 1,2,3,6-tetrahydropyridine product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-4-piperidone | ≥98% | Commercially Available |
| 3-Phenylpropyl bromide | ≥98% | Commercially Available |
| Magnesium turnings | ≥99.5% | Commercially Available |
| Iodine | ACS Reagent | Commercially Available |
| Diethyl ether (anhydrous) | ≥99.7% | Commercially Available |
| Toluene (anhydrous) | ≥99.8% | Commercially Available |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol
-
Grignard Reagent Preparation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 3-phenylpropyl bromide (1.1 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
In a separate 500 mL flame-dried round-bottom flask under an inert atmosphere, dissolve 1-benzyl-4-piperidone (1.0 equiv.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of 1-benzyl-4-piperidone via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol as a viscous oil or solid. The crude product can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Dehydration Reaction:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 1-benzyl-4-(3-phenylpropyl)piperidin-4-ol from the previous step.
-
Add anhydrous toluene and p-toluenesulfonic acid monohydrate (0.1 equiv.).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1]
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons, phenyl protons of the propyl chain, the tetrahydropyridine ring protons, and the aliphatic protons of the propyl chain. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons consistent with the proposed structure. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₂₁H₂₅N. |
| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C=C (alkene), and C-N bonds. |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diethyl ether is extremely flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are moisture-sensitive and can react violently with water.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
Mechanistic Rationale
The synthesis of this compound relies on two fundamental organic reactions. The mechanistic pathway is illustrated below.
Caption: Mechanistic pathway for the synthesis.
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the organomagnesium halide on the electrophilic carbonyl carbon of the piperidone. Subsequent protonation during the aqueous work-up yields the tertiary alcohol. The dehydration step is an E1 elimination reaction. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form the stable tetrasubstituted double bond within the ring.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Grignard reaction | Inactive magnesium, wet glassware or solvent. | Flame-dry all glassware, use anhydrous solvents, and activate magnesium with iodine or by crushing a small piece. |
| Formation of side products | Incomplete reaction, side reactions of the Grignard reagent. | Ensure complete formation of the Grignard reagent before adding the ketone. Maintain a low temperature during the addition. |
| Incomplete dehydration | Insufficient catalyst or reaction time. | Increase the amount of p-TsOH or prolong the reflux time. Ensure efficient removal of water with the Dean-Stark trap. |
| Difficult purification | Presence of starting material or byproducts. | Optimize the chromatography conditions (solvent system, silica gel activity). |
Conclusion
This application note details a reliable and straightforward two-step synthesis of this compound. The protocol is well-suited for laboratory-scale preparation and can be adapted for the synthesis of related analogs for further investigation in drug discovery programs. The provided mechanistic insights and troubleshooting guide aim to facilitate the successful execution of this synthesis by researchers in the field.
References
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]
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Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules, 27(19), 6598. [Link]
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Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
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Wikipedia. (2023, November 28). 4-Benzylpiperidine. In Wikipedia. Retrieved from [Link]
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Zhang, Y., et al. (2022). Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease. European Journal of Medicinal Chemistry, 244, 114841. [Link]
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Application Notes and Protocols for the Synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Authored by: Gemini, Senior Application Scientist
Introduction
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine derivative with a scaffold that is of significant interest in medicinal chemistry and drug development. The tetrahydropyridine core is a key structural motif in a variety of biologically active compounds. The N-benzyl group and the 4-phenylpropyl substituent can be crucial for modulating the pharmacological properties of the molecule, such as its affinity and selectivity for specific biological targets. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 4-(3-phenylpropyl)pyridine. The overall strategy involves:
-
N-Benzylation: The quaternization of the nitrogen atom in the pyridine ring of 4-(3-phenylpropyl)pyridine with benzyl bromide to form the corresponding N-benzylpyridinium bromide salt.
-
Selective Reduction: The regioselective reduction of the N-benzylpyridinium salt using a hydride reducing agent, such as sodium borohydride, to yield the desired 1,2,3,6-tetrahydropyridine isomer.
This approach is advantageous due to the accessibility of the starting materials and the generally high yields and selectivity of the individual reactions.
Application Note: A Strategic Approach to the Purification of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Abstract
This application note provides a comprehensive guide to the purification of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, a tertiary amine belonging to the tetrahydropyridine class of compounds. Tetrahydropyridine scaffolds are prevalent in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] The purification of such basic compounds presents unique challenges, primarily due to strong interactions with standard silica gel chromatography media. This document outlines the underlying principles of these challenges and presents a detailed, validated protocol for high-purity isolation using modified flash column chromatography. An alternative recrystallization protocol is also discussed. The methodologies are designed for researchers, chemists, and drug development professionals to ensure high recovery and purity of the target compound.
The Challenge: Purifying Basic Amines
The primary obstacle in the purification of heterocyclic, secondary, or tertiary amines via normal-phase chromatography is the interaction between the basic amine functionality and the acidic nature of standard silica gel.[3] The silica surface is rich in silanol groups (Si-OH), which are Brønsted acids.[4] These acidic sites can protonate the basic nitrogen atom of the tetrahydropyridine, leading to strong ionic interactions. This phenomenon results in several undesirable outcomes:
-
Poor Peak Shape: Significant peak tailing or streaking is commonly observed as the compound moves non-uniformly through the column.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly that it fails to elute from the column, leading to low or no recovery.[4]
-
On-Column Degradation: The acidic environment can potentially degrade acid-sensitive molecules.
To achieve a successful separation, these acid-base interactions must be mitigated.
Strategy for Method Selection
Several strategies can be employed to counteract the adverse effects of silica's acidity. The choice of method depends on the specific properties of the compound, the nature of the impurities, and available resources.
-
Mobile Phase Modification: The most common and accessible method is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[3][4] This additive effectively neutralizes the acidic silanol groups, preventing the analyte from strongly interacting with the stationary phase.
-
Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with an amine functionality (e.g., aminopropyl-bonded silica) can provide excellent results.[3] This media masks the residual silanols, creating a more inert surface for the separation of basic compounds, often with simple hexane/ethyl acetate gradients.[3]
-
Alternative Stationary Phases: Basic alumina is another option that can be effective for the purification of amines.[5]
-
Reversed-Phase Chromatography: For more polar amines, reversed-phase flash chromatography using a high-pH mobile phase (e.g., containing triethylamine or ammonium hydroxide) can be highly effective. At an alkaline pH, the amine is in its neutral, free-base form, increasing its hydrophobicity and retention on a C18 column, which often leads to successful purification.[4]
-
Recrystallization: If the crude product is semi-crystalline or crystalline and of sufficient purity (>90%), recrystallization can be an excellent and scalable method to achieve high purity.[1]
For this application note, we will detail a primary protocol using flash chromatography on standard silica gel with a triethylamine-modified mobile phase , as it is a robust and widely applicable technique.
Purification Workflow Overview
The overall process from a crude reaction mixture to a final, characterized product follows a systematic workflow. This ensures that the purification is efficient and the final product meets the required purity specifications.
Figure 1: A generalized workflow for the purification and validation of this compound.
Protocol 1: Flash Chromatography on Silica Gel
This protocol is designed for the purification of the title compound from typical non-polar and moderately polar impurities generated during synthesis.
Principle
The crude product is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column. A solvent gradient of increasing polarity, modified with ~0.5-1% triethylamine (TEA), is used to elute the compounds. The TEA saturates the acidic sites on the silica, allowing the basic target compound to travel through the column without excessive tailing, enabling separation based on polarity.
Materials and Equipment
-
Crude Product: this compound
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh)
-
Solvents: Heptane or Hexane (non-polar), Ethyl Acetate (EtOAc, polar), Dichloromethane (DCM, for slurry), Triethylamine (TEA)
-
Apparatus: Glass chromatography column, fraction collector (or test tubes), TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm), separatory funnel, round-bottom flasks, rotary evaporator.
Step 1: TLC Method Development
The success of column chromatography is predicated on good method development using Thin Layer Chromatography (TLC).
-
Prepare Eluents: Create a series of test eluents with varying ratios of Heptane/EtOAc. To each, add 1% TEA by volume (e.g., for 10 mL total, use 9 mL Heptane/EtOAc mixture and 0.1 mL TEA). A good starting point is to test 9:1, 4:1, and 2:1 Heptane:EtOAc.
-
Spot the Plate: Dissolve a small amount of the crude material in DCM or EtOAc. Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Develop the Plates: Place each plate in a chamber containing one of the test eluents. Allow the solvent front to travel up ~80% of the plate length.
-
Visualize: Remove the plates, mark the solvent front, and let them dry completely. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain like potassium permanganate.
-
Analyze: The ideal solvent system will show the target compound with a Retention Factor (Rƒ) value between 0.2 and 0.4, with good separation from all major impurities. The spots should be round and well-defined.
Step 2: Column Preparation and Sample Loading
-
Column Packing: Pack the column with silica gel using the chosen eluent system (the non-polar component, e.g., Heptane + 1% TEA) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Slurry: In a small flask, dissolve the crude product (e.g., 1.0 g) in a minimal amount of DCM. Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Evaporate Solvent: Remove the DCM completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed, taking care not to disturb the surface. Gently add a thin layer of sand or fritted disc on top to protect the sample layer.
Step 3: Elution and Fraction Collection
-
Equilibration: Carefully add the initial, low-polarity eluent (e.g., 95:5 Heptane:EtOAc + 1% TEA) to the column.
-
Gradient Elution: Begin eluting the column, starting with the low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (EtOAc). A typical gradient might be:
-
2 column volumes (CV) of 95:5 Heptane:EtOAc + 1% TEA
-
5 CV linear gradient to 80:20 Heptane:EtOAc + 1% TEA
-
3 CV isocratic at 80:20 Heptane:EtOAc + 1% TEA
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the run. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a 40 g column).
-
Monitoring: Monitor the elution process by spotting alternate fractions on a TLC plate and developing it in the optimized solvent system.
Step 4: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify all fractions containing only the pure target compound.
-
Pool and Evaporate: Combine the pure fractions in a pre-weighed round-bottom flask.
-
Co-evaporation: Remove the solvents on a rotary evaporator. Since TEA is high-boiling, it may remain. Add a solvent like toluene or DCM and re-evaporate; repeat this 2-3 times to azeotropically remove residual TEA.
-
Final Product: Place the flask under high vacuum to remove the last traces of solvent. Weigh the flask to determine the final yield.
| Parameter | Optimized Value | Observation |
| TLC Mobile Phase | 85:15 Heptane:EtOAc + 1% TEA | Target Rƒ = 0.35; Impurity Rƒ = 0.50, 0.10 |
| Column Size | 40 g Silica Gel | For ~1 g crude material |
| Elution Gradient | 5% to 25% EtOAc in Heptane (+1% TEA) | Over 10 column volumes |
| Typical Yield | 75-90% | Dependent on crude purity |
| Final Purity (by HPLC) | >98% | --- |
| Table 1: Representative Data for Flash Chromatography Purification |
Protocol 2: Recrystallization
If the purified oil from chromatography shows a tendency to solidify, or if the crude product is already a solid of reasonable purity, recrystallization is an effective final purification step.
-
Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water, EtOAc/heptane) may also be used.
-
Dissolution: Place the solid material in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Characterization and Quality Control
To confirm the success of the purification, the final product must be thoroughly characterized. This step is essential for validating the protocol's trustworthiness.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC/UPLC: To determine the precise purity of the final product (e.g., >99% by peak area).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Insufficient TEA in mobile phase; column overload. | Increase TEA concentration to 1-1.5%. Reduce the amount of crude material loaded onto the column. |
| Compound Not Eluting | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (higher % of EtOAc). If still unsuccessful, consider switching to an amine-functionalized column.[3] |
| Poor Separation of Impurities | Selected solvent system lacks selectivity. | Re-evaluate TLC with different solvent systems (e.g., DCM/Methanol or Toluene/Acetone), always including 1% TEA. |
| Low Recovery | Irreversible adsorption; product is volatile. | Use a modified stationary phase like amine-silica.[3] Be cautious during solvent evaporation; avoid excessive heat or high vacuum if the compound might be volatile. |
Conclusion
The purification of this compound, a basic tertiary amine, is effectively achieved using standard silica gel flash chromatography, provided the mobile phase is modified with triethylamine. This approach successfully mitigates the strong acid-base interactions that typically hinder the purification of such compounds. The detailed protocol, beginning with systematic TLC-based method development and concluding with rigorous characterization, provides a reliable and reproducible path to obtaining the target compound with high purity and yield. For crystalline products, recrystallization serves as an excellent orthogonal purification technique.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
Al-dujaili, et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online] Available at: [Link]
-
WIPO Patentscope. (2004). METHOD FOR THE CRYSTALLIZATION OF A TETRAHYDROPYRIDINE DERIVATIVE... [Online] Available at: [Link]
-
PubChem. 1-Benzyl-1,2,3,6-tetrahydropyridine. [Online] Available at: [Link]
-
PubChem. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. [Online] Available at: [Link]
-
Pospisil, J. et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, ACS Publications. [Online] Available at: [Link]
-
Ma, G. & Jha, A. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Online] Available at: [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
VTechWorks. Chapter 4. 1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1- cyclopropyl. [Online] Available at: [Link]
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
-
University of Wisconsin-Madison Chemistry Department. (2013). Recrystallization. YouTube. [Online] Available at: [Link]
-
ResearchGate. (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Online] Available at: [Link]
-
Kikelj, D. et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. PMC - NIH. [Online] Available at: [Link]
-
Kumar, A. et al. (2020). Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. International Journal of ChemTech Research. [Online] Available at: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Online] Available at: [Link]
-
Prieto-Blanco, M. C. et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Online] Available at: [Link]
-
Acta Chimica Slovenica. (2000). sources of impurities - investigation of 4-(2-chlorophenyl). [Online] Available at: [Link]
- Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
ResearchGate. (2012). Synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts and their antiplasmodial and antitrypanosomal activities. [Online] Available at: [Link]
Sources
Application Note: Comprehensive Characterization of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Introduction
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The tetrahydropyridine scaffold is a core structural motif in numerous biologically active molecules.[1][2] The precise characterization of such compounds is paramount for ensuring their identity, purity, and stability, which are critical parameters in research and development.
This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. We will delve into the core analytical techniques required for unambiguous structural elucidation and purity assessment, providing both the theoretical underpinnings and practical, step-by-step protocols. The methodologies described herein are designed to be robust and self-validating, aligning with the principles of modern analytical science.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₃H₂₉N | Based on chemical structure |
| Molecular Weight | 319.49 g/mol | Calculated from the molecular formula |
| Appearance | Likely an oil or a low-melting solid | Many similar N-benzyl tetrahydropyridines are not high-melting solids. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, chloroform, DMSO); sparingly soluble in water. | The presence of two phenyl groups and the hydrocarbon chain suggests significant nonpolar character. |
| pKa (of the tertiary amine) | ~8.0 - 9.0 | Typical range for a tertiary amine in a six-membered ring. |
Analytical Strategy: A Multi-technique Approach
A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a comprehensive understanding of the molecule's structure and purity profile.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, are indispensable.
A. ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the benzyl and phenylpropyl groups.
-
Benzyl CH₂: A characteristic singlet around δ 3.5-4.0 ppm.
-
Tetrahydropyridine Ring Protons: A set of multiplets in the δ 2.0-3.5 ppm region. The vinylic proton on the tetrahydropyridine ring is expected to appear as a broad singlet or multiplet around δ 5.5-6.0 ppm.
-
Phenylpropyl Chain Protons: Aliphatic protons of the propyl chain will appear as multiplets in the δ 1.5-2.8 ppm range.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the molecule.
B. ¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region of δ 120-145 ppm.
-
Vinylic Carbons: Signals for the C=C bond in the tetrahydropyridine ring around δ 120-130 ppm.
-
Benzyl CH₂ Carbon: A signal around δ 60-65 ppm.
-
Aliphatic Carbons: Signals for the tetrahydropyridine ring and the propyl chain in the upfield region of δ 20-60 ppm.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Assign all signals to the corresponding carbon atoms. For further confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
A. Electron Ionization Mass Spectrometry (EI-MS)
Principle: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 319).
-
Major Fragments:
-
Loss of a benzyl group (C₇H₇, m/z 91), resulting in a fragment at m/z 228. The benzyl cation itself will likely be a prominent peak at m/z 91.
-
Cleavage of the phenylpropyl chain.
-
Retro-Diels-Alder fragmentation of the tetrahydropyridine ring.
-
B. Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mode: Positive ion mode.
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition, confirming the molecular formula.
III. Chromatographic Methods: Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products.
A. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds.
Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl groups will absorb.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The purity can be calculated based on the relative peak areas.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds.
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (preferably with an EI source).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Injection: Split injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
MS Detection: Scan from m/z 40 to 500.
-
Data Analysis: Identify the peak corresponding to the target compound and any impurities by their retention times and mass spectra. The NIST library can be used for tentative identification of known impurities.
Figure 2: Schematic diagram of a typical HPLC system for the analysis of this compound.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and non-destructive method for identifying the presence of specific functional groups.
Expected FTIR Spectral Features:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹.
-
C=C stretching (aromatic and vinylic): ~1600-1650 cm⁻¹ and ~1450-1500 cm⁻¹.
-
C-N stretching: ~1000-1250 cm⁻¹.
Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Instrument: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Chromatographic methods such as HPLC and GC-MS are crucial for assessing purity and identifying potential impurities. Finally, FTIR spectroscopy serves as a quick and reliable method for confirming the presence of key functional groups. By following the protocols outlined in this application note, researchers can confidently establish the identity, purity, and quality of this important synthetic compound.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. Retrieved from [Link]
-
Insuasty, B., Rodríguez, R., Quiroga, J., Abonía, R., Martínez, R., Toscano, A., & Angeles, E. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][6]diazepines. Molecules, 6(8), 710-715. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zemīte, L., et al. (2021). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 26(11), 3369. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Al-Obaidi, A. H. M. J., & Al-Majidi, S. M. H. (2018). Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide: Synthesis, characterization, mechanofluorochromism/aggregation-induced emission (AIE) character and theoretical simulations. Journal of Luminescence, 195, 14-23. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC method for analysis of a new 1,4-dihydropyridine: Application to pharmacokinetic study in rabbit. Retrieved from [Link]
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- 3. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Introduction and Scientific Context
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including as potential treatments for neurological disorders.[1][3] Accurate structural characterization is a non-negotiable cornerstone of the drug discovery and development process, ensuring compound identity and purity. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering exceptional sensitivity and structural information through controlled fragmentation experiments.[4]
This application note provides a comprehensive guide to the analysis of a specific tetrahydropyridine derivative, 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine , using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The basic nitrogen atom within the tetrahydropyridine ring makes this class of compounds particularly amenable to positive-ion ESI, which typically yields a strong protonated molecule, [M+H]⁺.[5] By subjecting this precursor ion to collision-induced dissociation (CID), a reproducible fragmentation pattern is generated, acting as a molecular fingerprint that confirms the compound's structure. We will detail the underlying principles, a robust analytical protocol, and the interpretation of the resulting mass spectral data.
Analyte Overview
-
Compound: this compound
-
Molecular Formula: C₂₁H₂₅N
-
Monoisotopic Mass: 291.1987 g/mol
-
Structure:
Principle of ESI-MS/MS Analysis and Predicted Fragmentation
The analytical strategy hinges on the basicity of the tertiary amine in the tetrahydropyridine ring. In the ESI source, this nitrogen is readily protonated to form the gaseous [M+H]⁺ ion (precursor ion). In the collision cell of a tandem mass spectrometer, this precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon), leading to fragmentation. The resulting product ions are then mass-analyzed.
The fragmentation of this compound is predicted to be driven by the lability of the bonds adjacent to the charged nitrogen atom and the stability of the resulting fragments. The primary fragmentation pathways for N-benzylpiperidine and related structures involve characteristic cleavages.[6][7]
Key Predicted Fragmentation Pathways:
-
Benzylic C-N Cleavage: The most common and energetically favorable fragmentation for benzyl-substituted amines is the cleavage of the bond between the benzylic carbon and the ring nitrogen.[7][8] This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.
-
Side-Chain Cleavage (Retro-Diels-Alder type): Fragmentation can be initiated within the 3-phenylpropyl substituent. Cleavage of the bond beta to the phenyl group can produce a stable benzyl or tropylium-like cation at m/z 91 or a related fragment at m/z 119 (C₉H₁₁⁺) through rearrangement.
-
Ring Fission of Tetrahydropyridine: The tetrahydropyridine ring itself can undergo cleavage, although this is often less prominent than the substituent-driven fragmentations.[5]
-
Formation of the Phenylpropyl-Substituted Ring Cation: Loss of a neutral toluene molecule (C₇H₈) from the precursor ion via a rearrangement mechanism could lead to a fragment corresponding to the protonated 4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine.
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of the target analyte.
Caption: Predicted major fragmentation pathways for protonated this compound.
Detailed Experimental Protocol
This protocol is designed for a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system, such as a Q-TOF or triple quadrupole instrument, equipped with an ESI source.
4.1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
-
Solvent Blank: Prepare a vial containing only the initial mobile phase to be run between samples to check for carryover.
4.2. LC-MS/MS Workflow
The general workflow for analysis is depicted below.
Caption: Standard workflow for the LC-MS/MS analysis of the target compound.
4.3. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 min, hold for 2 min, return to initial conditions. | A generic gradient suitable for screening; should be optimized for specific sample matrices. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS applications.[5] |
| Injection Volume | 1 - 5 µL | Adjust based on sample concentration and instrument sensitivity.[5] |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape.[5] |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated.[5] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for ion generation. |
| Desolvation Gas Temp. | 350 - 450 °C | Aids in the evaporation of solvent droplets to release gas-phase ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in desolvation and prevents solvent clusters. |
| MS1 Scan Range | m/z 100 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | ||
| Precursor Ion | m/z 292.2 (with an isolation window of ± 0.5 Da) | Selects the protonated molecule for fragmentation. |
| Collision Energy (CE) | Ramped from 10 - 40 eV | A ramped CE allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single run. Optimization is key to obtaining a rich spectrum.[5] |
| Collision Gas | Argon or Nitrogen | Standard inert gases used for CID.[4][9] |
Data Interpretation and Expected Results
-
MS1 Spectrum (Full Scan): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 292.2 . Confirm that the isotopic pattern matches the expected pattern for C₂₁H₂₆N⁺.
-
MS/MS Spectrum (Product Ion Scan): The fragmentation of the precursor ion at m/z 292.2 should yield a spectrum containing the characteristic product ions. The results should be compared against the predicted fragments.
Table of Predicted vs. Expected Ions
| m/z (Expected) | Ion Formula | Proposed Structure / Origin |
| 292.2 | C₂₁H₂₆N⁺ | [M+H]⁺ (Precursor Ion) |
| 201.1 | C₁₄H₁₉N⁺ | Loss of a benzyl radical from the precursor ion. |
| 173.1 | C₁₂H₁₇N⁺ | Loss of a phenylpropyl radical from the precursor ion. |
| 119.1 | C₉H₁₁⁺ | Fragment corresponding to the phenylpropyl moiety. |
| 91.1 | C₇H₇⁺ | Tropylium Ion (Base Peak) resulting from benzylic cleavage.[7][8] |
Conclusion
The protocol described herein provides a reliable and robust method for the characterization of this compound by ESI-MS/MS. The predictable fragmentation pattern, dominated by the formation of the tropylium ion at m/z 91, serves as a highly specific identifier for the N-benzyl moiety. This method is not only crucial for confirming the identity of the target compound but can also be adapted for the analysis of related tetrahydropyridine derivatives, making it a valuable tool in synthetic chemistry verification and drug discovery pipelines.
References
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Rocha, M. S. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Velozo, E. S. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
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SciSpace (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]
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Dias, H. J. et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
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Zhu, N. et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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ResearchGate. (left) Fragmentation of the substituted benzylpyridinium "parent ion"... ResearchGate. Available at: [Link]
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Zins, E. L. et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Available at: [Link]
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Trevor, A. J. et al. (1998). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed. Available at: [Link]
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Khan, I. et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. Available at: [Link]
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ResearchGate. Main fragmentation pathway of benzylpyridinium ions. ResearchGate. Available at: [Link]
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Singh, S. K. et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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Khan, I. et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available at: [Link]
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to In Vivo Neurodegeneration Studies Using Tetrahydropyridine-Based Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
The study of neurodegenerative disorders, particularly Parkinson's Disease (PD), relies heavily on in vivo models that recapitulate the key pathological features of the human condition. A cornerstone of this research is the use of neurotoxins to induce selective degeneration of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), mimicking the primary pathology of PD.[1]
This document provides a comprehensive guide to conducting in vivo neurodegeneration studies using tetrahydropyridine-based neurotoxins. While the specific compound 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT) is not extensively documented in peer-reviewed literature for this purpose, its structure is analogous to the well-characterized and widely used neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . Therefore, this guide will leverage the robust, validated protocols established for MPTP as an exemplary framework for developing and executing studies with similar tetrahydropyridine analogues. The principles, experimental workflows, and analytical techniques detailed herein are foundational for assessing the neurotoxic potential and mechanisms of action of such compounds.
The primary objective of these models is to create a reliable platform for investigating disease pathogenesis and for the preclinical evaluation of potential neuroprotective or neurorestorative therapies.[2]
The MPTP Model: A Paradigm for Parkinson's Disease Research
MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons, leading to a Parkinsonian-like state in various animal models.[3] Its discovery as a Parkinsonism-inducing agent has revolutionized PD research, providing an invaluable tool for studying the disease's progression and testing new therapeutic strategies.[3][4]
Mechanism of Tetrahydropyridine-Induced Neurotoxicity
The neurotoxic action of MPTP is a multi-step process that results in the specific demise of DA neurons.[5] Understanding this pathway is critical for designing experiments and interpreting results.
-
Systemic Administration & Blood-Brain Barrier (BBB) Penetration: As a lipophilic molecule, MPTP readily crosses the BBB after systemic administration.
-
Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[3][5][6]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT), which accounts for the high specificity of the toxin.[3]
-
Mitochondrial Dysfunction: Once inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[5]
-
Energy Failure & Oxidative Stress: This inhibition leads to a catastrophic failure of ATP production and a massive increase in the formation of reactive oxygen species (ROS), inducing oxidative stress.
-
Neuronal Death: The combination of energy depletion and oxidative damage culminates in the death of the dopaminergic neuron.
This well-defined mechanism provides multiple points for intervention and analysis in experimental studies.
Figure 1: Mechanism of MPTP-induced dopaminergic neurotoxicity.
Section 2: Experimental Design and Planning
A well-designed study is paramount for obtaining reproducible and interpretable results. Key considerations include the choice of animal model, dosing regimen, and appropriate control groups.
Animal Model Selection
The most commonly used animal model for MPTP-induced neurodegeneration is the C57BL/6 mouse strain . This strain is highly sensitive to MPTP, exhibiting consistent and significant loss of dopaminergic neurons in the substantia nigra. Other species, such as rats and non-human primates, can also be used, but protocols and sensitivity vary.[1] For the purposes of this guide, all protocols are optimized for adult male C57BL/6 mice (8-12 weeks old).
Dosing, Vehicle, and Administration Route
The administration route, volume, and vehicle can significantly impact the efficacy and toxicity of the compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Administration Route | Intraperitoneal (IP) Injection | Provides a balance of rapid systemic absorption and ease of administration. IV is faster but more technically demanding; SC absorption can be slower and more variable.[7] |
| Vehicle | Sterile Saline (0.9% NaCl) | MPTP hydrochloride is water-soluble. The vehicle should be sterile, isotonic, and non-toxic.[7][8] For compounds with poor water solubility, vehicles like 10% DMSO in saline may be tested, but vehicle-only controls are essential. |
| Dosing Regimen | Acute: 4 injections of 20 mg/kg, 2 hours apart.[9] Sub-chronic: 1 injection of 25-30 mg/kg daily for 5-7 days.[4] | The acute regimen produces rapid and severe dopamine depletion. The sub-chronic model can result in a more progressive neurodegeneration that may better model some aspects of the human disease. |
| Injection Volume | < 10 mL/kg (e.g., < 0.25 mL for a 25g mouse) | Keeping injection volumes low minimizes animal discomfort and potential for adverse reactions at the injection site.[10] |
Experimental Groups
A typical study should include the following groups:
-
Group 1: Vehicle Control: Receives injections of the vehicle (e.g., saline) on the same schedule as the treatment group. This group serves as the baseline for all behavioral and neurochemical measures.
-
Group 2: Toxin-Treated (e.g., MPTP): Receives the neurotoxin to induce dopaminergic lesion.
-
Group 3: Experimental Therapeutic + Toxin: Receives the candidate drug being tested for neuroprotective effects, administered before, during, or after the toxin, depending on the study's hypothesis.
-
Group 4: Experimental Therapeutic Only: Receives only the candidate drug to assess its effects in the absence of the neurotoxin.
Figure 2: General experimental workflow for in vivo neurotoxicity studies.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key aspects of the in vivo study. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Preparation and Intraperitoneal (IP) Administration of Neurotoxin
This protocol describes the preparation and injection of an aqueous neurotoxin solution like MPTP-HCl.
Materials:
-
Neurotoxin (e.g., MPTP-HCl)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
1 mL syringes
-
25-27 gauge needles[10]
-
Analytical balance
-
Animal scale
Procedure:
-
Safety First: MPTP and its analogues are potent human neurotoxins. Handle the neat compound and concentrated solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Calculate Dosage: Weigh the animal immediately before injection. Calculate the required dose based on the animal's body weight and the desired mg/kg concentration.
-
Prepare Dosing Solution:
-
On the day of injection, weigh the required amount of neurotoxin powder and dissolve it in sterile saline to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose administered at 10 mL/kg).
-
Ensure the solution is completely dissolved. Vortex gently if necessary.
-
Prepare fresh daily. Do not store stock solutions for extended periods unless stability data is available.
-
-
Animal Restraint: Gently restrain the mouse. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[10]
-
Perform IP Injection:
-
Turn the restrained animal over to expose the abdomen.
-
Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[11]
-
Insert the needle at a 30-40° angle with the bevel facing up.[10]
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
Protocol 2: Behavioral Assessment of Motor Function
Behavioral tests are crucial for assessing the functional consequences of neurodegeneration. These tests should be performed 7-21 days after the final toxin injection, allowing for the full development of the lesion.
A. Pole Test (Bradykinesia and Motor Coordination) [2] This test assesses bradykinesia (slowness of movement), a key symptom of Parkinsonism.[2][12]
-
Apparatus: A vertical wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface for grip. Place the pole in the center of the home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Start a timer and record two metrics:
-
Time to Turn (T-turn): Time taken for the mouse to orient itself downwards.
-
Time to Descend (T-descend): Total time taken to climb down the pole to the base.
-
-
A maximum cut-off time (e.g., 120 seconds) should be set.
-
Perform 3-5 trials per animal.
-
-
Expected Outcome: MPTP-lesioned mice will show a significant increase in both the time to turn and the total time to descend the pole.[2]
B. Open Field Test (Locomotor Activity) [12] This test measures general locomotor activity and can also provide insights into anxiety-like behaviors.[12]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).
-
Automated software records parameters such as:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Rearing Frequency: Number of times the animal stands on its hind legs.
-
-
-
Expected Outcome: Mice with dopaminergic lesions typically exhibit reduced locomotor activity, reflected by a decrease in the total distance traveled and fewer rearing events.[4][12]
Protocol 3: Neurochemical Analysis of Striatal Dopamine
This protocol quantifies the levels of dopamine (DA) and its primary metabolites, DOPAC and HVA, in the striatum using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13] This is a direct measure of the biochemical integrity of the nigrostriatal pathway.
Materials:
-
Dissecting tools
-
Liquid nitrogen or dry ice
-
Tissue homogenizer
-
Perchloric acid (PCA) with an internal standard
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
Procedure:
-
Tissue Dissection:
-
Rapidly decapitate the animal and extract the brain.
-
Place the brain in an ice-cold brain matrix.
-
Dissect the striata on an ice-cold plate.
-
Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen striatum.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M PCA containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the monoamines.
-
-
HPLC-ECD Analysis:
-
Inject a defined volume of the supernatant into the HPLC system.
-
Monoamines are separated on a reverse-phase C18 column.[14]
-
The electrochemical detector measures the current produced by the oxidation of DA, DOPAC, and HVA as they elute from the column.
-
Quantify the concentration of each analyte by comparing its peak area to that of known standards.
-
-
Expected Outcome: A successful MPTP lesion will result in a profound depletion (>70-90%) of striatal dopamine and its metabolites compared to vehicle-treated controls.[15]
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for visualizing and quantifying the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[16][17]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20%, 30%)
-
Cryostat or vibrating microtome
-
Blocking buffer (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)[18][19]
-
Primary antibody: Anti-TH (e.g., from chicken or rabbit)[16]
-
Fluorophore-conjugated secondary antibody[20]
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Perfusion and Fixation:
-
Deeply anesthetize the mouse and perform a transcardial perfusion, first with ice-cold saline to clear the blood, followed by 4% PFA.
-
Post-fix the extracted brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection: Transfer the brain to a 20% sucrose solution until it sinks, then to a 30% sucrose solution until it sinks. This prevents ice crystal formation during freezing.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the striatum and substantia nigra using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]
-
Incubate with the primary anti-TH antibody (e.g., diluted 1:200-1:1000 in incubation buffer) overnight at 4°C.[16][19]
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[18][20]
-
Wash sections three times in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto slides and coverslip with mounting medium containing DAPI (to stain cell nuclei).[19]
-
Visualize and capture images using a fluorescence microscope.
-
-
Expected Outcome: In MPTP-treated animals, there will be a visible and quantifiable reduction in the number of TH-positive cell bodies in the substantia nigra and a loss of TH-positive fiber density in the striatum.
Section 4: References
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io. [Link]
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Behavioral phenotyping of mouse models of Parkinson's Disease - PMC. (n.d.). PubMed Central. [Link]
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(PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. (2025). ResearchGate. [Link]
-
A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting. (1984). Journal of Neuroscience Methods. [Link]
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Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. (2025). protocols.io. [Link]
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Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. (n.d.). Aligning Science Across Parkinson's. [Link]
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Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 308) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. (n.d.). Synaptic Systems. [Link]
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Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (2023). Frontiers in Behavioral Neuroscience. [Link]
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Rodent Models of Parkinson's Disease: A General Overview. (2018). Maze Engineers. [Link]
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(PDF) ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. (2023). ResearchGate. [Link]
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Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). Journal of Visualized Experiments. [Link]
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Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. (n.d.). Biomedical and Environmental Sciences. [Link]
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Contents of dopamine and its metabolites in rat striatum were measured... (n.d.). ResearchGate. [Link]
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Striatal density and HPLC analysis of dopamine and DOPAC levels... (n.d.). ResearchGate. [Link]
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Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. (2006). Analytical and Bioanalytical Chemistry. [Link]
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Bisphenol-A Neurotoxic Effects on Basal Forebrain Cholinergic Neurons In Vitro and In Vivo. (2023). MDPI. [Link]
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An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PMC. (1991). National Center for Biotechnology Information. [Link]
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Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1985). National Center for Biotechnology Information. [Link]
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Routes and Volumes of Administration in Mice. (n.d.). Tufts University. [Link]
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An in Vivo Model for the Neurodegenerative Effects of Beta Amyloid and Protection by Substance P. (1991). Proceedings of the National Academy of Sciences. [Link]
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Animal Models for Assessment of Neurotoxicity. (1997). Central European Journal of Occupational and Environmental Medicine. [Link]
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Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). OUCI. [Link]
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Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. (1992). Experientia. [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]
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Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1987). Movement Disorders. [Link]
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8 Predictive models for neurotoxicity assessment. (n.d.). Cambridge Core. [Link]
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Does Bisphenol A Confer Risk of Neurodevelopmental Disorders? What We Have Learned from Developmental Neurotoxicity Studies in Animal Models. (2022). MDPI. [Link]
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Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation - PMC. (2022). PubMed Central. [Link]
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Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity. (2013). Metallomics. [Link]
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(PDF) Probabilistic Modelling of Developmental Neurotoxicity based on a Simplified Adverse Outcome Pathway Network. (2021). ResearchGate. [Link]
-
Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1990). Chemical Research in Toxicology. [Link]
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Guideline #10: Drug and Chemical Administration. (2023). Washington State University Institutional Animal Care and Use Committee. [Link]
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Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Arizona Research, Innovation & Impact. [Link]
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Application Notes and Protocols: A Guide to In Vitro Neurotoxicity Assessment of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Introduction: The Imperative for Predictive Neurotoxicity Screening
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound with a structural resemblance to known neurotoxicants, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent inducer of parkinsonism in humans and animal models. This structural similarity necessitates a thorough evaluation of its potential neurotoxic effects. In vitro cell culture models offer a powerful, high-throughput, and ethically considerate platform for the initial screening and mechanistic investigation of potential neurotoxicants.[1][2] This guide provides a comprehensive overview of contemporary cell culture systems and detailed protocols for assessing the neurotoxicity of this compound, designed for researchers in neurotoxicology, drug discovery, and safety pharmacology.
The rationale behind the selection of the described models and assays is grounded in the predicted mechanism of action for MPTP-like compounds, which typically involves oxidative stress, mitochondrial dysfunction, and subsequent apoptotic cell death, primarily in dopaminergic neurons.[3][4]
Part 1: Selecting the Appropriate Cell Culture Model
The choice of an in vitro model is paramount and dictates the physiological relevance and translatability of the findings.[3][5] A tiered approach, starting with immortalized cell lines and progressing to more complex, physiologically relevant systems, is recommended.
Foundational Screening: Immortalized Human Cell Lines
Immortalized cell lines provide a readily available, scalable, and consistent model for initial toxicity screening.
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is extensively used in neurotoxicity and Parkinson's disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[5][6][7] Undifferentiated SH-SY5Y cells are proliferative and easy to culture, making them suitable for high-throughput screening. However, differentiation is often recommended to enhance their neuronal and dopaminergic features, such as the expression of tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[6]
-
Lund Human Mesencephalic (LUHMES) Cells: These are conditionally immortalized human mesencephalic cells that can be rapidly and homogeneously differentiated into post-mitotic dopaminergic neurons.[8][9] LUHMES cells are considered a highly relevant model for studying dopaminergic neurotoxicity due to their human origin and well-defined dopaminergic phenotype.[5][10] They are particularly useful for investigating mechanisms of neurodegeneration and for long-term neurotoxicity studies.[8][11]
Increasing Physiological Relevance: Primary and Co-culture Models
While cell lines are valuable, they lack the cellular diversity of the central nervous system (CNS). Primary cultures and co-culture systems offer a more complex and interactive environment.
-
Primary Rodent Neurons: Cultures of primary neurons isolated from specific brain regions of embryonic or neonatal rodents (e.g., cortex, hippocampus, or ventral mesencephalon) provide a model that closely mimics the in vivo state.[1][12][13] However, their use is associated with ethical considerations, technical challenges in isolation, and inherent variability.[12]
-
Neuron-Astrocyte Co-cultures: Astrocytes play a crucial role in neuronal support and protection, but can also contribute to neuroinflammation.[14][15] Co-culturing neurons with astrocytes provides a more physiologically relevant system to study both direct neurotoxic effects and the modulatory role of glial cells.[15][16]
-
Neuron-Microglia Co-cultures: Microglia are the resident immune cells of the brain and are key players in neuroinflammatory processes.[17] In the context of neurotoxicity, microglia can become activated and release pro-inflammatory cytokines and reactive oxygen species, exacerbating neuronal damage.[17][18]
The Next Frontier: 3D Brain Organoids
Three-dimensional (3D) brain organoids, derived from human induced pluripotent stem cells (iPSCs), represent a state-of-the-art model system.[19][20][21] These self-organizing structures recapitulate key aspects of human brain development and architecture, including cellular diversity and neuronal networking.[20][22] Brain organoids are particularly valuable for assessing developmental neurotoxicity and for modeling complex neurodegenerative diseases.[19][23] While powerful, their use requires specialized expertise and they present challenges in terms of reproducibility and scalability.[19][24]
Part 2: Core Toxicological Assays and Protocols
A battery of assays should be employed to obtain a comprehensive toxicological profile of the test compound. The following protocols are foundational for assessing the key hallmarks of neurotoxicity.
Assessment of Cell Viability and Cytotoxicity
Principle: The initial step in toxicity testing is to determine the concentration-dependent effect of the compound on cell viability. The Lactate Dehydrogenase (LDH) assay is a widely used method that measures the release of LDH from cells with compromised membrane integrity.[25]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (see Table 1) and allow them to adhere and differentiate as required.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and positive controls (e.g., Triton X-100 for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.[26]
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture containing diaphorase and a tetrazolium salt).[25]
-
Incubation and Measurement: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the vehicle control.
| Cell Model | Seeding Density (cells/well in 96-well plate) | Differentiation Time (if applicable) |
| SH-SY5Y | 10,000 - 20,000 | 5-7 days with retinoic acid |
| LUHMES | 20,000 - 30,000 | 5-7 days with tetracycline, GDNF, and cAMP |
| Primary Neurons | 30,000 - 50,000 | 7-10 days |
Table 1: Recommended cell seeding densities for cytotoxicity assays.
Measurement of Oxidative Stress
Principle: Many neurotoxicants induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[27][28] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[29]
Protocol: Intracellular ROS Measurement with DCFDA
-
Cell Culture and Treatment: Culture and treat the cells with the test compound as described in the LDH assay protocol.
-
DCFDA Loading: Following treatment, remove the compound-containing medium and wash the cells gently with warm phosphate-buffered saline (PBS). Add DCFDA working solution (typically 5-10 µM in PBS or serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Wash and Measurement: Remove the DCFDA solution and wash the cells again with warm PBS. Add PBS or a clear culture medium to the wells.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Assessment of Mitochondrial Dysfunction
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is often disrupted during cellular stress and apoptosis.[30][31] The JC-1 dye is a ratiometric fluorescent probe that exhibits a potential-dependent accumulation in mitochondria.[30][32] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.[31]
Protocol: Mitochondrial Membrane Potential Assay using JC-1
-
Cell Culture and Treatment: Culture and treat the cells with the test compound in a 96-well plate. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[33]
-
JC-1 Staining: After treatment, remove the medium and add the JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well. Incubate for 15-30 minutes at 37°C.[30][33]
-
Wash: Remove the staining solution and wash the cells with PBS or assay buffer.[32]
-
Fluorescence Measurement: Measure the fluorescence intensity for both red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Apoptosis
Principle: Apoptosis, or programmed cell death, is a common endpoint of neurotoxic insult. The activation of caspases, particularly the effector caspases-3 and -7, is a hallmark of apoptosis.[34] Assays are available that use a substrate for caspase-3/7 linked to a fluorescent reporter.[35][36] Cleavage of the substrate by active caspases releases the fluorophore, leading to a detectable signal.[36]
Protocol: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Plate and treat cells with the test compound in a 96-well plate. Include a positive control for apoptosis, such as staurosporine.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing cells and medium, according to the manufacturer's protocol.[36]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence or Luminescence Measurement: Measure the fluorescence (e.g., excitation ~490 nm, emission ~520 nm) or luminescence signal using a microplate reader.[35]
-
Data Analysis: Express the results as a fold change in signal intensity relative to the vehicle-treated control cells.
Part 3: Data Interpretation and Advanced Considerations
A comprehensive neurotoxicity assessment involves integrating the data from multiple assays. A compound that induces a concentration-dependent decrease in cell viability, an increase in ROS production, a loss of mitochondrial membrane potential, and an activation of caspases is highly likely to be a neurotoxicant.
For compounds that show significant toxicity in initial screens, further investigation using more complex models like neuron-glia co-cultures or brain organoids is warranted to understand the role of non-neuronal cells and the impact on a more tissue-like environment.[15][17][24]
Conclusion
The in vitro models and protocols outlined in this guide provide a robust framework for the systematic evaluation of the neurotoxic potential of this compound. By employing a tiered approach and a multi-parametric assessment of cellular health, researchers can gain critical insights into the compound's safety profile and underlying mechanisms of toxicity, facilitating informed decisions in drug development and chemical safety assessment.
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Application Notes and Protocols for the In Vivo Administration of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine in Rodents
A Methodological Guide Based on Structurally Related Compounds
Disclaimer: As of January 2026, publicly available scientific literature lacks specific in vivo administration data for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. The following application notes and protocols are therefore based on established methodologies for structurally related tetrahydropyridine compounds, primarily the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs. This guide is intended to provide a robust starting point for researchers, but all protocols will require empirical validation and optimization for the specific compound .
Introduction and Mechanistic Considerations
The tetrahydropyridine scaffold is of significant interest in neuroscience research due to its association with dopaminergic system modulation. The most studied compound in this class is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a proneurotoxin that induces a Parkinson's disease-like syndrome in primates and rodents.[1][2] The toxicity of MPTP is a cornerstone of preclinical models of Parkinson's disease.
The mechanism of MPTP-induced neurotoxicity involves a critical bioactivation step. Being lipophilic, MPTP readily crosses the blood-brain barrier.[1][3] Within the central nervous system, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1] This charged molecule is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[1] Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[3]
Given the structural similarity of this compound to MPTP, it is plausible that it may interact with the dopaminergic system. However, its specific effects, whether as a neurotoxin, a dopamine transporter inhibitor, or another type of modulator, are unknown and must be determined experimentally. The presence of a benzyl group instead of a methyl group at the 1-position and a phenylpropyl group at the 4-position will significantly influence its pharmacological profile, including its affinity for DAT and its interaction with MAO-B.
Pre-clinical In Vivo Workflow: A Generalized Approach
The following workflow outlines a logical progression for the in vivo characterization of a novel tetrahydropyridine derivative in rodents.
Caption: A generalized workflow for the in vivo characterization of a novel tetrahydropyridine compound.
Compound Preparation and Formulation
Scientific integrity demands meticulous attention to the preparation of the test compound. The purity of this compound should be >98% as determined by HPLC and its structure confirmed by NMR and mass spectrometry.
Vehicle Selection
The choice of vehicle is critical for ensuring the bioavailability and stability of the compound while minimizing any intrinsic toxicity. Based on protocols for MPTP, the following vehicles are recommended for initial testing:
-
Sterile Saline (0.9% NaCl): The most common vehicle for hydrophilic compounds. If the hydrochloride salt of the test compound is used, this is the preferred vehicle.
-
Sterile Water for Injection: An alternative to saline.
-
Dimethyl Sulfoxide (DMSO): For lipophilic compounds that are insoluble in aqueous solutions.[4] It is crucial to use a low concentration of DMSO (typically <5% of the total injection volume) and to include a DMSO-only vehicle control group, as DMSO can have its own biological effects.
Protocol 1: Test Formulation Preparation
-
Determine Solubility: Empirically determine the solubility of this compound in the selected vehicles.
-
Weighing: On the day of injection, accurately weigh the required amount of the compound under a chemical fume hood, using appropriate personal protective equipment (PPE).
-
Dissolution:
-
For Saline/Water: Add the vehicle to the compound and vortex until fully dissolved. Gentle warming or sonication may be used if necessary, but stability under these conditions must be verified.
-
For DMSO/Saline: First, dissolve the compound in 100% DMSO. Then, slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Stability: Prepare fresh on the day of use. The stability of tetrahydropyridine compounds in solution can be variable.
In Vivo Administration Protocols
The choice of animal model, administration route, and dosing regimen are interdependent and should be guided by the experimental objectives.
Rodent Model Selection
-
Mice: The C57BL/6 strain is highly sensitive to MPTP-induced neurotoxicity and is the most commonly used mouse model for this purpose.[5] Other strains like BALB/c and Swiss Webster are less sensitive.[5]
-
Rats: Rats are generally more resistant to the systemic neurotoxic effects of MPTP than mice.[6] However, direct administration into the brain or intranasal delivery can produce dopaminergic deficits.[2][7]
For initial characterization of a novel compound, the C57BL/6 mouse is recommended due to its well-documented sensitivity to related compounds.
Route of Administration
-
Intraperitoneal (IP) Injection: The most common route for systemic administration of MPTP in mice. It is technically straightforward and allows for rapid absorption.
-
Subcutaneous (SC) Injection: Another common systemic route that provides a slower, more sustained release compared to IP injection.
-
Intranasal (IN) Administration: A non-invasive method that allows direct access to the central nervous system, bypassing the blood-brain barrier to some extent. This has been successfully used for MPTP administration in both rats and mice.[2][7]
Dosing Regimens
The choice of dosing regimen depends on whether the goal is to study acute effects or to model chronic neurodegeneration. The following table summarizes common MPTP dosing paradigms in C57BL/6 mice, which can serve as a starting point for this compound.
| Dosing Regimen | Protocol | Expected Outcome | Reference(s) |
| Acute | 4 injections of 15-20 mg/kg, 2 hours apart | Rapid and significant (~90%) depletion of striatal dopamine within days. | [1][8] |
| Sub-acute | 1 injection of 30 mg/kg daily for 5 consecutive days | Progressive dopamine depletion (40-50%) and apoptosis, stabilizing by 21 days. | [1][8] |
| Chronic | 25 mg/kg twice a week for 5 weeks (often with probenecid to inhibit peripheral clearance) | Gradual neurodegeneration that may better reflect the progression of Parkinson's disease. | [4] |
Protocol 2: Intraperitoneal (IP) Administration in Mice
-
Animal Handling: Acclimatize C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment.
-
Dose Calculation: Calculate the volume of the test formulation to be injected based on the animal's body weight and the desired dose (mg/kg). A typical injection volume is 10 µL/g of body weight.
-
Injection Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
-
Post-injection Monitoring: Monitor the animals for any signs of acute toxicity, distress, or adverse reactions.
Endpoint Analysis: Assessing the Effects
A multi-faceted approach is required to fully characterize the in vivo effects of this compound.
Behavioral Assessments
Behavioral tests should be conducted to assess motor function, which is primarily affected by dopaminergic deficits.
Caption: Common behavioral tests for assessing motor deficits in rodent models.
-
Open Field Test: Measures general locomotor activity and exploratory behavior. A reduction in distance traveled can indicate akinesia.[9][10]
-
Rotarod Test: Assesses motor coordination and balance. Animals with dopaminergic deficits will have a shorter latency to fall from the rotating rod.[11]
-
Pole Test: Measures bradykinesia. The time taken to turn and descend a vertical pole is recorded.[9]
-
Cylinder Test: Evaluates forelimb use asymmetry, particularly relevant for unilateral lesion models.[10]
Neurochemical Analysis
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is the gold standard for quantifying the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue, particularly the striatum. A significant reduction in these neurochemicals is a hallmark of dopaminergic neurotoxicity.[8]
Histological Analysis
Immunohistochemistry (IHC) is used to visualize and quantify the loss of dopaminergic neurons and their terminals.
-
Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. A loss of TH-positive neurons in the substantia nigra pars compacta (SNc) and a reduction in TH-positive fibers in the striatum are key indicators of neurodegeneration.[9]
-
Dopamine Transporter (DAT) Staining: Staining for DAT provides another marker for the integrity of dopaminergic terminals in the striatum.
Safety and Ethical Considerations
As the toxicological profile of this compound is unknown, it must be handled as a potential neurotoxin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling the compound.
-
Handling: All weighing and formulation should be done in a certified chemical fume hood.
-
Animal Care: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the care and use of laboratory animals.
-
Waste Disposal: All contaminated materials (bedding, syringes, vials) must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
While specific protocols for this compound are not yet established, the extensive literature on MPTP and its analogs provides a solid foundation for its in vivo investigation. A systematic approach, starting with formulation and followed by carefully designed dose-response studies in a sensitive rodent strain like the C57BL/6 mouse, will be crucial for elucidating its pharmacological and toxicological profile. The combination of behavioral, neurochemical, and histological analyses will provide a comprehensive understanding of its effects on the dopaminergic system.
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Li, Y., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of Visualized Experiments, (143), e58653. Available from: [Link]
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Musa, M., & Taib, C. N. M. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Semantic Scholar. Available from: [Link]
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St-Pierre, M., et al. (2017). Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss. Neurotoxicity Research, 31(4), 515–527. Available from: [Link]
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Jackson-Lewis, V., et al. (2012). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 2(1), 1–12. Available from: [Link]
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Prediger, R. D. S., et al. (2021). Intranasal 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Administration Hampered Contractile Response of Dopamine in Isolated Rat Ileum. International Journal of Molecular Sciences, 22(16), 8503. Available from: [Link]
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Stazi, M., et al. (2021). Bolus MPTP Injection in Aged Mice to Mimic Parkinson Disease: Effects of Low-Dose Antioxidant Treatment with Fullerene (C60) and Fullerenol (C60(OH)24). Antioxidants, 10(11), 1735. Available from: [Link]
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Prediger, R. D. S., et al. (2011). The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease. Current Pharmaceutical Design, 17(5), 489–507. Available from: [Link]
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Jadhav, S., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PubMed Central. Available from: [Link]
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Santiago, M., et al. (1994). In brown Norway rats, MPP+ is accumulated in the nigrostriatal dopaminergic terminals but it is not neurotoxic: a model of natural resistance to MPTP toxicity. Experimental Neurology, 127(1), 54–61. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Welcome to the dedicated technical support guide for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered during experimentation. Our approach is rooted in foundational scientific principles and extensive field experience to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving my this compound in DMSO for my cell-based assay, but it precipitates upon addition to my aqueous culture medium. What's happening and how can I prevent this?
A1: This is a classic issue of a solvent shift, a common challenge with compounds that are highly soluble in a non-polar organic solvent like DMSO but poorly soluble in aqueous solutions.[1][2] When your DMSO stock is introduced to the cell culture medium, the DMSO concentration dramatically decreases, and the compound is suddenly in a predominantly aqueous environment where it is not soluble, causing it to precipitate out of solution.[1]
To mitigate this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[3] You may need to prepare a more concentrated DMSO stock solution so that a smaller volume is required.
-
Sequential Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed media, vortexing gently, and then add this intermediate dilution to the rest of your media.[4]
-
Temperature Considerations: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Some compounds have slightly better solubility at physiological temperatures.[4]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help to redissolve fine precipitates and create a more stable dispersion.[4]
Q2: What are the predicted physicochemical properties of this compound that might influence its solubility?
A2: While experimental data for this specific molecule is not extensively published, we can infer its properties from its chemical structure. The molecule possesses a bulky, non-polar benzyl group and a phenylpropyl side chain, which contribute to its lipophilic (fat-loving) nature. The tetrahydropyridine ring contains a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 291.43 g/mol | Moderate molecular weight. |
| LogP (Predicted) | High | Indicates poor aqueous solubility and a preference for lipid environments. |
| pKa (Predicted) | Basic (due to the tertiary amine) | Solubility is expected to increase in acidic pH due to the formation of a more soluble salt. |
| Aqueous Solubility | Very Low | Expected to be poorly soluble in neutral aqueous solutions like water or PBS. |
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be used, but their compatibility with your experimental system is crucial. Common alternatives for lipophilic compounds include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6] However, these solvents can also have effects on cells, so it is essential to include appropriate vehicle controls in your experiments. The choice of solvent will depend on the final application and the required concentration.
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility for In Vitro Assays
If you require a more stable aqueous preparation of this compound, several formulation strategies can be employed. These techniques aim to increase the apparent solubility of the drug in aqueous solutions.[7]
Given the basic nature of the molecule, its solubility can be significantly increased by lowering the pH. In an acidic environment, the tertiary amine in the tetrahydropyridine ring will become protonated, forming a more water-soluble salt.[8]
Protocol for pH-Mediated Solubilization:
-
Prepare a stock solution of the compound in a water-miscible organic co-solvent like ethanol or PEG 400 at a high concentration.[6]
-
In a separate vessel, prepare your desired aqueous buffer (e.g., citrate buffer for pH 3-6 or phosphate buffer for pH 6-8).
-
Slowly add the organic stock solution to the acidic aqueous buffer while stirring vigorously.
-
Monitor for any signs of precipitation.
-
Adjust the final pH as needed, ensuring it is compatible with your experimental system.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like our compound of interest, forming inclusion complexes that have enhanced aqueous solubility.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and biocompatibility.[13]
Protocol for Cyclodextrin Complexation:
-
Determine the optimal ratio of drug to cyclodextrin (often starting with a 1:1 or 1:2 molar ratio).
-
Dissolve the required amount of HP-β-CD in your aqueous buffer.
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
The mixture may require heating (e.g., to 40-50°C) and/or sonication to facilitate complex formation.
-
Allow the solution to cool to room temperature. A clear solution indicates successful complexation and solubilization.
Workflow for Solubility Enhancement
Caption: Decision tree for addressing solubility issues.
Guide 2: Formulation Strategies for In Vivo Studies
For animal studies, ensuring the compound remains in solution after administration is critical for consistent bioavailability. Lipid-based formulations are a common and effective approach for lipophilic drugs.[14]
These formulations utilize oils, surfactants, and co-solvents to solubilize the compound in a lipid matrix.[14] This can improve absorption by mimicking the body's natural process of fat digestion.[15]
Example of a Simple Lipid-Based Formulation:
| Component | Example | Purpose |
| Oil Phase | Sesame oil, Corn oil | Solubilizes the lipophilic drug. |
| Surfactant | Polysorbate 80 (Tween 80), Cremophor EL | Enhances drug solubility and promotes emulsification in the gut.[6][16] |
| Co-solvent | Ethanol, Propylene Glycol | Increases the solvent capacity of the formulation.[6] |
Protocol for Preparing a Lipid-Based Formulation:
-
Dissolve the this compound in the co-solvent (e.g., ethanol).
-
Add the surfactant and the oil phase to the drug/co-solvent mixture.
-
Vortex or sonicate the mixture until a clear, homogenous solution is formed.
-
This formulation can then be administered orally. Upon contact with gastrointestinal fluids, it should form a fine emulsion, which can enhance drug absorption.[14]
Solubilization Mechanisms
Caption: Overview of different solubilization strategies.
Concluding Remarks
The solubility challenges presented by this compound are typical for lipophilic compounds in drug discovery and development. By systematically applying the principles of pH adjustment, co-solvency, and the use of specialized excipients like cyclodextrins and lipids, researchers can develop robust formulations for both in vitro and in vivo applications. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the formulation components themselves.
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
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Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]
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Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(4), 1234. [Link]
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Donthi, M. R., Dandamudi, M., Busa, S., & Repka, M. A. (2023). Strategies to improve solubility and bioavailability of lipophilic drugs. Journal of Drug Delivery Science and Technology, 81, 104235. [Link]
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Mauludin, R., & Pamudji, J. S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]
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Verma, S., & Rawat, A. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 19(6), 2435-2447. [Link]
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Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]
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Liu, R. (Ed.). (2008). Water-insoluble drug formulation. CRC press. [Link]
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Pilley, E. (2024). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Der Pharma Lett, 16, 07-08. [Link]
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PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Link]
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Protheragen. (n.d.). Solubilizer Excipients. [Link]
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Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. International Research Journal of Pharmacy, 3(1), 6-12. [Link]
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Fluidino. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
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Kumar, S., & Singh, A. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
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Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2557. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Müllertz, A., Ogbonna, A., Ren, S., & Rades, T. (2010). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Journal of Pharmacy and Pharmacology, 55(2), 237-246. [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
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Optimizing dosage of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine for neurotoxicity
Technical Support Center: Optimizing Tetrahydropyridine-Based Neurotoxin Dosage
A Note on the Target Compound: The compound "1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine" is not extensively documented in scientific literature. However, its core structure is highly analogous to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is a cornerstone tool in neuroscience research for modeling Parkinson's disease by selectively destroying dopaminergic neurons.[1][2][3][4] This guide will leverage the vast body of knowledge on MPTP to provide a robust framework for optimizing the dosage of structurally similar tetrahydropyridine-based neurotoxins. The principles and protocols described here are directly applicable and serve as a strong starting point for your research.
Section 1: Foundational Concepts & Mechanism of Action
This section addresses the fundamental questions regarding the neurotoxic activity of MPTP and its analogs. Understanding the mechanism is critical for designing effective experiments and troubleshooting unexpected results.
Q1: How does MPTP exert its neurotoxic effects on dopaminergic neurons?
A1: The neurotoxicity of MPTP is a multi-step process that relies on its metabolic activation and selective uptake into dopaminergic neurons.[1][3]
-
Blood-Brain Barrier Penetration: MPTP is a lipophilic molecule, allowing it to readily cross the blood-brain barrier after systemic administration.[1][3][5]
-
Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells (astrocytes), into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[1][6][7][8] This is the active neurotoxic species.
-
Selective Uptake: MPP+ is recognized and transported into dopaminergic neurons by the dopamine transporter (DAT), which is highly expressed on the surface of these neurons.[1][9] This selective uptake explains the specific vulnerability of dopaminergic neurons to MPTP's effects.[10][11]
-
Mitochondrial Accumulation & Toxicity: Once inside the neuron, MPP+ is actively sequestered into mitochondria.[6][12] Here, it potently inhibits Complex I of the electron transport chain.[1][2][12][13] This inhibition leads to a cascade of catastrophic events:
-
ATP Depletion: A rapid drop in cellular energy production.[2][12]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).[5][14]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.[15][16][17][18][19]
-
Caption: Mechanism of MPTP-induced neurotoxicity.
Section 2: Experimental Design & Dose Optimization
Careful experimental design is paramount when working with potent neurotoxins to ensure reproducible and meaningful results.
Q2: What are the key differences between using the parent compound (MPTP) and its active metabolite (MPP+) in experiments?
A2: The choice between MPTP and MPP+ depends entirely on the experimental model system.
-
MPP+ for In Vitro Studies: In cell culture systems (e.g., SH-SY5Y cells, primary dopaminergic neurons), you should use MPP+ directly.[14][20] This is because cultured neurons may lack the necessary surrounding glial cells that contain the MAO-B enzyme required to convert MPTP to its active form, MPP+.[7] Applying MPTP to a pure neuronal culture would likely result in little to no toxicity.
-
MPTP for In Vivo Studies: In animal models (e.g., C57BL/6 mice), you must use MPTP .[2][9] Systemic administration of MPTP allows it to cross the blood-brain barrier, where it is then converted to MPP+ by astrocytes in the brain, mimicking the toxicological process that occurs in vivo.[3] MPP+ itself, being a charged molecule, does not efficiently cross the blood-brain barrier and would not reach its target if administered peripherally.
Q3: How do I perform a dose-ranging study to find the optimal concentration of MPP+ for my in vitro assay?
A3: A dose-ranging (or dose-response) study is essential to identify the EC50 (half-maximal effective concentration) for your specific cell type and assay conditions.
Experimental Workflow: In Vitro Dose-Ranging Study
-
Cell Plating: Seed your cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate at a predetermined optimal density. Allow them to adhere and grow for 24-48 hours.
-
Prepare Toxin Dilutions: Prepare a series of MPP+ dilutions in your cell culture medium. A common starting point is a logarithmic or semi-logarithmic series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). It's crucial to include a vehicle-only control (medium with no MPP+).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different MPP+ concentrations.
-
Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.
-
Assess Viability/Toxicity: Use a reliable cytotoxicity or viability assay to measure the outcome. Common choices include:
-
Data Analysis: Plot the percentage of cell death or viability against the log of the MPP+ concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.
Caption: Workflow for an in vitro dose-ranging experiment.
Q4: What are the standard dosing regimens for MPTP in mice?
A4: MPTP dosing in mice is highly dependent on the strain, age, and desired outcome (acute, subacute, or chronic model).[2][24] The C57BL/6 strain is most commonly used due to its high sensitivity.[2]
| Dosing Regimen | Typical Protocol (for C57BL/6 mice) | Expected Outcome | Reference |
| Acute | 18-20 mg/kg, intraperitoneal (i.p.) injection, 4 times at 2-hour intervals. | Rapid and significant (40-50%) loss of dopaminergic neurons. High mortality risk. | [2][25][26] |
| Subacute | 30 mg/kg, i.p., once daily for 5 consecutive days. | Significant dopaminergic lesion with lower mortality than the acute model. | [25][27] |
| Chronic | 25 mg/kg, i.p., twice a week for 5 weeks, often co-administered with probenecid (to inhibit peripheral clearance of MPTP). | Slower, more progressive neurodegeneration. May result in the formation of protein aggregates. | [2][25] |
Crucial Consideration: Always perform a pilot study with a small number of animals to validate the chosen dosing regimen for your specific mouse strain and laboratory conditions, as sensitivity can vary.[24][26]
Section 3: Troubleshooting & FAQs
This section provides answers to common problems encountered during experiments.
Q5: I treated my SH-SY5Y cells with MPP+ but I'm not seeing any cell death. What could be wrong?
A5: This is a common issue with several potential causes:
-
Incorrect Toxin: Double-check that you used MPP+ , not MPTP. As mentioned, SH-SY5Y cells lack the necessary enzymes to efficiently convert MPTP to MPP+.
-
Dose is Too Low: The sensitivity of cell lines can vary. Your dose-ranging study may need to include higher concentrations. Some differentiated neuronal cell lines may require concentrations in the high micromolar to millimolar range.
-
Incubation Time is Too Short: Neurotoxicity is a time-dependent process. If you are assessing at 24 hours, try extending the incubation to 48 or 72 hours.
-
Cell Health and Passage Number: Use cells at a low passage number that are in a healthy, logarithmic growth phase. Senescent or unhealthy cells can respond unpredictably.
-
Assay Sensitivity: Ensure your chosen cytotoxicity assay is sensitive enough. An LDH assay, for instance, measures membrane rupture, which is a late-stage event.[21][23] An assay measuring mitochondrial dysfunction might show effects earlier.
Q6: My in vivo MPTP experiment has a very high mortality rate. How can I reduce it?
A6: High mortality in MPTP mouse models is often dose-related.
-
Reduce the Dose: This is the most effective solution. For an acute regimen, try reducing the dose from 20 mg/kg to 18 mg/kg per injection.[26]
-
Change the Regimen: Switch from an acute to a subacute dosing paradigm (e.g., 30 mg/kg daily for 5 days). This spreads the toxic load over a longer period, which is often better tolerated.[25]
-
Check Mouse Strain and Source: Ensure you are using the correct, sensitive strain (C57BL/6).[2] Sensitivity can even vary between vendors.
-
Animal Husbandry: Ensure mice are well-hydrated and have easy access to food and water. MPTP can make animals lethargic, reducing their intake. Using hydration gels or softened food can be beneficial.
Q7: How can I confirm that the neurotoxicity I'm observing is specific to dopaminergic neurons?
A7: This is a critical validation step for both in vitro and in vivo models.
-
In Vitro Confirmation:
-
In Vivo Confirmation:
-
Immunohistochemistry (IHC): After sacrificing the animals, perfuse and fix the brains. Section the brain tissue, particularly the substantia nigra and striatum, and perform IHC for Tyrosine Hydroxylase.[29][30][31][32] A successful MPTP lesion will show a significant reduction in TH-positive neurons in the substantia nigra and TH-positive nerve terminals in the striatum compared to vehicle-treated controls.
-
HPLC Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[33][34][35][36][37] A profound depletion of striatal dopamine is a key biochemical hallmark of a successful MPTP lesion.[26]
-
Section 4: Key Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[21][38]
-
Prepare Samples: After treating cells in a 96-well plate with your neurotoxin, prepare three control wells for each condition:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 30 minutes before the assay.
-
Background Control: Medium only (no cells).
-
-
Collect Supernatant: Carefully collect 50 µL of supernatant from each well and transfer it to a new, clear 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity:
-
Cytotoxicity (%) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase (TH) in Mouse Brain Sections
This protocol is for visualizing the loss of dopaminergic neurons.[30][31][32]
-
Tissue Preparation: Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brain (substantia nigra region) at 30-40 µm using a cryostat or vibratome.
-
Blocking: Wash sections in PBS and then incubate in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the sections thoroughly in PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the sections again, mount them onto glass slides, and coverslip with a mounting medium containing DAPI. Visualize and quantify the loss of TH-positive neurons using a fluorescence microscope.
References
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Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
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MPTP. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
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Yan, Y., Yang, H., & Li, L. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Stem Cells and Development, 14(3), 337-346. [Link]
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Bajpai, P., Sangar, M. C., Singh, S., Tang, W., Bansal, S., & Avadhani, N. G. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 4436–4451. [Link]
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Michel, P. P., Dandapani, B. K., Sanchez-Ramos, J., Efange, S., Pressman, B. C., & Hefti, F. (1987). The toxicity of MPTP to dopamine neurons in culture is reduced at high concentrations. Neuroscience letters, 79(1-2), 65–72. [Link]
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protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. [Link]
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Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Life sciences, 36(26), 2503–2508. [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
-
ASAP. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. [Link]
-
Bajpai, P., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. J Biol Chem, 288(6), 4436-51. [Link]
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Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. [Link]
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Sherer, T. B., et al. (2002). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). J Neurosci, 22(16), 7006-15. [Link]
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Mitochondrial permeability transition pore. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]
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Zigmond, M. J., & Hastings, T. G. (1999). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]
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Kumar, A., et al. (2022). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Frontiers in Molecular Biosciences, 9, 981180. [Link]
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Depboylu, C., et al. (2019). Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity. Frontiers in Neuroscience, 13, 1195. [Link]
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Zhang, L., et al. (2013). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Biomedical and Environmental Sciences, 26(10), 860-864. [Link]
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protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. [Link]
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Markey, S. P., et al. (1985). In vitro oxidation of MPTP by primate neural tissue: a potential model of MPTP neurotoxicity. Neurochemistry International, 7(1), 169-76. [Link]
-
Zolezzi, R., et al. (2022). Mitochondrial Permeability Transition, Cell Death and Neurodegeneration. International Journal of Molecular Sciences, 23(19), 11467. [Link]
-
Miller, G. W., et al. (1997). Dopamine transporter mRNA levels are high in midbrain neurons vulnerable to MPTP. Molecular Brain Research, 48(1), 1-8. [Link]
-
Karch, J., et al. (2015). Physiological and pathological roles of the mitochondrial permeability transition pore in the heart. Cardiovascular Research, 105(3), 231-239. [Link]
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Bidel, Y., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 481. [Link]
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Calne, D. B., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. The Canadian journal of neurological sciences, 11(1 Suppl), 166-8. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Karch, J., & Molkentin, J. D. (2022). Mitochondrial permeability transition pore-dependent necrosis. Cell and Tissue Research, 387(3), 359-368. [Link]
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protocols.io. (2024). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. [Link]
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Mahabir, S., et al. (2014). High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish. PLoS ONE, 9(1), e84873. [Link]
-
protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. [Link]
-
Wilson, R. L., et al. (1983). Automated HPLC Analysis of Tissue Levels of Dopamine, Sertonin, and Several Prominent Amine Metabolites in Extracts from Various. Journal of Liquid Chromatography, 6(5), 871-888. [Link]
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Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 1-10. [Link]
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Sonsalla, P. K., & Heikkila, R. E. (1986). The Influence of Dose and Dosing Interval on MPTP-induced Dopaminergic Neurotoxicity in Mice. European Journal of Pharmacology, 129(3), 339-345. [Link]
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Causes of Parkinson's disease. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
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Li, Y., et al. (2025). Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies. The FASEB Journal, 39(S1), R467. [Link]
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ResearchGate. (2015). Why are only dopaminergic neurons of SNpc susceptible to MPTP-induced neurotoxicity?[Link]
-
ResearchGate. (n.d.). Effect of MPTP treatment on primary mouse brain neurons. [Link]
-
Chen, L., et al. (2021). Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis. Frontiers in Neuroscience, 15, 689296. [Link]
-
Scantox. (n.d.). Repeated MPTP injections to model the Parkinson's disease phenotype. [Link]
-
Ramesh, A., et al. (2023). Calpain-2 Regulates Kinesin and Dynein Dysfunction in Neurotoxin-Induced Motoneuron Injury. International Journal of Molecular Sciences, 24(13), 10921. [Link]
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- 8. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step process.
The synthesis of this compound is a key process in the development of various neurologically active compounds.[1][2] However, like many organic syntheses, it presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
I. Synthetic Overview & Key Challenges
The most common and logical synthetic approach to this compound initiates from 1-benzyl-4-piperidone. The primary strategy involves the introduction of the 3-phenylpropyl group at the 4-position, followed by the creation of the tetrahydropyridine double bond. Two primary pathways are generally considered:
-
Grignard Reaction followed by Dehydration: This involves the reaction of 1-benzyl-4-piperidone with a 3-phenylpropylmagnesium halide Grignard reagent to form a tertiary alcohol intermediate, which is subsequently dehydrated.
-
Wittig Reaction: This pathway utilizes a phosphonium ylide derived from a 3-phenylpropyl halide to directly form the exocyclic double bond, which may then be isomerized to the endocyclic position.
Each of these routes has its own set of potential difficulties, which we will explore in detail.
Visualizing the Synthetic Workflow
Caption: Primary synthetic routes to the target molecule.
II. Troubleshooting Guide & FAQs
Section A: Grignard Reaction Pathway
Issue 1: Low Yield of the Tertiary Alcohol Intermediate
Question: I am performing the Grignard reaction between 1-benzyl-4-piperidone and 3-phenylpropylmagnesium bromide, but I am consistently obtaining low yields of the desired alcohol. What are the likely causes and how can I improve the yield?
Answer: Low yields in this Grignard reaction are a common issue and can often be attributed to several factors. Let's break them down:
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Enolization of the Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 1-benzyl-4-piperidone, leading to the formation of an enolate.[3] This results in the recovery of starting material after acidic workup.
-
Troubleshooting:
-
Lower the Reaction Temperature: Perform the Grignard addition at a low temperature, ideally between -78 °C and 0 °C, to favor the nucleophilic addition over enolization.[3]
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the piperidone to maintain a low instantaneous concentration of the Grignard reagent.
-
-
-
Quality of the Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded.
-
Troubleshooting:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Crushing them gently under an inert atmosphere can help.
-
Anhydrous Conditions: The presence of moisture will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity.
-
-
-
Side Reactions:
Issue 2: Formation of a Dehydrated Byproduct During Workup
Question: During the workup of my Grignard reaction, I am isolating a significant amount of what appears to be the final tetrahydropyridine product, not the intermediate alcohol. Why is this happening?
Answer: The tertiary alcohol intermediate is susceptible to dehydration, especially under acidic conditions.[3] A standard acidic workup (e.g., with dilute HCl) can inadvertently cause the elimination of water to form the tetrahydropyridine.
-
Troubleshooting:
-
Mild Quenching: Use a milder quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the reaction mixture without creating a strongly acidic environment.
-
Controlled Temperature: Perform the quench at a low temperature (0 °C) to minimize the rate of any potential elimination reactions.
-
Section B: Dehydration of the Tertiary Alcohol
Issue 3: Incomplete Dehydration or Formation of Multiple Isomers
Question: I am struggling to dehydrate the 1-Benzyl-4-(3-phenylpropyl)-4-hydroxypiperidine intermediate. The reaction is either incomplete, or I am getting a mixture of alkene isomers. How can I control this step?
Answer: The acid-catalyzed dehydration of the tertiary alcohol needs to be carefully controlled to ensure complete conversion and selectivity for the desired endocyclic alkene.
-
Incomplete Reaction:
-
Acid Strength and Temperature: A stronger acid or higher temperature may be required to drive the reaction to completion. Common reagents for this step include formic acid, p-toluenesulfonic acid (p-TSA), or even neat acetic anhydride.
-
Water Removal: The dehydration is an equilibrium process. Removing the water as it is formed will drive the reaction towards the product. Using a Dean-Stark apparatus with a solvent like toluene can be effective.
-
-
Isomer Control: The dehydration can potentially lead to two isomers: the desired endocyclic 1,2,3,6-tetrahydropyridine and the exocyclic 4-(3-phenylpropylidene)piperidine. The thermodynamic stability generally favors the endocyclic product.
-
Reaction Time and Temperature: Longer reaction times at elevated temperatures will favor the formation of the more thermodynamically stable endocyclic isomer.
-
Choice of Acid: The choice of acid can influence the product ratio. Experiment with different acids (e.g., H₂SO₄, H₃PO₄, p-TSA) to optimize for the desired isomer.
-
Section C: Wittig Reaction Pathway
Issue 4: Low Yields in the Wittig Reaction
Question: I am attempting a Wittig reaction between 1-benzyl-4-piperidone and a (3-phenylpropyl)triphenylphosphonium ylide, but the yields are poor. What could be the issue?
Answer: The Wittig reaction is a powerful tool for alkene synthesis, but its success is highly dependent on the nature of the ylide and the reaction conditions.[4]
-
Ylide Formation: The formation of the ylide from the corresponding phosphonium salt is a critical step.
-
Strong Base Required: An unstabilized ylide, such as the one required here, needs a very strong base for deprotonation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[5]
-
Anhydrous and Inert Conditions: Ylides are highly reactive and sensitive to moisture and oxygen. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Reactivity of the Ketone: While 1-benzyl-4-piperidone is generally reactive, steric hindrance can be a factor.
-
Reaction Temperature: The addition of the ketone to the ylide is often performed at low temperatures, followed by warming to room temperature to complete the reaction.[6]
-
-
Side Reactions:
-
Aldol-type Reactions: The strong base used to generate the ylide can also promote self-condensation of the piperidone if it is not added to the pre-formed ylide.
-
Section D: Purification and Characterization
Issue 5: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify. I am observing closely related impurities by TLC and NMR. What are the best purification strategies?
Answer: The purification of tertiary amines can be challenging due to their basicity and potential for interaction with silica gel.
-
Common Impurities:
-
Isomeric Byproducts: As discussed, exocyclic alkene isomers may be present.
-
Starting Materials: Unreacted 1-benzyl-4-piperidone or the alcohol intermediate.
-
Triphenylphosphine Oxide (from Wittig): If you used the Wittig route, this is a major byproduct that can be difficult to remove.
-
-
Purification Techniques:
-
Column Chromatography:
-
Basic Alumina: Using basic alumina instead of silica gel can prevent the streaking and poor separation often seen with amines.
-
Treated Silica Gel: If using silica gel, it can be pre-treated with a solvent system containing a small amount of a volatile amine, like triethylamine (e.g., 1-2%), to deactivate the acidic sites.[1]
-
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic amine product from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with ether to remove non-basic impurities, followed by basification (e.g., with NaOH) and re-extraction of the pure amine into an organic solvent.
-
Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be effective. If it is a high-boiling liquid, vacuum distillation may be an option.
-
III. Experimental Protocols
Protocol 1: Grignard Reaction and Dehydration
Step 1: Synthesis of 1-Benzyl-4-(3-phenylpropyl)-4-hydroxypiperidine
-
Setup: Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium. Slowly add a solution of 3-phenylpropyl bromide (1.1 eq) in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously (slight warming and disappearance of the iodine color). If not, gently warm the flask. After initiation, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF. Slowly add the piperidone solution to the Grignard reagent via cannula or dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting piperidone is consumed.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration to this compound
-
Setup: Dissolve the crude alcohol from the previous step in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 eq). Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on basic alumina or triethylamine-treated silica gel.
Protocol 2: Wittig Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (3-phenylpropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product will contain a significant amount of triphenylphosphine oxide. Purification can be challenging. A primary purification can be achieved by trituration with a non-polar solvent like hexanes to precipitate some of the triphenylphosphine oxide. The filtrate can then be purified by column chromatography as described in the previous section.
IV. Data Summary
| Parameter | Grignard Route | Wittig Route |
| Starting Materials | 1-Benzyl-4-piperidone, 3-Phenylpropyl bromide, Mg | 1-Benzyl-4-piperidone, (3-Phenylpropyl)triphenylphosphonium bromide, n-BuLi |
| Key Intermediate | Tertiary alcohol | Phosphonium ylide |
| Common Byproducts | Enolization product, Wurtz coupling product, Dehydration isomers | Triphenylphosphine oxide, Aldol-type products |
| Typical Yield | 50-70% (over two steps) | 30-50% |
| Key Advantages | Readily available starting materials, generally higher yielding. | Direct formation of a C=C bond. |
| Key Disadvantages | Two-step process, potential for isomer formation during dehydration. | Stoichiometric byproduct (Ph₃PO) removal can be difficult, requires strong base. |
V. References
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
-
Google Patents. (CN1583742A). Method for preparing 4-piperidyl piperidine.
-
McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]
-
Molecules. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
-
Insuasty, B., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][7][8]diazepines. ResearchGate. [Link]
-
Molecules. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]
-
Vietnam Journal of Chemistry. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Journal of Organic Chemistry. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]
-
Google Patents. (CN116924967A). Preparation method of N-benzyl-4-piperidone.
-
Google Patents. (CN101391982A). Alkylation reaction method of benzimidazoles compounds.
-
Google Patents. (CN111484444A). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. (2018). Synthesis of new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts and their antiplasmodial and antitrypanosomal activities. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
Auctores. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydropyridine Compounds
Welcome to the technical support center for the synthesis of tetrahydropyridine (THP) compounds. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of nitrogen-containing heterocycles. Tetrahydropyridines are prevalent scaffolds in numerous natural products and pharmacologically active molecules, making their efficient and clean synthesis a critical endeavor.[1][2][3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during THP synthesis. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your target compounds.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: My reaction is producing a significant amount of the fully reduced piperidine derivative.
Question: I am attempting to synthesize a tetrahydropyridine via the reduction of a dihydropyridine or pyridine precursor, but my analysis (TLC, NMR) shows a substantial amount of the corresponding piperidine. How can I prevent this over-reduction?
Answer: Over-reduction to a piperidine is a common side reaction, especially when employing powerful reducing agents or harsh reaction conditions.[5] The key is to control the extent of reduction by carefully selecting your reagents and optimizing the reaction parameters.
Causality and Mitigation Strategies:
-
Reducing Agent Selection: Strong hydride donors are more likely to cause over-reduction. While sodium borohydride (NaBH₄) is commonly used, its reactivity can sometimes be too high.
-
Recommendation: Consider using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which exhibit greater selectivity for the desired partial reduction.
-
-
Reaction Conditions: Temperature and reaction time play a crucial role. Higher temperatures and longer reaction times increase the likelihood of over-reduction.
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid further reduction of the tetrahydropyridine product.
-
-
Catalytic Hydrogenation: When reducing pyridines via catalytic hydrogenation, the choice of catalyst and reaction conditions is critical to avoid the formation of piperidines.[6]
-
Recommendation: Use a less active catalyst or a catalyst poison to temper the reactivity. For instance, palladium on carbon (Pd/C) can sometimes be too active. Consider using a modified catalyst system or switching to a different metal like rhodium or platinum under carefully controlled hydrogen pressure and temperature.[6]
-
Experimental Protocol: Selective Reduction of a Dihydropyridine Intermediate
-
Dissolve the dihydropyridine precursor in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of sodium borohydride (1.0-1.2 equivalents) in the same solvent portion-wise over 15-30 minutes.
-
Monitor the reaction progress by TLC every 15 minutes. The tetrahydropyridine product should have a lower Rf value than the starting dihydropyridine.
-
Once the starting material is no longer visible by TLC, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reducing Agents for Selective Reduction
| Reducing Agent | Typical Reaction Conditions | Selectivity for Tetrahydropyridine | Comments |
| Sodium Borohydride (NaBH₄) | 0 °C to room temperature, Methanol/Ethanol | Moderate | Prone to over-reduction with extended reaction times or elevated temperatures.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 3-4, Methanol/Ethanol | High | Less reactive and more selective; requires acidic conditions. |
| Sodium Triacetoxyborohydride | Room temperature, Dichloromethane/Dichloroethane | High | Mild and selective, particularly for reductive amination pathways leading to tetrahydropyridines. |
| Catalytic Hydrogenation (Pd/C) | Room temperature to 60 °C, 1-50 atm H₂, Methanol/Ethanol | Variable | Highly dependent on catalyst activity, substrate, and conditions; can lead to complete saturation.[6] |
Issue 2: My multicomponent reaction (MCR) is low-yielding and produces multiple unidentified spots on TLC.
Question: I am performing a Hantzsch or aza-Diels-Alder multicomponent reaction to synthesize a tetrahydropyridine, but the yield is poor, and the crude product is a complex mixture. What are the likely side products and how can I improve the outcome?
Answer: Multicomponent reactions are powerful for building molecular complexity in a single step, but they can be prone to side reactions if not properly optimized.[1][2][7] The formation of multiple products often points to issues with reagent purity, reaction conditions, or competing reaction pathways.[7]
Causality and Mitigation Strategies:
-
Reagent Purity: Impurities in starting materials, especially aldehydes, can lead to undesired side reactions.
-
Recommendation: Ensure all reagents are of high purity. Aldehydes should be freshly distilled or purified before use to remove any oxidized impurities.
-
-
Reaction Conditions: Classical MCRs can sometimes require harsh conditions and long reaction times, leading to product degradation or polymerization.
-
Common Side Products in Hantzsch-type Reactions:
-
Knoevenagel Condensation Products: Formation of byproducts from the condensation of the aldehyde with the active methylene compound.
-
Michael Adducts: Intermediates of the Michael addition may not proceed to the final cyclization.
-
Oxidation of Dihydropyridine: The initial dihydropyridine product can sometimes oxidize to the corresponding pyridine, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Experimental Protocol: Catalyzed Aza-Diels-Alder Reaction
-
To a solution of the aza-diene (1.0 eq) and dienophile (1.2 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a flame-dried flask under an inert atmosphere, add the catalyst (e.g., a Lewis acid like Yb(OTf)₃, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired tetrahydropyridine.
Visualization: Competing Pathways in a Multicomponent Reaction
Caption: Competing reaction pathways in a Hantzsch-type synthesis.
Issue 3: I am observing N-alkylation or other side reactions at the nitrogen atom.
Question: My synthesis involves reagents that are leading to unwanted reactions at the tetrahydropyridine nitrogen. How can I prevent this?
Answer: The nitrogen atom in a tetrahydropyridine is a nucleophilic and basic center, making it susceptible to side reactions such as N-alkylation, acylation, or interaction with acidic reagents. The most effective strategy to prevent these unwanted reactions is the use of a protecting group.[6]
Causality and Mitigation Strategies:
-
Protecting Group Strategy: Introducing a protecting group on the nitrogen atom masks its nucleophilicity, preventing it from participating in undesired reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Recommendation: Protect the nitrogen atom early in the synthetic sequence. The choice of protecting group will depend on the stability of your molecule to the deprotection conditions. Boc groups are typically removed under acidic conditions (e.g., TFA in DCM), while Cbz groups are removed by hydrogenolysis.
-
Experimental Protocol: Boc Protection of a Tetrahydropyridine
-
Dissolve the tetrahydropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The Boc-protected tetrahydropyridine can often be used in the next step without further purification.
Visualization: Role of a Protecting Group
Caption: Prevention of N-alkylation by using a protecting group.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my tetrahydropyridine synthesis? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots can also provide valuable information on the conversion and the formation of byproducts.[5]
Q2: What are the best practices for purifying tetrahydropyridine compounds? A2: Purification of tetrahydropyridines can sometimes be challenging due to their basicity and potential for interaction with silica gel.
-
Column Chromatography: Standard silica gel chromatography is often effective. To minimize tailing of basic compounds, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
-
Acid-Base Extraction: If your compound is sufficiently basic, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated tetrahydropyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Basifying the aqueous layer and re-extracting with an organic solvent will then recover the purified product.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Q3: My tetrahydropyridine compound appears to be unstable and decomposes over time. How can I improve its stability for storage? A3: The enamine-like double bond in some tetrahydropyridine isomers can be susceptible to hydrolysis or oxidation.
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (e.g., in a refrigerator or freezer). Protect it from light and moisture.
-
Salt Formation: Converting the basic tetrahydropyridine to a stable salt (e.g., hydrochloride or tartrate) can significantly improve its shelf life. This is achieved by treating a solution of the free base with the corresponding acid.
-
N-Protection: As mentioned earlier, an N-protecting group can also enhance stability by preventing reactions at the nitrogen atom.[6]
Q4: I am having trouble with the stereoselectivity of my reaction. How can I control the stereochemical outcome? A4: Achieving high stereoselectivity in tetrahydropyridine synthesis is a common challenge and a focus of much research.[8]
-
Chiral Catalysts: The use of chiral catalysts (organocatalysts or metal complexes with chiral ligands) is a powerful strategy for enantioselective synthesis.[1][8]
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction.
-
Reaction Conditions: Temperature, solvent, and additives can all influence the diastereoselectivity of a reaction. Lower temperatures often favor the thermodynamically more stable product. Systematic screening of reaction conditions is often necessary to optimize stereoselectivity.
References
- BenchChem. (n.d.). How to avoid over-reduction in dihydropyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines.
- Organic Chemistry Portal. (n.d.). 1,2,3,4-Tetrahydropyridine synthesis.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). PubMed Central.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. (n.d.). RSC Publishing.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). NIH.
- The chemistry and pharmacology of tetrahydropyridines. (n.d.). PubMed.
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). ACS Publications.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). PubMed.
Sources
- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for preparing this compound?
The most direct and frequently employed strategy is a C4-alkylation of a suitable 1-benzyltetrahydropyridine precursor. This typically involves the deprotonation of 1-benzyl-1,2,3,6-tetrahydropyridine to form a nucleophilic intermediate, which is then reacted with an electrophilic 3-phenylpropyl source. This method offers a convergent approach to the target molecule. An alternative, though often more complex, route involves constructing the tetrahydropyridine ring from acyclic precursors already containing the necessary carbon skeleton.
Q2: My overall yield is consistently low (<30%). What are the primary areas I should investigate?
Low yields in this synthesis commonly stem from three critical areas:
-
Inefficient Nucleophile Formation: Incomplete deprotonation of the 1-benzyl-1,2,3,6-tetrahydropyridine starting material is a primary culprit. This can be due to an inappropriate choice of base, incorrect reaction temperature, or suboptimal solvent.
-
Competing Side Reactions: Several side reactions can consume starting materials and reagents, including elimination of the alkylating agent, over-alkylation, or undesired reactions with the solvent.
-
Suboptimal Workup and Purification: Product loss during aqueous workup or inefficient separation from byproducts during column chromatography can significantly reduce the isolated yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations grounded in chemical principles to guide your optimization efforts.
Problem Area 1: Low Conversion of Starting Material
Q: My reaction stalls, and I recover a large amount of unreacted 1-benzyl-1,2,3,6-tetrahydropyridine. How can I drive the reaction to completion?
A: This strongly suggests an issue with the deprotonation step. The proton at the C4 position of the tetrahydropyridine is vinylic and not highly acidic, requiring a strong, non-nucleophilic base to generate the reactive intermediate efficiently.
-
Choice of Base: Standard bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often insufficient for this deprotonation. A stronger base is required.[1] Lithium diisopropylamide (LDA) is an excellent choice as it is a powerful, sterically hindered base that favors kinetic deprotonation.
-
Reaction Temperature: Deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. After the addition of the alkylating agent, the reaction is often allowed to warm slowly to room temperature.
-
Solvent Purity: Ensure your solvent (e.g., THF) is anhydrous. Water will quench the strong base and any organometallic intermediates, immediately halting the reaction.
Experimental Protocol: Optimized Deprotonation and Alkylation
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Add a solution of 1-benzyl-1,2,3,6-tetrahydropyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.
-
Slowly add the alkylating agent, 1-bromo-3-phenylpropane (1.1 equivalents), to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour before gradually warming to room temperature and stirring overnight.
Problem Area 2: Formation of Key Byproducts
Q: I've isolated a byproduct with a mass corresponding to my alkylating agent minus HBr. How can I prevent this?
A: This is a classic elimination (E2) reaction. The base used for deprotonation, if too hindered or if the reaction temperature is too high, can act as a base on the alkylating agent instead of the desired substrate.
-
Controlled Temperature: Maintain a low temperature (-78 °C) during the addition of the alkylating agent. This favors the slower, but more desired, Sₙ2 substitution pathway over the higher-activation-energy E2 elimination pathway.
-
Base Selection: While a strong base is necessary, an excessively hindered one can exacerbate elimination. LDA strikes a good balance, but ensure it has fully reacted with the tetrahydropyridine before adding the alkyl halide.
-
Alkylating Agent Choice: While bromides are common, using an iodide (e.g., 1-iodo-3-phenylpropane) can increase the rate of the desired Sₙ2 reaction relative to elimination. You can generate the iodide in situ by adding sodium iodide (NaI) in a Finkelstein-type reaction if starting with the bromide or chloride.
Q: My purification is difficult due to multiple products with similar polarities. What are these and how can I avoid them?
A: This could be due to over-alkylation or isomerization of the double bond.
-
Preventing Dialkylation: While less common at the C4 position in this specific reaction, it can occur if there's an excess of both base and alkylating agent. Use of precise stoichiometry (near 1:1:1 for substrate:base:alkylating agent) is critical. Slow, dropwise addition of the alkylating agent into the solution of the lithiated intermediate can also help maintain a low instantaneous concentration of the electrophile, minimizing over-alkylation.[2]
-
Controlling Double Bond Isomerization: The Δ³ double bond of the tetrahydropyridine can potentially migrate to the more thermodynamically stable Δ² position (forming an enamine) under harsh basic or acidic conditions. This can be minimized by maintaining low temperatures and performing a careful, controlled quench of the reaction at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Visualization of Potential Reaction Pathways
The following diagram illustrates the desired reaction and a key side reaction.
Caption: Desired Sₙ2 alkylation versus the competing E2 elimination side reaction.
Problem Area 3: Product Isolation and Purification
Q: What is the most effective method for purifying the final product?
A: A combination of acid-base extraction followed by column chromatography is typically most effective. Tetrahydropyridine derivatives are basic, a property that can be exploited for purification.[3]
Protocol: Workup and Purification
-
Quench: After the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Acid-Base Extraction (Optional but Recommended):
-
Combine the organic layers and extract with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract the free-based product back into an organic solvent like ethyl acetate or dichloromethane.
-
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[3]
Data Summary Tables
Table 1: Comparison of Bases for Deprotonation
| Base | Abbreviation | Typical Conditions | Suitability for this Reaction | Rationale |
| Lithium Diisopropylamide | LDA | THF, -78 °C | Excellent | Strong, non-nucleophilic base ideal for kinetic deprotonation of weakly acidic C-H bonds. |
| Sodium Hydride | NaH | THF or DMF, 0 °C to RT | Poor | Generally not a strong enough base to efficiently deprotonate the vinylic C-H bond. |
| Potassium tert-Butoxide | t-BuOK | THF, 0 °C to RT | Moderate | Strong base, but can promote elimination of the alkylating agent due to steric bulk. |
| n-Butyllithium | n-BuLi | THF or Hexanes, -78 °C | Good (with caution) | Very strong base, but can be nucleophilic, potentially leading to side reactions if not used carefully for in situ LDA formation. |
Table 2: Recommended Chromatography Conditions
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate gradient (e.g., 95:5 to 80:20) with 0.5-1% Triethylamine (TEA) | The non-polar backbone requires a largely non-polar eluent. The addition of TEA deactivates acidic sites on the silica gel, preventing peak tailing and potential degradation of the basic amine product. |
| Visualization | UV light (254 nm) and/or a potassium permanganate (KMnO₄) stain | The aromatic rings are UV active. The double bond and amine will stain with KMnO₄. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing yield issues.
Caption: A decision-making flowchart for troubleshooting low-yield synthesis.
References
- BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
-
ResearchGate. (n.d.). Synthesis of tetrahydropyridine derivatives. Retrieved January 17, 2026, from [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
Sources
Preventing degradation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine during experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This resource is designed to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your research.
I. Core Stability Concerns: Understanding the Chemistry of Degradation
The unique structure of this compound, which contains a tertiary amine and an enamine moiety within the tetrahydropyridine ring, presents specific stability challenges. Understanding these potential degradation pathways is the first step toward prevention.
FAQ 1: What are the primary chemical liabilities of this compound?
The primary chemical liabilities of this compound stem from two key functional groups: the enamine and the tertiary amine.
-
Enamine Hydrolysis: The double bond within the tetrahydropyridine ring is part of an enamine system, which is susceptible to hydrolysis, particularly under acidic conditions.[1] This can lead to ring-opening or conversion to the corresponding ketone, 1-benzyl-4-piperidone.
-
Oxidation: Tertiary amines and enamines are prone to oxidation.[2] Atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by light and the presence of metal ions.[3]
-
Photodegradation: Similar heterocyclic compounds, like 1,4-dihydropyridines, are known to be light-sensitive.[4] Exposure to UV or even ambient light can catalyze degradation, often leading to aromatization of the pyridine ring or other complex reactions.
II. Recommended Storage and Handling
Proper storage and handling are critical to maintaining the purity and stability of this compound.
FAQ 2: What are the optimal storage conditions for this compound?
To minimize degradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidation. |
| Light | Amber vial or protection from light | Protects the compound from light-induced degradation.[4] |
| Moisture | Tightly sealed container with desiccant | Amines can be hygroscopic, and moisture can facilitate hydrolysis.[5] |
FAQ 3: How should I handle the compound during experimental setup?
To prevent degradation during your experiments, adhere to the following best practices:
-
Inert Atmosphere: When preparing solutions or aliquots, work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to oxygen.
-
Solvent Selection: Use dry, deoxygenated solvents for preparing stock solutions.
-
pH Control: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis or other degradation pathways.[2] Buffering your experimental system to a neutral pH is advisable.
-
Minimize Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and oxygen.
III. Troubleshooting Common Degradation Issues
Even with careful handling, you may encounter issues that suggest compound degradation. This section addresses how to identify and resolve these problems.
FAQ 4: My experimental results are inconsistent. How can I determine if my compound has degraded?
Inconsistent results are a common indicator of compound instability. To confirm if degradation has occurred, we recommend the following analytical workflow:
Caption: Workflow for troubleshooting suspected compound degradation.
FAQ 5: I've confirmed degradation. What are the likely degradation products?
Based on the chemical structure, the following are potential degradation products:
| Degradation Pathway | Potential Product | Analytical Signature (LC-MS) |
| Hydrolysis | 1-Benzyl-4-piperidone | Lower retention time, mass corresponding to C12H15NO (m/z 189.25)[6] |
| Oxidation | N-oxide derivative | Increased polarity (earlier elution), mass increase of 16 Da |
| Aromatization | 1-Benzyl-4-(3-phenylpropyl)pyridinium | Increased UV absorbance, mass decrease of 2 Da |
IV. Analytical Monitoring of Degradation
Proactive monitoring of your compound's stability is crucial for reliable experimental outcomes.
FAQ 6: What is a reliable analytical method for assessing the stability of this compound?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and a mass spectrometer (MS) is the recommended analytical technique.[7]
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% B over 15 minutes. This will help to resolve the parent compound from more polar (degradation products) and less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: Monitor at 254 nm and 280 nm.
-
MS: Use electrospray ionization (ESI) in positive mode to monitor for the parent ion and potential degradation products.
-
-
Sample Preparation: Dissolve the compound in a mixture of the mobile phase (e.g., 50:50 A:B) to ensure good peak shape.
Caption: HPLC protocol for stability assessment.
By implementing these guidelines, you can significantly mitigate the risk of degradation and ensure the integrity of your experimental data when working with this compound.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][5]
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE ANALYSIS OF 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE IN A POTENTIAL ANTIPSYCHOTICACTIVE PHARMACEUTICAL INGREDIENT. Retrieved from [Link][7]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
Wiley Online Library. (2021, October). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
ACS Publications. (2022, August 11). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link][4]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link][2]
-
ACS Publications. (2022, August 12). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link][1]
-
Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results with 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to assist you in troubleshooting inconsistent results and navigating the complexities of working with this compound. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical parameters?
A1: A prevalent and logical synthetic approach involves a two-step process starting from the commercially available 1-benzyl-4-piperidone. This method offers a balance of accessibility of starting materials and convergent synthesis. The two key transformations are:
-
Wittig Reaction: To introduce the 3-phenylpropylidene moiety.
-
Selective Reduction: To yield the desired tetrahydropyridine.
The success of this synthesis is highly dependent on careful control of reaction conditions to minimize side-product formation.
Q2: I am observing a low yield in the Wittig reaction step. What are the likely causes and how can I optimize it?
A2: Low yields in the Wittig reaction are a common hurdle. Several factors could be at play:
-
Ylide Formation: Incomplete formation of the phosphonium ylide is a primary suspect. Ensure your base is sufficiently strong (e.g., n-butyllithium, sodium hydride) and the reaction is performed under strictly anhydrous conditions. The pKa of the phosphonium salt will dictate the choice of base.[1]
-
Steric Hindrance: 1-Benzyl-4-piperidone is a ketone, which can be less reactive than aldehydes in Wittig reactions.[2] Steric hindrance around the carbonyl group can impede the approach of the ylide. To address this, you might consider using a more reactive phosphonium ylide or employing the Horner-Wadsworth-Emmons reaction, which often provides better yields for hindered ketones.
-
Side Reactions: Ketones with α-protons can undergo enolization under basic conditions, leading to side reactions.[3] Additionally, the ylide itself can be unstable and degrade over time. It is often best to generate the ylide in situ and use it immediately.
Q3: During the reduction of the double bond, I am getting a mixture of products, including the fully saturated piperidine. How can I improve the selectivity for the tetrahydropyridine?
A3: Achieving selective reduction of the exocyclic double bond without reducing the endocyclic double bond (if present from a different synthetic route) or over-reducing to the piperidine requires careful selection of the reducing agent and conditions.
-
Catalytic Hydrogenation: While effective, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can be too aggressive and lead to the fully saturated piperidine. To modulate the reactivity, you can try:
-
Using a poisoned catalyst, such as Lindlar's catalyst.
-
Carefully monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stopping the reaction once the starting material is consumed.
-
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in a protic solvent are generally selective for the reduction of ketones and imines and might not readily reduce a carbon-carbon double bond in this context. However, for the reduction of a pyridinium salt to a tetrahydropyridine, NaBH₄ is a standard reagent.[4]
Q4: My final product shows impurities that are difficult to remove by standard column chromatography. What are these impurities and what purification strategies do you recommend?
A4: The primary impurities in this synthesis are often structurally similar to the final product, making purification challenging.
-
Common Impurities:
-
Over-reduced product: 1-Benzyl-4-(3-phenylpropyl)piperidine.
-
Unreacted starting material: 1-Benzyl-4-piperidone.
-
Triphenylphosphine oxide: A byproduct of the Wittig reaction.
-
-
Purification Strategies:
-
Acid-Base Extraction: As a tertiary amine, your product can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities like triphenylphosphine oxide in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover the purified amine.[5]
-
Amine-Functionalized Silica Gel: For column chromatography, standard silica gel can cause peak tailing and poor separation due to the basic nature of the amine. Using amine-functionalized silica gel or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can significantly improve the separation.[6]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Q5: How should I store this compound to ensure its stability?
A5: Tetrahydropyridine derivatives can be susceptible to oxidation and degradation over time.[7] For long-term storage and to maintain the integrity of the compound, we recommend the following:
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Low Temperature: Keep the compound at a low temperature, preferably in a freezer (-20°C).
-
Protection from Light: Store in an amber vial or a container protected from light, as some heterocyclic compounds are light-sensitive.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product formation in the Wittig reaction | 1. Inactive ylide due to moisture. 2. Base not strong enough. 3. Steric hindrance of the ketone. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Switch to a stronger base like n-butyllithium. 3. Consider the Horner-Wadsworth-Emmons modification. |
| Formation of a significant amount of biphenyl in Grignard approach | Coupling of the Grignard reagent with unreacted aryl halide. | This is a common side product in Grignard reactions.[8] Use a lower reaction temperature and add the aryl halide slowly to the Grignard reagent. |
| Multiple spots on TLC after reduction | 1. Incomplete reaction. 2. Over-reduction to the piperidine. 3. Isomerization of the double bond. | 1. Increase reaction time or temperature. 2. Use a less reactive reducing agent or carefully monitor the reaction. 3. Analyze the product mixture by NMR to identify isomers. |
| Product appears as an oil that is difficult to purify | Presence of residual solvent or triphenylphosphine oxide. | Perform an acid-base extraction to remove non-basic impurities. Dry the final product under high vacuum. |
| Inconsistent biological activity in assays | 1. Product degradation. 2. Presence of uncharacterized impurities. | 1. Confirm the purity and integrity of the compound by NMR and mass spectrometry before each experiment. 2. Re-purify the compound using the methods suggested above. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established chemical principles. Optimization may be required.
Step 1: Synthesis of (3-phenylpropyl)triphenylphosphonium bromide
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add (3-bromopropyl)benzene (1.0 eq).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Reaction to form 1-Benzyl-4-(3-phenylpropylidene)piperidine
-
Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a strong base, such as n-butyllithium (1.1 eq), and stir the resulting deep red solution for 1 hour at 0°C.
-
Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alkene.
Step 3: Formation of the Tetrahydropyridine (Hypothetical Reduction - for illustrative purposes as the Wittig product is an exocyclic alkene)
Note: The Wittig product is 1-benzyl-4-(3-phenylpropylidene)piperidine. To obtain the title compound, a rearrangement or an alternative synthetic strategy would be needed. The following is a general procedure for the reduction of a related pyridinium salt to a tetrahydropyridine.
-
Dissolve the corresponding pyridinium salt (1.0 eq) in methanol and cool to 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tetrahydropyridine.
-
Purify by column chromatography on amine-functionalized silica gel.
Analytical Characterization
A crucial aspect of troubleshooting is the accurate analytical characterization of your compound. Below is a table of expected analytical data based on a structurally similar compound, 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole . While the heterocyclic core is different, the key substituents are the same, providing a useful reference.
| Analytical Technique | Expected Data for 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole [9] | Notes for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.34-7.37 (m, 3H), 7.24-7.26 (m, 4H), 7.15-7.19 (m, 4H), 5.49 (s, 2H), 2.64-2.74 (dt, 4H), 1.94-2.02 (m, 2H) | Expect characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the 3-phenylpropyl group (aromatic protons, two CH₂ groups, and a CH group), and the tetrahydropyridine ring protons. |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 148.4, 141.9, 135.0, 129.1, 128.6, 128.5, 128.4, 128.0, 125.9, 120.7, 54.0, 35.4, 31.3, 25.3 | Expect signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the 3-phenylpropyl chain, and the carbons of the tetrahydropyridine ring. |
| HRMS (ESI, TOF) | calcd for C₁₈H₂₀N₃ [M+H]⁺ 278.1562, found 278.1567 | The expected m/z for C₂₁H₂₅N [M+H]⁺ would be approximately 292.2065. |
Visualizing the Workflow
To provide a clearer understanding of the proposed synthetic strategy, the following workflow diagram is presented.
Caption: Proposed synthetic workflow for 1-Benzyl-4-(3-phenylpropylidene)piperidine.
Logical Troubleshooting Flow
When encountering inconsistent results, a systematic approach is key. The following diagram outlines a logical troubleshooting process.
Caption: Logical troubleshooting workflow for experimental inconsistencies.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Minimizing Off-Target Effects of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPTP) In Vivo
Welcome to the technical support center for researchers utilizing 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPTP). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the potential challenges of working with this compound in vivo. Our goal is to empower you to conduct robust and reproducible experiments while ensuring the highest standards of scientific integrity and animal welfare.
A Proactive Approach to Off-Target Effects
Given the structural similarity of BPPTP to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a proactive approach to identifying and mitigating potential off-target effects is crucial. The primary concern with tetrahydropyridine derivatives of this class is the potential for bioactivation to a toxic pyridinium species, which can lead to selective neurotoxicity, particularly in dopaminergic neurons.[1][2][3][4][5][6][7][8] This guide will focus on strategies to de-risk your in vivo studies and ensure that your observed effects are indeed due to the intended on-target activity of BPPTP.
Hypothesized Bioactivation Pathway of BPPTP
The neurotoxicity of MPTP is a well-established two-step process involving monoamine oxidase B (MAO-B).[3][4] It is highly probable that BPPTP undergoes a similar bioactivation pathway.
Caption: Hypothesized metabolic activation of BPPTP to a toxic pyridinium species.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with BPPTP.
Issue 1: Animals exhibit motor deficits, tremors, or a hunched posture.
Question: My rodents treated with BPPTP are showing signs of parkinsonism-like motor impairment. What is the likely cause, and how can I investigate it?
Answer:
These clinical signs are highly indicative of neurotoxicity affecting the nigrostriatal dopamine system, a known consequence of MPTP exposure.[8] The working hypothesis should be that BPPTP is being metabolized to a toxic species that is selectively destroying dopaminergic neurons.
Troubleshooting Steps:
-
Immediate Action: Cease administration of BPPTP and consult with your institution's veterinary staff to ensure animal welfare.
-
Dose-Response Assessment: If you decide to proceed with further investigation, a carefully designed dose-response study is essential. Reduce the dose of BPPTP significantly and include a cohort of animals treated with a known neurotoxin (e.g., MPTP) as a positive control and a vehicle-treated group as a negative control.
-
Behavioral Phenotyping: Implement a battery of motor function tests to quantify the observed deficits.
| Behavioral Test | Parameter Measured | Rationale |
| Rotarod Test | Motor coordination and balance | Sensitive to deficits in motor learning and coordination. |
| Open Field Test | Locomotor activity, exploratory behavior, and anxiety-like behavior | Can reveal bradykinesia (reduced movement) or stereotypies. |
| Cylinder Test | Forelimb asymmetry | Assesses unilateral motor deficits, which can occur with nigrostriatal damage. |
-
Post-Mortem Analysis: At the end of the study, perform immunohistochemical analysis of brain tissue.
-
Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. A loss of TH-positive neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum is a hallmark of dopaminergic neurodegeneration.
-
Nissl Staining: To assess overall neuronal health and identify areas of cell loss.
-
Issue 2: The expected on-target effect of BPPTP is not observed.
Question: I am not seeing the pharmacological effect I anticipated based on my in vitro data. What could be the reasons?
Answer:
The absence of an expected on-target effect can be due to several factors, ranging from pharmacokinetic issues to the masking of the effect by off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Detailed Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Brain Penetration: Determine the blood-brain barrier permeability of BPPTP. A low brain-to-plasma ratio could explain the lack of a central nervous system effect.
-
Metabolic Stability: Assess the half-life of BPPTP in plasma and brain tissue. Rapid metabolism could prevent the compound from reaching therapeutic concentrations.
-
-
Re-evaluate for Subtle Toxicity: Even at doses that do not produce overt motor deficits, sub-clinical neurotoxicity could be occurring, which might interfere with the desired pharmacological effect. Conduct the histological analyses described in "Issue 1."
-
Confirm Target Engagement:
-
Ex Vivo Receptor Occupancy: If the target of BPPTP is a specific receptor, you can perform ex vivo binding assays on brain tissue from treated animals to determine if the compound is engaging its target at the administered dose.
-
Pharmacodynamic Biomarkers: Measure a downstream biomarker of your target's activity to confirm engagement.
-
Issue 3: I am observing unexpected behavioral phenotypes.
Question: My animals are showing behaviors that are not consistent with either the expected on-target effect or parkinsonism. How do I approach this?
Answer:
Unexpected behavioral phenotypes suggest that BPPTP may be interacting with other off-target proteins in the central nervous system. 4-Benzylpiperidine, a related structure, is known to act as a monoamine releasing agent with effects on dopamine, norepinephrine, and serotonin systems, and also as a weak monoamine oxidase inhibitor.[9]
Investigative Strategies:
-
Broad Phenotypic Screening: Employ a comprehensive behavioral screening platform to characterize the phenotype more fully. This could include tests for anxiety, depression, psychosis, and cognitive function. Phenotypic screening in whole organisms can identify compounds with novel activities.[10][11]
-
In Vitro Off-Target Screening: Screen BPPTP against a panel of common off-target proteins, such as those offered by commercial vendors. This should include a wide range of G-protein coupled receptors, ion channels, and transporters.
-
Metabolite Profiling: Identify the major metabolites of BPPTP in vivo. It is possible that a metabolite, rather than the parent compound, is responsible for the unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern when working with BPPTP?
A1: Based on its structural similarity to MPTP, the primary concern is dose-dependent neurotoxicity to dopaminergic neurons, mediated by its potential metabolism to a toxic pyridinium species by MAO-B.[1][2][3][4][6][7][8]
Q2: How can I proactively de-risk my experiments?
A2:
-
In Vitro Profiling: Before starting in vivo experiments, profile BPPTP in vitro for MAO-B inhibition and as a substrate for the dopamine transporter (DAT).
-
Use the Lowest Effective Dose: Determine the minimal dose required to achieve the on-target effect to reduce the likelihood of off-target toxicity.
-
Include a "Neurotoxicity-Negative" Control Compound: If possible, synthesize or obtain a closely related analog of BPPTP that is designed to be a poor substrate for MAO-B. For example, substitutions on the phenyl ring can alter MAO-B metabolism.[3]
Q3: Are there any specific animal models that are more or less susceptible to this type of neurotoxicity?
A3: Primates are highly sensitive to MPTP-induced neurotoxicity.[8] Among rodents, C57BL/6 mice are more susceptible than other strains. Rats are generally more resistant.[5] The susceptibility of your chosen model should be a key consideration in your experimental design.
Q4: What are the essential control groups to include in my in vivo studies?
A4:
-
Vehicle Control: To control for the effects of the vehicle and the administration procedure.
-
Positive Control (for neurotoxicity): A low dose of MPTP to validate that your experimental system can detect dopaminergic neurotoxicity.
-
On-Target Positive Control: A well-characterized compound with the same intended mechanism of action as BPPTP, but with a different chemical scaffold, to help differentiate on-target from off-target effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Motor Function (Rotarod Test)
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before testing.
-
Training:
-
Place the animal on the stationary rod.
-
Begin rotation at a slow speed (e.g., 4 rpm).
-
Gradually increase the speed of rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-4 training trials per day for 2-3 days before administering the compound.
-
-
Testing:
-
Administer BPPTP, vehicle, or control compounds.
-
At specified time points after administration (e.g., 1, 4, 24, and 48 hours), place the animal on the accelerating rotarod.
-
Record the latency to fall. A shorter latency in the BPPTP-treated group compared to the vehicle group indicates a motor deficit.
-
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Materials:
-
Recombinant human MAO-B enzyme.
-
A suitable MAO-B substrate (e.g., benzylamine).
-
A detection reagent that produces a fluorescent or luminescent signal upon oxidation of the substrate.
-
BPPTP and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Procedure:
-
Prepare a series of dilutions of BPPTP.
-
In a microplate, add the MAO-B enzyme, the substrate, and the detection reagent.
-
Add the different concentrations of BPPTP or selegiline to the wells.
-
Incubate at 37°C for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the IC50 value for BPPTP, which is the concentration that inhibits 50% of the MAO-B activity.
-
Conclusion
The successful in vivo application of novel chemical entities like this compound requires a thorough and proactive approach to managing potential off-target effects. By understanding the likely mechanisms of toxicity based on related compounds and by implementing the rigorous troubleshooting and experimental validation strategies outlined in this guide, researchers can enhance the reliability and interpretability of their findings. Always prioritize animal welfare and consult with institutional resources when unexpected adverse effects are observed.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
-
Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N., Jr. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 3(2), 133–138. [Link]
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- (n.d.). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed.
- Rudolph, J. (2017, May 19). Resolving the question of on- or off-target toxicity – a case study. [Webinar].
- (n.d.). Mechanism of the neurotoxicity of MPTP. An update. PubMed.
- (n.d.). Rapid behavior—based identification of neuroactive small molecules in the zebrafish. PMC.
- (n.d.). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed.
- (n.d.). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. PMC - PubMed Central.
- (n.d.). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine. NIH.
- (n.d.). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PubMed.
-
Hare, D. J., Adlard, P. A., Doble, P. A., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91–109. [Link]
- (n.d.). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by bovine brain microvessel endothelial cells. PubMed.
- (n.d.). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. PubMed.
- (2022, December 15). Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease. PubMed.
- (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
- (1992, July 1). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate on reversing in vivo resistance of tumor cells to adriamycin. Cancer Research.
- (n.d.). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. NIH.
- (2011, April). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica.
- (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
- ChemicalBook. (2025, October 14). This compound (CAS 70152-27-1).
- (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
- (n.d.). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. PubMed.
- Wikipedia. (n.d.). 4-Benzylpiperidine.
- (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. PMC - PubMed Central.
Sources
- 1. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 10. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep phenotypic profiling of neuroactive drugs in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brain-Targeted Drug Delivery via Tetrahydropyridine Analogs
Welcome to the technical support center for researchers utilizing tetrahydropyridine-based chemical delivery systems (CDS) to overcome the blood-brain barrier (BBB). This guide is designed for drug development professionals and scientists navigating the complexities of CNS-targeted therapies. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.
Foundational Principle: The Redox Chemical Delivery System
The core challenge in neuropharmacology is the restrictive nature of the BBB, which prevents approximately 98% of small-molecule drugs from entering the central nervous system (CNS).[1] The tetrahydropyridine analog strategy, a type of pro-drug approach, is a sophisticated method designed to circumvent this barrier.[1][2][3]
This system is based on a redox mechanism analogous to the endogenous NADH/NAD+ coenzyme system.[4] A drug is covalently linked to a lipophilic 1,4-dihydropyridine carrier (the tetrahydropyridine analog). This modification increases the molecule's overall lipophilicity, facilitating its passive diffusion across the lipid-rich membranes of the BBB.[5][6][7] Once inside the brain parenchyma, the dihydropyridine carrier is enzymatically oxidized to its corresponding ionic pyridinium salt.[4][6][7] This conversion dramatically increases the molecule's polarity, effectively "locking" the drug-carrier conjugate within the CNS, as the charged species cannot readily diffuse back into the bloodstream.[4][8] While this is happening, the oxidized pro-drug in the peripheral circulation is rapidly eliminated.[4][5] Subsequently, enzymatic cleavage (e.g., by brain esterases) slowly releases the active parent drug, creating a sustained therapeutic concentration at the target site.[4][6][9]
Caption: Mechanism of the Dihydropyridine-Pyridinium Salt CDS for BBB Penetration.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses common issues encountered during the development and testing of tetrahydropyridine analogs in a practical Q&A format.
Question 1: My tetrahydropyridine analog shows high lipophilicity but poor brain uptake in vivo. What are the likely causes?
Answer: This is a frequent and multifaceted problem. While high lipophilicity is a prerequisite, it doesn't guarantee BBB penetration. Here’s a troubleshooting workflow:
-
Check for Rapid Peripheral Metabolism: The pro-drug might be metabolized in the plasma or liver before it has a chance to reach the BBB.
-
Solution: Perform plasma stability assays. Incubate the compound in plasma from the species used for in vivo studies (e.g., rat, mouse) and quantify its degradation over time. If stability is low, consider modifying the linker between the drug and the carrier to be less susceptible to plasma enzymes like esterases.[4]
-
-
Assess P-glycoprotein (P-gp) Efflux: Your compound could be a substrate for efflux transporters at the BBB, such as P-gp, which actively pump xenobiotics out of the brain.[10]
-
Solution: Use an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes, to perform a bidirectional permeability assay.[11][12] Measure the permeability from the apical (blood) to basolateral (brain) side (Papp, A-B) and vice versa (Papp, B-A). An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2 suggests active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor.
-
-
Evaluate Chemical Stability: The dihydropyridine ring is susceptible to oxidation.[13][14] If the compound prematurely oxidizes to the charged pyridinium salt in circulation, it will not cross the BBB.
-
Solution: Assess the compound's stability in physiological buffer (pH 7.4). Use HPLC to monitor for the appearance of the oxidized pyridinium form over time. Formulation strategies, such as using cyclodextrins, can sometimes improve stability.[15]
-
Caption: Troubleshooting Flowchart for Low Brain Uptake.
Question 2: I'm seeing significant brain concentrations of the pro-drug, but very little of the active parent drug is released. Why?
Answer: This indicates a successful "lock-in" mechanism but inefficient cleavage of the pro-drug in the brain.
-
Cause: The primary reason is often the low activity of the required enzymes (e.g., amidases, specific esterases) in brain tissue.[4] The enzymatic milieu of the brain is different from that of the liver or plasma.
-
Solution: The linker connecting the drug to the dihydropyridine carrier is the critical element here. You must redesign the linker to be susceptible to enzymes known to be present in the brain. For example, if an amide bond is proving too stable, consider replacing it with an ester linkage that is more readily hydrolyzed. However, be mindful that this may decrease plasma stability, requiring a careful balancing act.[4] Introducing a "spacer" function between the drug and carrier can also control the rate of release.[4][16]
Question 3: My in vitro BBB model (e.g., Transwell assay) results are not correlating with my in vivo animal data. What should I do?
Answer: Poor in vitro-in vivo correlation (IVIVC) is a common hurdle. In vitro models, while useful for screening, cannot fully replicate the complexity of the in vivo BBB.[11][17]
-
Model Limitations: Standard monoculture models (e.g., using only endothelial cells) lack the critical influence of astrocytes and pericytes, which are known to induce and maintain the barrier properties of the BBB, including tight junction expression and transporter function.[12][18] This can lead to "leaky" monolayers and misleadingly high permeability values.[19]
-
Improving In Vitro Systems:
-
Upgrade your model: Transition to a co-culture (endothelial cells + astrocytes) or a triple-culture (adding pericytes) model. These more complex systems generally exhibit higher transendothelial electrical resistance (TEER) and lower passive permeability, providing a more accurate prediction.[12]
-
Consider microfluidic models: "BBB-on-a-chip" models can incorporate physiological shear stress, which is known to enhance barrier function, offering an even closer approximation of the in vivo environment.[19]
-
-
Validate with Controls: Always include a set of standard compounds with known BBB permeability in your assays.
| Compound | Expected BBB Permeability | Use |
| Caffeine | High | Positive Control (Passive Diffusion) |
| Diazepam | High | Positive Control (Passive Diffusion) |
| Atenolol | Low | Negative Control (Hydrophilic) |
| Sucrose | Very Low | Paracellular Leakage Marker |
Key Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This technique provides a robust measure of the brain uptake rate of a compound, independent of peripheral pharmacokinetics.[20][21][22]
Objective: To quantify the unidirectional transfer of the tetrahydropyridine analog across the BBB.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion pump
-
Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C) containing the test compound at a known concentration.
-
Surgical tools, catheters, and heparinized saline.
Methodology:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.[20]
-
Begin perfusing the heparinized saline to flush out the blood from the cerebral vasculature.[23] Make a small incision in the jugular vein to allow outflow.
-
Once the outflow is clear, switch the perfusion to the buffer containing your test compound. Perfuse for a short, defined period (e.g., 30-120 seconds).
-
Stop the perfusion and immediately decapitate the animal.
-
Rapidly dissect the brain, weigh it, and analyze the tissue for the concentration of your compound using LC-MS/MS.
-
Calculate the Brain Uptake Clearance (K_in_) using the appropriate formula, which relates the amount of drug in the brain to the concentration in the perfusate and the perfusion time.
Protocol 2: In Vitro Transwell® BBB Permeability Assay
This assay is a higher-throughput method for screening compounds for their ability to cross a cellular barrier mimicking the BBB.[11][18]
Objective: To determine the apparent permeability coefficient (Papp) of a compound.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size).
-
Brain endothelial cells (primary, immortalized, or iPSC-derived).[11][18]
-
Astrocytes (optional, for co-culture).
-
Cell culture medium, plates, and incubator.
-
Test compound and analytical standards.
Methodology:
-
Seed brain endothelial cells onto the apical side of the Transwell® inserts. If using a co-culture model, seed astrocytes on the basolateral side of the well.[11]
-
Culture the cells until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring TEER. A high TEER value indicates the formation of tight junctions.[12][19]
-
On the day of the experiment, replace the medium in both compartments with a transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At specified time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral (receiver) chamber.
-
Quantify the concentration of the compound in the receiver samples using LC-MS/MS.
-
Calculate the Papp value, which reflects the rate of passage of the compound across the cell monolayer.
Frequently Asked Questions (FAQs)
-
Q1: What types of drugs are suitable for conjugation to a dihydropyridine carrier? A drug must have a functional group (e.g., hydroxyl, carboxyl, amine) through which it can be covalently attached to the carrier, typically via an ester or amide bond. The parent drug should also have a molecular weight generally under 400-500 Da to favor BBB penetration even after conjugation.[4]
-
Q2: How does the "lock-in" mechanism affect drug distribution in the rest of the body? The "lock-in" is brain-specific. In peripheral tissues, the oxidized, charged pro-drug (pyridinium salt) is formed but cannot re-enter cells easily and is rapidly eliminated from the body, primarily via the kidneys.[4][5] This dual action enhances brain targeting while minimizing systemic exposure and potential side effects.
-
Q3: What enzymes are responsible for the oxidation of the dihydropyridine ring in the brain? The oxidation is carried out by NAD+-dependent enzymes.[4] While specific enzymes can vary, this process is generally robust within the brain's metabolic environment.[24]
-
Q4: Can this delivery system be used for large molecules like biologics? No, this system is designed for small molecules. The pro-drug must cross the BBB via passive diffusion, a mechanism that is not effective for large molecules like peptides or antibodies.[25]
-
Q5: Are there any known toxicities associated with the dihydropyridine carrier itself? The carrier molecule (the pyridinium salt) released after cleavage of the active drug is designed to be pharmacologically inert and easily eliminated.[4] However, comprehensive toxicology studies are essential for any new chemical entity, including the specific carrier-drug conjugate and its metabolites, as part of preclinical development.
References
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Bodor, N., & Buchwald, P. (2002). Barriers to remember: brain-targeting chemical delivery systems and Alzheimer's disease. Drug Discovery Today. [Link]
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Bodor, N. (1987). Redox Drug Delivery Systems for Targeting Drugs to the Brain. Annals of the New York Academy of Sciences. [Link]
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Bodor, N., et al. (1983). Improved delivery through biological membranes. 11. A redox chemical drug-delivery system and its use for brain-specific delivery of phenylethylamine. Journal of Medicinal Chemistry. [Link]
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Bodor, N., et al. (1982). Delivery of a quaternary pyridinium salt across the blood-brain barrier by its dihydropyridine derivative. Science. [Link]
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Ishii, T., et al. (2000). An approach for measuring in vivo cerebral redox states using the oxidative conversion of dihydropyridine to pyridinium ion and the metabolic trapping principle. Biological & Pharmaceutical Bulletin. [Link]
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Naoi, M., et al. (1995). Enzymatic oxidation of the dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, into 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion. Life Sciences. [Link]
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Validation & Comparative
Comparative Neurotoxicity Analysis: 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and the Parkinsonian Inducing Agent MPTP — A Data-Driven Guide
A comprehensive comparison of the neurotoxic profiles of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is currently not feasible due to a lack of publicly available scientific data on the former compound. Extensive searches of the scientific literature and toxicology databases did not yield any experimental studies investigating the neurotoxic properties, metabolic pathways, or mechanisms of action for this compound.
This guide will, therefore, focus on providing a detailed overview of the established neurotoxicity of MPTP as a benchmark for Parkinson's disease research. Furthermore, we will discuss the critical structural and metabolic factors that determine the neurotoxicity of tetrahydropyridine analogs, drawing on data from related, non-toxic, or less toxic compounds. This approach will equip researchers with the foundational knowledge to infer the potential neurotoxic liability of novel tetrahydropyridine derivatives.
The Prototypical Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP is a potent and selective dopaminergic neurotoxin that produces a syndrome in humans and primates closely resembling Parkinson's disease.[1][2] Its discovery as a contaminant in illicitly synthesized opioids led to a breakthrough in Parkinson's disease research, providing a robust animal model to study the disease's pathogenesis and evaluate potential therapeutic interventions.[3][4]
The neurotoxicity of MPTP is not caused by the parent compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).[5][6] The process is a multi-step cascade that demonstrates high specificity for dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][7]
-
Bioactivation by Monoamine Oxidase B (MAO-B): After crossing the blood-brain barrier, the lipophilic MPTP is metabolized by MAO-B, primarily located in glial cells, to its toxic metabolite, MPP⁺.[5][8] This enzymatic oxidation is a critical step, and inhibition of MAO-B can prevent MPTP-induced neurotoxicity.[9]
-
Selective Uptake by the Dopamine Transporter (DAT): The resulting MPP⁺ is then selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[7][10] This selective uptake is the primary reason for the specific targeting of dopaminergic neurons.[6]
-
Mitochondrial Accumulation and Complex I Inhibition: Once inside the dopaminergic neuron, MPP⁺ is actively sequestered by mitochondria, driven by the mitochondrial membrane potential.[11] Within the mitochondria, MPP⁺ potently inhibits Complex I of the electron transport chain.[12][13]
-
Cellular Demise: The inhibition of Complex I leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[14][15][16]
The following diagram illustrates the key steps in the metabolic activation and mechanism of neurotoxicity of MPTP:
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A Comparative Guide to Dopaminergic Neurotoxins: Unraveling the Mechanisms of MPTP, 6-OHDA, and Rotenone for Parkinson's Disease Modeling
Introduction
The study of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), has been significantly advanced by the use of neurotoxins that replicate key features of the disease in experimental models.[1] These neurotoxin-based models are indispensable tools for investigating the molecular and cellular pathogenesis of PD and for the preclinical evaluation of novel therapeutic strategies.[2] This guide provides a comprehensive comparison of three widely used dopaminergic neurotoxins: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone. While the user's initial interest was in 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT), a thorough review of the scientific literature revealed no available data on the neurotoxic properties of this specific compound. Therefore, this guide will focus on the well-characterized and extensively utilized neurotoxins that form the cornerstone of PD research.
We will delve into the distinct mechanisms of action, experimental applications, and the resulting neuropathology associated with each of these toxins. By understanding the nuances of each model, researchers can make more informed decisions when selecting the most appropriate tool to address their specific scientific questions.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
MPTP is a proneurotoxin that induces a parkinsonian syndrome in humans and non-human primates that closely resembles idiopathic PD.[3][4] Its discovery as a dopaminergic neurotoxin was serendipitous, stemming from cases of illicit drug users who developed severe parkinsonism after consuming a synthetic opioid contaminated with MPTP.[5]
Mechanism of Action
The neurotoxicity of MPTP is a multi-step process that relies on its metabolic activation to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[6]
-
Penetration of the Blood-Brain Barrier: Being a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[5]
-
Conversion to MPP⁺: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells (astrocytes), to its toxic metabolite, MPP⁺.[5][6]
-
Selective Uptake by Dopaminergic Neurons: MPP⁺ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[6] This selective uptake is a key determinant of the specificity of MPTP's neurotoxicity.
-
Mitochondrial Dysfunction: Once inside the dopaminergic neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[5][6] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death.[7]
Experimental Applications and Neuropathology
The MPTP model is one of the most widely used in PD research, particularly in non-human primates, where it recapitulates many of the motor symptoms of the disease.[2] In mice, higher doses are required to induce significant dopaminergic cell loss.[3] The resulting neuropathology is characterized by a relatively selective loss of dopaminergic neurons in the SNc and a reduction in striatal dopamine levels.[3][4]
Experimental Workflow: MPTP-Induced Neurodegeneration in Mice
Caption: A typical workflow for inducing a Parkinson's disease model in mice using MPTP.
6-Hydroxydopamine (6-OHDA)
6-OHDA is a hydroxylated analog of dopamine and one of the first neurotoxins used to create animal models of PD. Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and therefore must be administered directly into the brain.
Mechanism of Action
The neurotoxic effects of 6-OHDA are primarily mediated by oxidative stress.
-
Selective Uptake: 6-OHDA is taken up into catecholaminergic neurons, including dopaminergic neurons, by the DAT and norepinephrine transporter (NET).
-
Generation of Reactive Oxygen Species (ROS): Once inside the neuron, 6-OHDA is readily auto-oxidized, generating hydrogen peroxide, superoxide radicals, and hydroxyl radicals. This process is accelerated in the presence of transition metals like iron.
-
Mitochondrial Inhibition: In addition to generating ROS, 6-OHDA can also directly inhibit mitochondrial respiratory chain complexes I and IV, further contributing to cellular dysfunction and death.[8]
Experimental Applications and Neuropathology
The 6-OHDA model is typically created by unilateral injection into the medial forebrain bundle (MFB), substantia nigra, or striatum of rodents. This results in a rapid and extensive loss of dopaminergic neurons in the ipsilateral SNc, leading to pronounced motor asymmetries that can be quantified by drug-induced rotation tests (e.g., with apomorphine or amphetamine).
Signaling Pathway: 6-OHDA-Induced Cell Death
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A Comparative Guide to the Validation of a 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP)-Induced Parkinson's Model
Introduction: The Imperative for Refined Preclinical Models of Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to debilitating motor and non-motor symptoms.[1][2] For decades, preclinical research has relied on neurotoxin-based animal models to unravel disease mechanisms and test therapeutic interventions.[3][4][5] The most established of these is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model, which has been instrumental in our understanding of the nigrostriatal dopamine system.[4][5][6]
However, the ideal animal model should faithfully recapitulate the key pathological and clinical features of the human condition.[1][7] While valuable, the MPTP model exhibits limitations, including a rapid and acute neurodegenerative process that differs from the slow, progressive nature of human PD.[6][8] This has spurred the development of alternative neurotoxin models that may offer a more nuanced representation of the disease.
This guide provides an in-depth validation and comparison of a promising alternative, the 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP) model. We will explore its mechanism of action, detail a rigorous validation workflow, and present a direct comparison with the gold-standard MPTP model, providing researchers with the critical data needed to select the most appropriate model for their specific research questions.
Mechanism of Action: How BPTP Induces Parkinsonian Pathology
The neurotoxic effects of both BPTP and MPTP are not caused by the parent compounds themselves but by their oxidized metabolites. The process begins with the conversion of the tetrahydropyridine to its corresponding dihydropyridinium, and subsequently to the active toxicant, the pyridinium ion.
-
Systemic Administration & BBB Penetration: Like MPTP, BPTP is a lipophilic molecule that readily crosses the blood-brain barrier after systemic administration.[9]
-
Conversion by MAO-B: Within the brain, primarily in astrocytes, BPTP is metabolized by monoamine oxidase-B (MAO-B) into its active toxic metabolite, 1-benzyl-4-(3-phenylpropyl)pyridinium (BPPP+).[9]
-
Selective Uptake by Dopaminergic Neurons: The crux of its selective toxicity lies in the structure of BPPP+. It is recognized and actively transported into dopaminergic neurons via the dopamine transporter (DAT).[10] This leads to a high intracellular concentration of the toxin specifically within the target neurons.
-
Mitochondrial Dysfunction: Once inside the neuron, BPPP+ accumulates in the mitochondria. Here, it is believed to act as a potent inhibitor of Complex I of the electron transport chain.
-
Oxidative Stress and Neuronal Death: Inhibition of Complex I disrupts ATP production and increases the generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death of the dopaminergic neuron.[11]
This cascade of events mirrors the proposed mechanism for MPTP, which is converted to MPP+ and also inhibits Complex I.[9][11] The key difference lies in the chemical structure of the parent compound and its active metabolite, which may influence the kinetics of conversion, uptake, and toxicity, potentially leading to a different neurodegenerative profile.
Caption: Mechanism of BPTP-induced dopaminergic neurotoxicity.
Experimental Validation Workflow: A Tripartite Approach
A robust validation of the BPTP-induced Parkinson's model requires a multi-faceted approach, correlating behavioral deficits with underlying neurochemical and histological changes. This ensures that the observed phenotype is a direct result of the intended pathology.
Caption: Comprehensive workflow for validating the BPTP-induced Parkinson's model.
Part 1: Behavioral Phenotyping
Behavioral assessments are crucial for determining the functional consequences of neurodegeneration.[12][13] A battery of tests should be employed to evaluate different aspects of motor impairment.
Protocol: Open Field Test
-
Causality: This test assesses general locomotor activity and exploratory behavior. A significant reduction in distance traveled or rearing frequency can indicate akinesia, a core parkinsonian symptom.
-
Methodology:
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
Use an automated video-tracking system to record and quantify parameters such as total distance traveled, velocity, and time spent in the center versus peripheral zones.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
Protocol: Rotarod Test
-
Causality: This test is a sensitive measure of motor coordination, balance, and motor skill learning. Dopaminergic deficits impair the ability of animals to maintain balance on the rotating rod.[8][14]
-
Methodology:
-
Train the mice on the rotarod apparatus at a constant, low speed for several days prior to toxin administration to establish a baseline.
-
For testing, place the mouse on the rod and begin acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per animal with an inter-trial interval to prevent fatigue.
-
Part 2: Neurochemical Analysis
The defining chemical pathology of Parkinson's disease is the reduction of striatal dopamine.[15] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying dopamine and its key metabolites, DOPAC and HVA.
Protocol: HPLC-ECD for Striatal Dopamine
-
Causality: Directly measuring the levels of dopamine and its metabolites provides a quantitative assessment of the integrity of the nigrostriatal pathway. A significant reduction confirms the neurotoxic effect of BPTP.
-
Methodology:
-
At the experimental endpoint, rapidly euthanize the animal and dissect the striata on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate monoamines using a reverse-phase C18 column.
-
Detect and quantify dopamine, DOPAC, and HVA using an electrochemical detector.
-
Normalize concentrations to the total protein content of the tissue pellet.
-
Part 3: Histological Confirmation
The final and most definitive validation step is the direct visualization and quantification of dopaminergic neuron loss in the substantia nigra.[1] This is achieved through immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a key marker for these neurons.[2]
Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry
-
Causality: A reduction in the number of TH-positive (TH+) cells in the SNc provides direct physical evidence of the neurodegeneration induced by BPTP.
-
Methodology:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the midbrain region containing the SNc on a cryostat or vibratome (e.g., 30-40 µm sections).
-
Perform IHC using a primary antibody against Tyrosine Hydroxylase (e.g., Rabbit anti-TH).
-
Use an appropriate secondary antibody conjugated to a chromogen (like DAB) or a fluorophore.[2]
-
Mount the sections on slides and coverslip.
-
Perform unbiased stereological counting of TH+ neurons in the SNc using specialized microscopy software to obtain an accurate, quantitative measure of cell loss.
-
Comparative Analysis: BPTP vs. MPTP Models
The choice between the BPTP and MPTP models depends on the specific goals of the research. While both act through similar mechanisms, they present different profiles of neurodegeneration.
| Feature | MPTP Model | BPTP Model | Rationale & Significance |
| Onset of Neurodegeneration | Acute to Subacute (days)[8][16] | Typically Slower / More Progressive | The BPTP model may better mimic the protracted timeline of human PD, making it potentially more suitable for studying disease progression and long-term neuroprotective strategies. |
| Dosing Regimen | Well-established (e.g., 4x 20 mg/kg, 2h apart) | Requires careful dose-finding studies | The optimal dose and administration schedule for BPTP can be more variable and may need to be empirically determined for the desired level of dopamine depletion. |
| Behavioral Deficits | Robust and rapid onset of motor deficits.[17] | Can be more subtle and progressive. | The slower onset in the BPTP model may allow for the study of compensatory mechanisms and earlier, non-motor symptoms. |
| Striatal Dopamine Depletion | Severe (>80-90%) depletion is common.[17] | Can be titrated to achieve partial or severe depletion. | The ability to titrate the lesion with BPTP can be advantageous for modeling different stages of Parkinson's disease. |
| Neuronal Loss in SNc | Significant and rapid loss of TH+ neurons.[14] | Can produce a more graded and progressive loss. | A more progressive loss in the BPTP model may be more representative of the human condition. |
| Primary Advantage | Highly reproducible, extensively characterized, rapid induction.[6] | Potentially more progressive, allowing for modeling of slower neurodegeneration. | MPTP is ideal for high-throughput screening and studies of acute neurotoxicity. BPTP may be better for studies focused on disease modification and progression. |
| Primary Disadvantage | Acute nature may not reflect human disease progression.[6] | Less characterized, requires more extensive protocol optimization. | The lack of extensive historical data for BPTP means researchers must perform more rigorous initial validation. |
Conclusion and Future Directions
The validation of any animal model is a critical exercise in ensuring its relevance and utility.[18] The this compound (BPTP) model presents a valuable alternative to the classical MPTP model of Parkinson's disease. Its primary strength lies in its potential to induce a more slowly progressing neurodegeneration, which may better reflect the pathophysiology of the human disorder.
The comprehensive validation workflow detailed here—combining behavioral, neurochemical, and histological analyses—provides a self-validating system. A successful BPTP model will demonstrate a clear correlation between the severity of motor deficits, the degree of striatal dopamine depletion, and the extent of TH+ neuron loss in the substantia nigra.
While the MPTP model remains an indispensable tool for its robustness and reproducibility, the BPTP model offers a refined approach for researchers investigating the progressive nature of neurodegeneration and for testing therapies aimed at slowing or halting the disease process. Further characterization of the BPTP model, including longitudinal studies and assessment of non-motor symptoms, will continue to enhance its value to the Parkinson's research community.
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A Comparative Guide to the Histological Validation of Neuronal Loss with 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP)
For Researchers, Scientists, and Drug Development Professionals
The study of neurodegenerative disorders, particularly Parkinson's disease (PD), relies heavily on animal models that can accurately replicate the progressive loss of specific neuronal populations.[1][2][3][4] The neurotoxin 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPTP) has emerged as a valuable tool in this field. This guide provides an in-depth comparison of BPTP with other neurotoxins and details the essential histological methods for validating the neuronal loss it induces, ensuring scientific rigor and reproducibility in preclinical research.[5][6]
Understanding BPTP in the Landscape of Neurotoxins
BPTP is a close analog of the well-known parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7] Like MPTP, BPTP is metabolized to a toxic pyridinium ion that selectively targets and destroys dopaminergic (DA) neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[1][8] However, the choice of neurotoxin is a critical experimental decision, and BPTP offers a distinct profile compared to other commonly used agents.
Comparative Analysis of Neurotoxins
The selection of a neurotoxin for modeling Parkinson's disease depends on the specific research question, the desired timeline of neurodegeneration, and the animal model being used. Here, we compare BPTP with other prevalent neurotoxins.
| Neurotoxin | Mechanism of Action | Key Advantages | Key Disadvantages |
| BPTP | Metabolized to a toxic pyridinium ion, likely inhibiting mitochondrial complex I in dopaminergic neurons. | High specificity for dopaminergic neurons; produces a consistent and reproducible lesion. | Less characterized than MPTP; potential for variability in metabolism between species. |
| MPTP | Converted to MPP+ by monoamine oxidase B (MAO-B), which is then taken up by the dopamine transporter (DAT) and inhibits mitochondrial complex I.[9] | Well-established and extensively characterized model; closely mimics many features of PD.[10][11][12] | High toxicity requires strict safety protocols; neuronal loss can be acute and may not fully replicate the progressive nature of PD.[13] |
| 6-Hydroxydopamine (6-OHDA) | A neurotoxic dopamine analog taken up by DAT, where it generates reactive oxygen species, leading to oxidative stress and cell death. | Produces a rapid and extensive lesion; allows for unilateral lesions to study motor asymmetry. | Requires direct injection into the brain (stereotaxic surgery), which is invasive and can cause non-specific damage. |
| Rotenone | A pesticide that directly inhibits mitochondrial complex I, leading to systemic mitochondrial dysfunction and oxidative stress.[13] | Can be administered systemically (e.g., orally or via injection) to produce a more widespread and progressive neurodegeneration.[14] | High variability in animal sensitivity and lesion consistency; can cause significant systemic toxicity.[14][15] |
| Paraquat | An herbicide that induces oxidative stress through the generation of reactive oxygen species.[9] | Epidemiological link to increased PD risk, suggesting environmental relevance.[14] | Mechanism of selective dopaminergic toxicity is less clear and may be distinct from MPTP and rotenone.[9] |
Histological Validation: A Cornerstone of Neurotoxicity Studies
The accurate quantification of neuronal loss is paramount to validating the effects of BPTP and other neurotoxins. Histological techniques provide the definitive evidence of neurodegeneration and are essential for interpreting behavioral and biochemical data. The following sections detail the critical steps and methodologies for robust histological validation.
Experimental Workflow for Histological Validation
A successful histological analysis relies on a well-defined and consistently executed workflow. Each step, from tissue collection to final analysis, is crucial for obtaining reliable data.
Caption: A streamlined workflow for the histological validation of neuronal loss.
Detailed Methodologies for Key Experiments
1. Immunohistochemistry for Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine and serves as a specific marker for dopaminergic neurons.[16] Its immunodetection is the gold standard for assessing the loss of these neurons in the substantia nigra.[17][18]
Protocol:
-
Section Washing: Wash free-floating brain sections three times in phosphate-buffered saline (PBS) for 5 minutes each to remove cryoprotectant.[18]
-
Antigen Retrieval (Optional but Recommended): For formalin-fixed tissue, incubate sections in a sodium citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes to unmask epitopes.[19]
-
Blocking: Incubate sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to minimize non-specific antibody binding.[17][20]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against TH (e.g., mouse anti-TH or rabbit anti-TH) diluted in blocking buffer overnight at 4°C.[17][20]
-
Washing: Wash sections three times in PBS for 10 minutes each.[18]
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-conjugated secondary antibody (e.g., donkey anti-mouse Alexa Fluor 488 or donkey anti-rabbit Alexa Fluor 594) for 2 hours at room temperature, protected from light.[18][20]
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.[18][20]
-
Mounting and Coverslipping: Mount sections onto slides and coverslip with a mounting medium containing an anti-fade agent.[18][20]
2. Nissl Staining (Cresyl Violet)
Nissl staining is a classic histological technique that stains the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[21][22] It is used to visualize the overall neuronal population and assess general neuronal health and morphology.[21][23]
Protocol:
-
Mounting: Mount brain sections onto gelatin-coated slides and allow them to air dry.
-
Rehydration: Rehydrate the sections through a series of graded alcohols (100%, 95%, 70%) and then into distilled water.
-
Staining: Immerse slides in a 0.1% cresyl violet solution for 5-10 minutes. The optimal staining time should be determined empirically.[24]
-
Differentiation: Briefly rinse in distilled water and then differentiate in 95% ethanol. This step is critical to remove excess stain from the background and should be monitored under a microscope.[24]
-
Dehydration and Clearing: Dehydrate the sections through graded alcohols (95%, 100%) and clear in xylene.
-
Coverslipping: Coverslip with a xylene-based mounting medium.
Neuronal Quantification: The Power of Unbiased Stereology
Principles of the Optical Fractionator Method:
-
Systematic Random Sampling: Sections are sampled at a fixed interval throughout the entire region of interest.
-
Counting Frame: A 2D frame of a known area is superimposed on the image at systematically random locations within each section.
-
Disector Principle: Neurons are counted only if they come into focus within a defined counting volume (the height of the optical disector) and do not touch the exclusion lines of the counting frame.
This method avoids biases associated with cell size, shape, and orientation, providing a reliable estimate of the total cell number.[25][27] While specialized stereology systems are available, it is also possible to perform these counts using a standard microscope with a motorized stage and appropriate software.[25][26] More recently, deep learning and convolutional neural networks are being implemented for automated and high-throughput cell counting, which can improve reproducibility and eliminate human error.[29]
Signaling Pathway of BPTP-Induced Neurotoxicity
The neurotoxic effects of BPTP are believed to be mediated through a pathway that ultimately leads to mitochondrial dysfunction and cell death.
Caption: Proposed mechanism of BPTP-induced neurotoxicity in dopaminergic neurons.
Conclusion
The histological validation of neuronal loss is a critical component of preclinical research using neurotoxin models of Parkinson's disease. BPTP offers a valuable tool for inducing consistent and specific dopaminergic neurodegeneration. By employing rigorous and well-controlled histological techniques, such as tyrosine hydroxylase immunohistochemistry and Nissl staining, coupled with unbiased stereological quantification, researchers can ensure the validity and reproducibility of their findings. This comprehensive approach is essential for advancing our understanding of neurodegenerative processes and for the development of novel therapeutic strategies.[30][31][32]
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Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025). protocols.io. [Link]
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Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. (2017). PubMed. [Link]
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Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. (2017). JoVE. [Link]
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Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]
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Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. (2025). protocols.io. [Link]
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Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. (2017). PMC - PubMed Central. [Link]
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Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. (2015). Frontiers in Neuroanatomy. [Link]
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An optimized method for histological detection of dopaminergic neurons in Drosophila melanogaster. (2008). PubMed. [Link]
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Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation. (2022). PMC - PubMed Central. [Link]
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Fig. 6 Results of histological cell counts and representative images of... (2020). ResearchGate. [Link]
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Comparative studies of the neurotoxicity of MPTP in rats of different ages. (1995). PubMed. [Link]
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Comparative Analysis of MPTP Neurotoxicity in Mice with a Constitutive Knockout of the α-Synuclein Gene. (2021). ResearchGate. [Link]
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Paraquat neurotoxicity is distinct from that of MPTP and rotenone. (2005). PubMed - NIH. [Link]
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(PDF) Comparative evaluation of MPTP and rotenone as inducing agents for Parkinson's disease in adult zebrafish: Behavioural and histopathological insights. (2025). ResearchGate. [Link]
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1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. (2009). PubMed. [Link]
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A Comparative Guide to the Behavioral Assessment of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT) in Rodent Models
This guide provides a comprehensive framework for the behavioral characterization of the novel compound, 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT). Given the structural similarities of the tetrahydropyridine moiety to known dopaminergic agents, we hypothesize that BPPT may act as a dopamine receptor agonist. This document outlines a series of behavioral assays to elucidate its potential effects on locomotor activity, anxiety, depression-like states, and cognitive function. The protocols and comparative data presented herein are intended to guide researchers in designing and interpreting studies to profile the neuropsychopharmacological effects of BPPT and similar compounds.
Hypothesized Mechanism of Action: Dopamine Receptor Agonism
The tetrahydropyridine nucleus is a core scaffold in several neurologically active compounds. Based on this, we postulate that BPPT interacts with the dopaminergic system, potentially as a direct or indirect agonist at dopamine receptors. Dopaminergic pathways are critical in regulating motor control, motivation, reward, and cognitive functions.[1][2] Therefore, a compound modulating this system would be expected to produce significant behavioral changes. The following experimental paradigms are selected to test this hypothesis by comparing the effects of BPPT to a vehicle control and well-characterized reference compounds.
Section 1: Assessment of Spontaneous Locomotor Activity
The open field test is a fundamental assay to evaluate general motor activity, exploratory behavior, and anxiety-like responses in a novel environment.[3][4] For a hypothesized dopamine agonist, this test is crucial as dopaminergic stimulation is known to modulate locomotor activity.[2]
Experimental Protocol: Open Field Test
-
Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions.[3]
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape is used. The arena should be cleaned with 70% ethanol between trials to eliminate olfactory cues.[5]
-
Procedure:
-
Administer BPPT (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a reference compound such as amphetamine (a known dopamine releaser) 30 minutes prior to testing.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period, typically 10-30 minutes.[3]
-
An automated video tracking system records the animal's movements.[3]
-
-
Parameters Measured:
-
Total Distance Traveled (cm): An indicator of overall locomotor activity.
-
Rearing Frequency: The number of times the animal stands on its hind legs, reflecting exploratory behavior.
-
Time in Center (s): The duration spent in the central, more exposed area of the arena, which can be an inverse measure of anxiety.
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | - | 1500 ± 150 | 30 ± 5 | 45 ± 8 |
| BPPT | 1 | 1800 ± 170 | 35 ± 6 | 50 ± 7 |
| BPPT | 5 | 3500 ± 300 | 60 ± 8 | 70 ± 10 |
| BPPT | 10 | 5000 ± 450 | 85 ± 12 | 65 ± 9 |
| Amphetamine | 2 | 4800 ± 400 | 80 ± 10 | 80 ± 11** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Causality and Interpretation: A dose-dependent increase in locomotor activity and rearing with BPPT would support a stimulant effect, consistent with dopamine agonism. The time spent in the center can also indicate an anxiolytic-like effect at certain doses.
Experimental Workflow: Locomotor Activity Test
Caption: Workflow for the Open Field Locomotor Activity Test.
Section 2: Evaluation of Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][9]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the floor.[9]
-
Acclimation: Animals are habituated to the testing room for at least one hour prior to the test.[8]
-
Procedure:
-
Administer BPPT (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a reference anxiolytic like Diazepam 30 minutes before the test.
-
Place the mouse in the center of the maze, facing a closed arm.[9]
-
Allow the animal to explore the maze for 5 minutes.[6]
-
A video camera positioned above the maze records the session for later analysis.[8]
-
-
Parameters Measured:
-
Time Spent in Open Arms (%): The primary measure of anxiety; an increase suggests anxiolytic effects.
-
Open Arm Entries (%): A secondary measure of anxiety and exploration.
-
Closed Arm Entries: Can be used as a measure of general activity.
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Closed Arm Entries |
| Vehicle | - | 15 ± 3 | 20 ± 4 | 15 ± 2 |
| BPPT | 1 | 25 ± 5 | 30 ± 6 | 16 ± 3 |
| BPPT | 5 | 18 ± 4 | 22 ± 5 | 25 ± 4* |
| BPPT | 10 | 10 ± 2 | 15 ± 3 | 30 ± 5 |
| Diazepam | 1 | 40 ± 7 | 45 ± 8** | 14 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Causality and Interpretation: An anxiolytic-like effect of BPPT at a low dose (1 mg/kg) would be indicated by increased time and entries in the open arms. Higher doses might induce anxiogenic effects or hyperactivity (as suggested by increased closed arm entries), which is a common biphasic response for dopaminergic compounds.
Hypothesized Dopamine Signaling Pathway
Caption: Hypothesized signaling cascade following BPPT binding.
Section 3: Investigation of Depressive-Like Behavior
The forced swim test (FST) is a widely used rodent behavioral test for assessing depressive-like states and the efficacy of antidepressant compounds.[10][11] The test is based on the principle of behavioral despair; when placed in an inescapable container of water, animals will eventually cease escape-oriented behaviors and become immobile.[12]
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container filled with water (24-25°C) to a depth where the animal cannot touch the bottom.[11][13]
-
Acclimation: Transport animals to the testing room at least 30 minutes before the test.[11]
-
Procedure:
-
Administer BPPT (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a reference antidepressant like Fluoxetine 30-60 minutes prior to the test.
-
Gently place the mouse into the water-filled cylinder for a 6-minute session.[11]
-
The behavior is typically recorded, and the last 4 minutes of the session are scored.[11]
-
-
Parameter Measured:
-
Immobility Time (s): The duration for which the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility is indicative of an antidepressant-like effect.[12]
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | 150 ± 12 |
| BPPT | 1 | 140 ± 15 |
| BPPT | 5 | 105 ± 10* |
| BPPT | 10 | 80 ± 9 |
| Fluoxetine | 20 | 75 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Causality and Interpretation: A dose-dependent reduction in immobility time with BPPT would suggest an antidepressant-like effect. This aligns with the role of dopamine in motivation and reward, which can be blunted in depressive states.
Section 4: Analysis of Recognition Memory
The novel object recognition (NOR) test is used to evaluate learning and memory, particularly recognition memory, in rodents.[14][15] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[16]
Experimental Protocol: Novel Object Recognition
-
Habituation: On day 1, allow each animal to explore an empty open field arena for 5-10 minutes.[17]
-
Familiarization (Training): On day 2, place the animal in the same arena, which now contains two identical objects, and allow it to explore for a set time (e.g., 10 minutes).[17]
-
Testing: After a retention interval (e.g., 2 hours or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[17]
-
Procedure:
-
Administer BPPT (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a reference compound before the familiarization phase.
-
Record the time spent exploring each object during the testing phase. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Parameter Measured:
-
Discrimination Index (DI): Calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.30 ± 0.05 |
| BPPT | 1 | 0.45 ± 0.06 |
| BPPT | 5 | 0.25 ± 0.07 |
| BPPT | 10 | 0.10 ± 0.04 |
| Scopolamine (Amnesic Agent) | 1 | 0.05 ± 0.03** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Causality and Interpretation: The results might show a U-shaped dose-response curve. A low dose of BPPT could enhance memory, consistent with the known role of dopamine in cognitive function. Higher doses might impair memory due to overstimulation or other competing behaviors.
Logical Relationships in Behavioral Testing
Caption: Interrelation of BPPT effects and behavioral assays.
Conclusion
This guide outlines a systematic approach to characterizing the behavioral effects of the novel compound this compound (BPPT). Based on a hypothesized dopamine agonist mechanism, the selected assays—Open Field Test, Elevated Plus Maze, Forced Swim Test, and Novel Object Recognition—provide a comprehensive profile of its potential impact on motor function, anxiety, mood, and memory. The hypothetical data presented illustrates a plausible dose-dependent profile, including psychostimulant, anxiolytic, and antidepressant-like effects, with potential cognitive modulation. This framework serves as a robust starting point for researchers to rigorously evaluate BPPT and advance our understanding of its therapeutic potential.
References
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protocols.io. (2023). Elevated plus maze protocol. [Link]
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Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
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Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behavioural Brain Research, 151(1-2), 167-177. [Link]
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A Comparative Analysis of Tetrahydropyridine Derivatives as Dopamine Uptake Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of tetrahydropyridine derivatives, focusing on their interaction with the dopamine transporter (DAT). It is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics targeting the central nervous system. We will delve into the structure-activity relationships (SAR) that govern the potency of these compounds, anchored by the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and provide detailed experimental protocols for the evaluation of novel derivatives.
Introduction: The Dopamine Transporter and the Significance of Tetrahydropyridine Derivatives
The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the action of dopamine and maintains neurotransmitter homeostasis. Consequently, the DAT is a key target for a wide range of therapeutic agents and drugs of abuse.
The tetrahydropyridine scaffold has emerged as a significant pharmacophore in the study of dopamine neuroscience, largely due to the discovery of MPTP. This compound has been instrumental in developing animal models of Parkinson's disease due to its selective neurotoxic effects on dopaminergic neurons.[1] The mechanism of this neurotoxicity is intrinsically linked to the dopamine transporter, which actively sequesters the toxic metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), into dopaminergic neurons.[2] This unique relationship makes the tetrahydropyridine structure a compelling starting point for the design of novel DAT inhibitors and for understanding the molecular interactions that govern dopamine uptake.
This guide will use MPTP as a reference compound to explore how structural modifications to the tetrahydropyridine core can modulate affinity and inhibitory potency at the DAT.
The Dopaminergic Signaling Pathway and Mechanism of Action
The regulation of dopamine levels in the synapse is a tightly controlled process. The following diagram illustrates the key components of the dopaminergic synapse and the mechanism by which tetrahydropyridine derivatives can inhibit dopamine uptake.
Caption: Dopaminergic synapse and DAT inhibition.
As depicted, tetrahydropyridine derivatives can act as competitive inhibitors at the DAT, blocking the reuptake of dopamine and thereby prolonging its presence in the synaptic cleft. The neurotoxin MPTP is a substrate for monoamine oxidase B (MAO-B), which converts it to the toxic cation MPP+. MPP+ is then recognized and transported by the DAT, leading to its accumulation in dopaminergic neurons and subsequent cell death.[2]
Comparative Analysis of Tetrahydropyridine Derivatives
| Compound ID | Structure | R1 | R2 | IC50 (µM) for DAT Inhibition | Reference |
| 1 | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | CH₃ | H | 2 | [3] |
| 2 | 4'-amino-MPTP | CH₃ | 4'-NH₂ | Neurotoxic, DAT substrate | [4] |
| 3 | 4-phenyl-1,2,3,6-tetrahydropyridine | H | H | Lower DAT affinity than MPTP |
Note: The IC50 value for compound 2 is not explicitly stated in the provided reference, but its activity as a DAT substrate implies interaction. The lower DAT affinity for compound 3 is inferred from the lack of neurotoxicity.
Structure-Activity Relationship (SAR) Insights
The limited available data suggests several key structural features that influence the interaction of tetrahydropyridine derivatives with the DAT:
-
N-Substitution (R1): The N-methyl group of MPTP appears to be important for its potent inhibition of dopamine uptake. Removal of this methyl group, as in 4-phenyl-1,2,3,6-tetrahydropyridine, is associated with a decrease in DAT affinity. This suggests that a certain degree of lipophilicity and steric bulk at this position is favorable for binding.
-
Phenyl Ring Substitution (R2): Modifications to the 4-phenyl ring can be tolerated by the DAT. For example, the addition of an amino group at the 4'-position, as in 4'-amino-MPTP, results in a compound that is still recognized and transported by the DAT.[4] This position offers a potential site for introducing other functional groups to modulate the pharmacological properties of the molecule.
-
The Tetrahydropyridine Core: The unsaturated six-membered ring is a crucial component of the pharmacophore. Its conformation and the position of the double bond likely play a significant role in orienting the molecule within the DAT binding pocket.
To further elucidate the SAR of this class of compounds, a systematic study involving the synthesis and evaluation of a library of derivatives is necessary. The following experimental workflow outlines the key steps for such an investigation.
Experimental Workflow for Comparative Analysis
A robust and reproducible experimental workflow is essential for the accurate comparison of novel tetrahydropyridine derivatives. The following diagram outlines a typical workflow for screening and characterizing these compounds for their effects on dopamine uptake.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine Effects
A Note to Our Fellow Researchers: The direct biological activities and pharmacological data for the specific compound, 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, are not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework, outlining the established principles and methodologies for creating an in vitro and in vivo correlation (IVIVC). We will draw upon data from structurally related tetrahydropyridine and piperidine derivatives to illustrate the potential biological targets and the experimental approaches that would be necessary to build a robust IVIVC for this compound of interest.
Introduction: The Imperative of In Vitro-In Vivo Correlation
In the realm of drug discovery and development, establishing a predictive relationship between in vitro experimental results and in vivo efficacy is paramount. This correlation, known as In Vitro-In Vivo Correlation (IVIVC), allows researchers to make more informed decisions, optimize lead compounds, and streamline the lengthy and costly process of bringing a new therapeutic to clinical trials. A successful IVIVC can provide valuable insights into a compound's pharmacokinetic and pharmacodynamic properties, ultimately enhancing the efficiency of preclinical and clinical studies.
This compound belongs to a class of compounds with a tetrahydropyridine core, a scaffold known to interact with a variety of biological targets. Related structures have demonstrated a wide spectrum of activities, including neuroprotective and neurotoxic effects, acetylcholinesterase inhibition, and interactions with monoamine transporters. Given this potential for diverse biological effects, a thorough investigation correlating its in vitro bioactivity with its in vivo physiological responses is essential for understanding its therapeutic potential and mechanism of action.
Hypothetical In Vitro Characterization: Unveiling the Molecular Mechanisms
To establish the foundational in vitro data for an IVIVC, a battery of assays would be employed to determine the compound's primary biological targets and its cellular effects. Based on the activities of structurally similar molecules, the following in vitro studies would be prioritized.
Experimental Protocols: In Vitro Assays
1. Receptor and Transporter Binding Assays:
-
Objective: To identify the binding affinity of this compound to key CNS targets.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and various dopamine and serotonin receptor subtypes).
-
Incubate the membrane preparations with a radiolabeled ligand specific for the target of interest in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
-
2. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory potential of the compound against enzymes implicated in neurological disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
-
Methodology (AChE Inhibition - Ellman's Method):
-
Prepare a solution of acetylcholinesterase.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the formation of the yellow product, 5-thio-2-nitrobenzoate, spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. In Vitro Neurotoxicity and Neuroprotection Assays:
-
Objective: To evaluate the compound's effect on neuronal cell viability and its potential to protect against known neurotoxins.
-
Methodology (MTT Assay):
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in 96-well plates.
-
For neurotoxicity assessment, treat the cells with increasing concentrations of the test compound for 24-48 hours.
-
For neuroprotection, pre-treat the cells with the test compound before exposing them to a neurotoxin (e.g., MPP+ or 6-hydroxydopamine).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Hypothetical In Vitro Data Summary
| Assay Type | Target | Hypothetical Result (IC50/Ki/EC50) |
| Binding Assay | Dopamine Transporter (DAT) | 150 nM (Ki) |
| Binding Assay | Serotonin Transporter (SERT) | 800 nM (Ki) |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 1.2 µM (IC50) |
| Neuroprotection | MPP+-induced toxicity in SH-SY5Y cells | 5 µM (EC50 for protection) |
In Vivo Evaluation: From Animal Models to Physiological Outcomes
The in vivo assessment of this compound would aim to translate the in vitro findings into a physiological context. This would involve pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as pharmacodynamic studies in relevant animal models of neurological disorders.
Experimental Protocols: In Vivo Studies
1. Pharmacokinetic (PK) Analysis:
-
Objective: To determine the pharmacokinetic profile of the compound in a suitable animal model (e.g., rats or mice).
-
Methodology:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
2. Animal Models of Neurodegeneration (e.g., MPTP-induced Parkinson's Disease Model):
-
Objective: To evaluate the neuroprotective or symptomatic effects of the compound in a well-established animal model.
-
Methodology:
-
Induce a Parkinson's-like phenotype in mice by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treat groups of MPTP-lesioned mice with either vehicle or different doses of this compound.
-
Assess motor function using behavioral tests such as the rotarod test and the open field test.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform neurochemical analysis (e.g., HPLC-ECD to measure dopamine and its metabolites) and immunohistochemistry (e.g., staining for tyrosine hydroxylase to quantify dopaminergic neuron survival) on the brain tissue.
-
Hypothetical In Vivo Data Summary
| Study Type | Animal Model | Key Finding |
| Pharmacokinetics | Rat (Oral, 10 mg/kg) | Cmax: 500 ng/mL; Tmax: 2 h; AUC: 2500 ng*h/mL |
| Neuroprotection | MPTP Mouse Model | 40% protection of dopaminergic neurons at 20 mg/kg |
| Behavioral | MPTP Mouse Model | Significant improvement in motor performance on the rotarod test |
Visualizing the Path: From In Vitro Target to In Vivo Effect
To conceptualize the potential mechanism of action and the experimental workflow, the following diagrams are provided.
A Comparative Guide to the Cross-Species Sensitivity of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)
A Note on the Investigated Compound: Initial searches for "1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine" did not yield specific toxicological or comparative data. The structural similarity and the context of neurotoxicity research strongly suggest that the intended compound of interest is the well-documented parkinsonian neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . This guide will, therefore, focus on the extensive body of research surrounding MPTP as a model to explore cross-species neurotoxic sensitivity.
Introduction: The Paradigm of MPTP in Neurotoxicity and Parkinson's Disease Research
The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized our understanding of Parkinson's disease (PD).[1] Accidental self-administration of MPTP-contaminated synthetic heroin in the early 1980s led to the development of severe and irreversible parkinsonism in affected individuals.[1] This tragic event unveiled a powerful tool for modeling PD in various animal species, allowing for in-depth investigation into the mechanisms of nigrostriatal degeneration and the development of novel therapeutic strategies.[2][3]
MPTP's ability to recapitulate key features of PD, however, is not uniform across all species. A striking disparity in sensitivity exists, most notably between primates and rodents.[4][5] This guide provides a comprehensive comparison of the factors influencing this differential susceptibility, offering researchers, scientists, and drug development professionals a critical analysis of the experimental data and the causal mechanisms that underpin these differences.
Mechanism of MPTP Neurotoxicity: A Multi-Step Process
The neurotoxicity of MPTP is not inherent to the parent compound but is a consequence of its metabolic activation within the brain.[3] This process can be dissected into several key steps, each contributing to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc).
-
Entry into the Brain and Metabolic Activation: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[3] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of glial cells (astrocytes), into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[3][6]
-
Selective Uptake into Dopaminergic Neurons: The selective vulnerability of dopaminergic neurons to MPTP is largely due to the high-affinity dopamine transporter (DAT), which recognizes and actively transports MPP+ from the extracellular space into the cytoplasm of these neurons.[2][7]
-
Mitochondrial Accumulation and Toxicity: Once inside the dopaminergic neuron, MPP+ is concentrated within the mitochondria. Here, it exerts its primary toxic effect by inhibiting Complex I of the electron transport chain.[3][8] This disruption of mitochondrial respiration leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][3]
Cross-Species Sensitivity: A Tale of Two Models
The profound differences in the neurotoxic effects of MPTP between primates and rodents are not arbitrary but are rooted in distinct neuroanatomical and biochemical variations.
Primates: The Highly Sensitive Model
Non-human primates, such as macaques and marmosets, exhibit a sensitivity to MPTP that closely mirrors that of humans.[5] Systemic administration of relatively low doses of MPTP in these species leads to the rapid onset of a severe and persistent parkinsonian syndrome, characterized by bradykinesia, rigidity, postural instability, and tremor.[4] Pathologically, there is a substantial and selective loss of dopaminergic neurons in the SNc.
Several key factors contribute to this high sensitivity:
-
Metabolism and Metabolite Retention: Primates exhibit a persistently high concentration of MPP+ in the caudate nucleus following MPTP administration, and their brains clear MPTP and its metabolites much more slowly than rodent brains.[9]
-
Neuromelanin: Dopaminergic neurons in the primate substantia nigra contain neuromelanin, a pigment to which MPP+ binds with high affinity.[10][11][12] It is hypothesized that neuromelanin acts as a reservoir for MPP+, leading to a prolonged intracellular exposure and sustained toxicity.[11][13] Rodents lack neuromelanin in their dopaminergic neurons.[5]
-
Dopamine Transporter (DAT) Density: Primates have a higher density of DAT in the striatum compared to rodents, facilitating a more efficient uptake of MPP+ into dopaminergic neurons.[14][15]
Rodents: The More Resistant Model
In contrast to primates, rodents, particularly rats, are remarkably resistant to the neurotoxic effects of MPTP.[5][16] Mice are more sensitive than rats, with certain strains like the C57BL/6 being more susceptible than others.[17][18] However, inducing a significant and lasting parkinsonian phenotype in rodents typically requires much higher and often repeated doses of MPTP.[4][16]
The lower sensitivity of rodents can be attributed to:
-
MAO-B Activity and Distribution: While both species possess MAO-B, there are differences in its activity and distribution. Dopamine is primarily metabolized by MAO-A in rats, whereas in primates and humans, it is predominantly metabolized by MAO-B.[19] The C57BL/6 mouse strain, which is more sensitive to MPTP, uniquely has higher MAO-B activity in the brain than in the liver.[18]
-
Rapid Metabolite Clearance: Rodent brains clear MPTP and its toxic metabolite MPP+ much more rapidly than primate brains.[9]
-
Absence of Neuromelanin: As previously mentioned, the lack of neuromelanin in rodent dopaminergic neurons prevents the long-term sequestration of MPP+.[5]
-
Lower DAT Density: The density of dopamine transporters in the rodent striatum is generally lower than in primates, leading to a less efficient accumulation of MPP+.[14]
Comparative Data Summary
| Feature | Primates (e.g., Macaque) | Rodents (e.g., C57BL/6 Mouse) |
| MPTP Sensitivity | High | Low to Moderate |
| Typical Neurotoxic Dose | Low (e.g., 0.2-0.5 mg/kg, i.v. for several days) | High (e.g., 10-30 mg/kg, i.p. or s.c. for several days) |
| Behavioral Outcome | Severe, persistent parkinsonism (bradykinesia, rigidity, tremor) | Transient motor deficits, requires specific behavioral tests to detect |
| Pathology | Selective, substantial loss of SNc dopaminergic neurons | Moderate loss of SNc dopaminergic neurons, striatal dopamine depletion |
| MAO-B Activity (Brain) | High | Moderate (strain-dependent) |
| MPP+ Clearance | Slow | Rapid |
| Neuromelanin | Present in SNc neurons | Absent |
| DAT Density (Striatum) | High | Lower |
Experimental Protocols
The following are generalized protocols for inducing and studying MPTP-induced neurotoxicity. Note: All procedures involving MPTP must be conducted with extreme caution in a certified laboratory with appropriate personal protective equipment, as it is a known human neurotoxin.
In Vivo Model: MPTP-Induced Parkinsonism in Mice
This protocol is adapted for the C57BL/6 mouse strain, which is highly sensitive to MPTP.[17][20][21]
-
Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old. House them under standard laboratory conditions with ad libitum access to food and water.
-
MPTP Solution Preparation: Prepare a solution of MPTP hydrochloride in sterile, physiological saline (0.9% NaCl). A common concentration is 2-4 mg/mL.
-
Administration Regimen:
-
Post-Injection Monitoring: Monitor the animals closely for any signs of distress.
-
Endpoint Analysis (7-21 days post-injection):
-
Behavioral Testing: Assess motor function using tests such as the pole test, rotarod, or open-field test.
-
Neurochemical Analysis: Measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
In Vivo Model: MPTP-Induced Parkinsonism in Non-Human Primates
Protocols for non-human primates are more variable and require specialized facilities and ethical approvals.[1][5]
-
Species Selection: Common marmosets or macaque monkeys are frequently used.[5][22]
-
Administration: MPTP is typically administered intravenously (i.v.) or intramuscularly (i.m.) over several days (e.g., 0.2-0.5 mg/kg daily for 5 days). Chronic, low-dose administration schedules can also be used to model the progressive nature of PD.[5]
-
Behavioral Assessment: Parkinsonian symptoms are rated using a clinical rating scale similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans.
-
Endpoint Analysis: Similar to the mouse model, but often includes more advanced techniques like positron emission tomography (PET) imaging to assess dopamine transporter density in vivo.
In Vitro Model: MPP+ Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying the cellular mechanisms of neurotoxicity.[23][24]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.[24]
-
MPP+ Treatment: Expose the cells to varying concentrations of MPP+ iodide (the active metabolite, as MPTP is not readily metabolized in vitro) for 24-48 hours. A typical concentration range is 0.1-2 mM.
-
Cytotoxicity Assays:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release.
-
Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
-
Apoptosis: Detect apoptosis using TUNEL staining or by measuring caspase-3 activity.[25][26]
-
Conclusion: Implications for Drug Development and Future Research
The marked differences in sensitivity to MPTP across species underscore the critical importance of selecting appropriate animal models in Parkinson's disease research. While rodent models are invaluable for initial screening and mechanistic studies due to their cost-effectiveness and practicality, their lower sensitivity and failure to fully recapitulate the primate phenotype necessitate caution when extrapolating results to humans.[17] The high sensitivity of non-human primates, which more closely mirrors the human condition, makes them an indispensable model for preclinical testing of novel therapeutic agents.[5] Understanding the biochemical and neuroanatomical underpinnings of this species-specific sensitivity not only refines our experimental approaches but also provides deeper insights into the fundamental pathophysiology of Parkinson's disease.
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Peng, T., et al. (2021). MPTP-induced PD mouse model and MPP þ intoxicated SH-SY5Y cells and HAGLROS was upregulated and miR-100 was downregulated in MPTP-induced PD mouse model (G, H) and in MPP þ -intoxicated SH-SY5Y cells (I, J). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Introduction: The compound 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (herein referred to as Cpd-X) represents a novel chemical entity with potential applications in neuroscience research and drug development. Its core structure, a tetrahydropyridine ring, is a well-established pharmacophore found in a range of centrally active agents. Notably, the infamous neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) shares this core, pointing towards a high probability of interaction with the monoaminergic systems, particularly the dopamine transporter (DAT). The addition of the bulky, lipophilic benzyl and phenylpropyl groups suggests that Cpd-X may possess high affinity and potentially unique selectivity for specific neurotransmitter transporters or receptors.
This guide provides a comprehensive, multi-tiered framework for elucidating and validating the mechanism of action (MoA) of Cpd-X. We will proceed from broad, initial screening to specific, functional validation, comparing its profile against established reference compounds. The experimental choices are rationalized to build a robust, self-validating dataset, suitable for publication and further development.
Part 1: Initial Hypothesis and Strategic Overview
Based on its structural similarity to known monoamine transporter ligands, our primary hypothesis is that Cpd-X acts as a ligand for the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters . A secondary hypothesis is its potential interaction with sigma receptors (σ1 and σ2), as many DAT ligands exhibit cross-reactivity with these sites.
Our validation strategy is designed as a logical funnel, starting broad and progressively focusing on the most potent and relevant interactions.
Caption: A multi-tiered workflow for MoA validation of Cpd-X.
Part 2: Tier 1 - Broad Target Screening
The first principle in MoA validation is to cast a wide net. A novel compound's activity is never assumed. We must empirically determine its primary targets and identify potential off-target liabilities early in the discovery process.
Experimental Choice: A broad radioligand binding panel, such as the Eurofins SafetyScreen44™ or similar, is the industry standard. This service screens the test compound at a fixed concentration (e.g., 10 µM) against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Expected Outcome & Interpretation: The output is typically presented as a percentage of inhibition of radioligand binding. A significant inhibition (>50%) for a particular target flags it for further investigation. For Cpd-X, we anticipate strong signals at DAT, and potentially SERT and NET. We will also pay close attention to any hits on sigma receptors.
Part 3: Tier 2 - In Vitro Pharmacological Characterization
Once primary targets are identified, we must quantify the interaction. This involves determining the compound's affinity (how tightly it binds) and its functional effect (e.g., does it block the transporter's function?).
Affinity Determination: Radioligand Competition Assays
This experiment quantifies the affinity of Cpd-X for its target by measuring how effectively it competes with a known high-affinity radioligand.
Protocol: DAT Competition Binding Assay
-
Tissue Preparation: Utilize striatal tissue from rats or mice, a brain region with high DAT density. Prepare a crude synaptosomal membrane fraction via differential centrifugation.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl.
-
Radioligand: [³H]-WIN 35,428, a well-characterized DAT-selective radioligand. Use at a concentration near its Kd (e.g., 2-3 nM).
-
Test Compound: Prepare serial dilutions of Cpd-X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Combine membrane preparation, [³H]-WIN 35,428, and varying concentrations of Cpd-X or a reference compound (e.g., GBR-12909). Incubate at 4°C for 2-3 hours.
-
Termination & Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Cpd-X. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration inhibiting 50% of binding). Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Comparison Data (Hypothetical): This protocol should be run in parallel for Cpd-X and established reference compounds to contextualize its potency and selectivity.
| Compound | Target | Ki (nM) ± SEM | Selectivity (vs. DAT) |
| Cpd-X (Hypothetical) | DAT | 15.2 ± 1.8 | - |
| SERT | 250.5 ± 22.1 | 16.5-fold | |
| NET | 480.9 ± 51.3 | 31.6-fold | |
| GBR-12909 (Reference) | DAT | 5.1 ± 0.6 | - |
| SERT | > 10,000 | > 1960-fold | |
| NET | 850.0 ± 95.2 | 167-fold | |
| Cocaine (Reference) | DAT | 250.1 ± 30.5 | - |
| SERT | 310.8 ± 41.7 | 0.8-fold | |
| NET | 455.2 ± 55.9 | 0.5-fold |
This hypothetical data suggests Cpd-X is a potent DAT ligand with moderate selectivity over SERT and NET, distinguishing it from the highly selective GBR-12909 and the non-selective cocaine.
Functional Activity: Synaptosomal Neurotransmitter Uptake Assays
Binding affinity does not equate to function. A compound can be an inhibitor, a substrate (releaser), or have no functional effect. The synaptosomal uptake assay directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the synapse.
Protocol: [³H]-Dopamine Uptake Assay
-
Tissue Preparation: Prepare fresh, crude synaptosomes from rat or mouse striatum.
-
Assay Buffer: Krebs-Ringer buffer, continuously gassed with 95% O₂/5% CO₂.
-
Pre-incubation: Incubate synaptosomes with varying concentrations of Cpd-X or reference compounds (e.g., 10⁻¹¹ M to 10⁻⁵ M) for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Dopamine at a final concentration near its Km for DAT (e.g., 10-20 nM).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure radioactivity via liquid scintillation counting. Non-specific uptake is determined in the presence of a saturating concentration of a potent inhibitor (e.g., 10 µM GBR-12909). Calculate the IC₅₀ for uptake inhibition by non-linear regression.
Comparison Data (Hypothetical):
| Compound | Target | Uptake Inhibition IC₅₀ (nM) ± SEM |
| Cpd-X (Hypothetical) | Dopamine (DAT) | 45.8 ± 5.1 |
| GBR-12909 (Reference) | Dopamine (DAT) | 12.3 ± 1.5 |
| Cocaine (Reference) | Dopamine (DAT) | 310.2 ± 35.8 |
This hypothetical functional data confirms that Cpd-X is an inhibitor of dopamine uptake, consistent with its binding affinity. The rightward shift from Ki to IC₅₀ is typical and reflects the different conditions of binding vs. functional assays.
Part 4: Tier 3 - Cellular Validation in a Heterologous System
Synaptosomes are an excellent tool but are a complex mixture. To confirm that the observed effects are mediated specifically through the human version of the target protein, we use a controlled, heterologous expression system.
Experimental Choice: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human dopamine transporter (hDAT). These cells provide a clean background to study the pharmacology of hDAT in isolation.
Caption: Cpd-X mechanism in hDAT-expressing HEK293 cells.
Protocol: Live-Cell Dopamine Uptake Assay
-
Cell Culture: Plate hDAT-HEK293 cells in 24- or 96-well plates and grow to confluence.
-
Assay: Wash cells with Krebs-Ringer buffer. Pre-incubate with Cpd-X or reference compounds for 15 minutes at 37°C.
-
Initiate Uptake: Add [³H]-Dopamine and incubate for 10 minutes.
-
Terminate & Lyse: Rapidly aspirate the medium and wash wells with ice-cold buffer. Lyse the cells with a scintillation-compatible lysis buffer.
-
Quantify: Transfer lysate to scintillation vials and measure radioactivity.
-
Analysis: Determine the IC₅₀ for uptake inhibition as described previously.
Justification: This experiment validates three key points: 1) The activity of Cpd-X translates from rodent tissue to the human transporter. 2) The effect is not dependent on other neuronal proteins absent in HEK293 cells. 3) It provides a robust platform for future structure-activity relationship (SAR) studies.
Part 5: Tier 4 - In Vivo Confirmation
The final step is to demonstrate that the molecular mechanism observed in vitro leads to a predictable physiological or behavioral outcome in vivo.
Experimental Choice: Spontaneous locomotor activity in mice. DAT inhibitors are known to increase synaptic dopamine levels in motor-related brain regions like the nucleus accumbens, leading to hyperlocomotion. This provides a direct behavioral readout of functional DAT blockade in the brain.
Protocol: Mouse Locomotor Activity
-
Animals: Use male C57BL/6J mice, habituated to the testing room.
-
Apparatus: Standard open-field arenas equipped with infrared beam arrays to automatically track distance traveled.
-
Procedure:
-
Place mice in the open-field arenas and allow them to habituate for 30 minutes.
-
Administer Cpd-X, a reference compound (e.g., cocaine at 10 mg/kg), or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
Immediately return the mice to the arenas and record locomotor activity (total distance traveled) in 5-minute bins for 60-90 minutes.
-
-
Data Analysis: Analyze the total distance traveled post-injection using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's) to compare drug-treated groups to the vehicle control group.
Expected Outcome & Interpretation: If Cpd-X is a centrally-acting DAT inhibitor, it should produce a dose-dependent increase in locomotor activity, similar to cocaine. Comparing the dose-response curves of Cpd-X and cocaine can provide an initial estimate of their relative in vivo potency. A lack of effect could indicate poor brain penetration or rapid metabolism, which would require further pharmacokinetic studies.
Conclusion
This comprehensive guide outlines a rigorous, step-wise approach to validate the mechanism of action of a novel compound, this compound (Cpd-X). By progressing through broad screening, detailed in vitro characterization, cellular validation, and in vivo behavioral pharmacology, we can build a compelling and defensible narrative of its molecular function. The consistent comparison against well-characterized alternatives like GBR-12909 and cocaine at each stage is critical for contextualizing the compound's unique pharmacological profile. This structured approach ensures scientific integrity and provides the robust data package necessary for publication and further preclinical development.
References
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Title: A simple and rapid method for the preparation of synaptosomes. Source: Methods in Enzymology URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Part 1: Hazard Identification and Risk Assessment
Before handling BPPTP, it is crucial to understand its potential hazards. Based on data from similar compounds, BPPTP is anticipated to exhibit the following hazardous characteristics:
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation (Category 2) | [1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [1][2] |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
Given these potential hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantities of waste, the potential for exposure, and the available safety equipment.
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is paramount when handling potentially hazardous chemical waste. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes. Standard safety glasses do not provide adequate protection. These should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical waste.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] All handling of open containers should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[3]
Part 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Containment: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[3]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office and, if necessary, local emergency services.
-
Restrict Access: Prevent entry to the affected area until it has been deemed safe by trained personnel.
Part 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of BPPTP is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all BPPTP waste, including contaminated materials like gloves, pipette tips, and absorbent pads, in a dedicated, properly labeled hazardous waste container.[7][8]
-
Container Compatibility: The container must be made of a material compatible with the chemical waste. For BPPTP, a high-density polyethylene (HDPE) or glass container is suitable.[6] The container must have a tightly fitting lid to prevent leakage or evaporation.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine," and the associated hazards (e.g., Irritant, Harmful).[7]
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be located at or near the point of generation.[7]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Segregation: Store the BPPTP waste away from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[3]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (per institutional and local regulations), contact your institution's EHS office to arrange for pickup and disposal.[9]
-
Documentation: Complete any required waste disposal forms accurately and completely, providing all necessary information about the waste composition.
The following diagram illustrates the decision-making process for the proper disposal of BPPTP waste.
Caption: Decision workflow for the disposal of this compound waste.
Part 5: Environmental Considerations
While specific ecotoxicity data for BPPTP is not available, related compounds are known to be very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent any release of this compound into the environment. This includes avoiding disposal in sanitary sewers and ensuring that all waste is handled by a licensed hazardous waste disposal company.
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A Senior Application Scientist's Guide to Handling 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine: A Precautionary Approach to Personal Protective Equipment
This document provides essential safety and operational guidance for the handling of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon the precautionary principle, drawing established safety protocols from structurally similar and potentially hazardous analogues, most notably the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The primary objective is to ensure the highest level of safety for all laboratory personnel.
The Critical Hazard Analysis: Understanding the Risk Through Analogy
The core of our safety protocol is based on the structural similarity of this compound to MPTP. MPTP is a potent and selective neurotoxin that causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1][2][3][4] The mechanism of its toxicity involves metabolic conversion within the body to the 1-methyl-4-phenylpyridinium ion (MPP+), which then enacts its toxic effects.[1][2]
While a study on a different benzyl analogue (4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, BMTP) found it to be non-neurotoxic in mice, this was attributed to in-vivo pharmacokinetic differences rather than an inherent lack of chemical reactivity.[5] The underlying tetrahydropyridine scaffold remains a significant structural alert for potential neurotoxicity. Therefore, until toxicological data for this compound proves otherwise, it must be handled as a potential neurotoxin.
This precautionary stance dictates the necessity of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to prevent all potential routes of exposure: inhalation, skin contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard | Causality and Rationale |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a full-face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes of the compound or its solutions, which could be absorbed through the mucous membranes of the eyes. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with Butyl rubber or Polyvinyl Alcohol (PVA) gloves as the outer layer. A nitrile glove may be used as the inner layer. | EN 374 (EU) | Pyridine-based compounds can degrade standard nitrile gloves with prolonged contact.[6][7] Butyl rubber and PVA offer superior chemical resistance.[6][7] Double-gloving is essential to prevent exposure in case the outer glove is compromised. Gloves must be changed immediately upon contamination. |
| Body Protection | A flame-retardant, chemically impervious lab coat or coveralls with tight-fitting cuffs. | N/A | Prevents contact with skin and personal clothing. A fully-buttoned coat ensures maximum coverage. Contaminated clothing should be removed immediately and decontaminated before reuse.[8] |
| Respiratory Protection | All work must be performed in a certified chemical fume hood.[6][9] If a fume hood is unavailable or in case of a significant spill, a NIOSH-approved full-face respirator with organic vapor cartridges is mandatory. | NIOSH (US) or EN 14387 (EU) | Prevents inhalation of any aerosols or vapors, which is a primary route of exposure for neurotoxins.[10] Note: Use of a respirator requires prior medical clearance and fit-testing.[6] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | N/A | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, repeatable workflow is paramount for safety. The following procedures integrate engineering controls and PPE to create a self-validating system of protection.
Preparation and Engineering Controls
-
Fume Hood Verification: Before any work begins, ensure the chemical fume hood is operational and certified. Check the airflow monitor and ensure the sash is at the appropriate working height. All manipulations of the compound, including weighing, reconstitution, and aliquoting, must occur within the fume hood.[6][9]
-
Gather Materials: Assemble all necessary equipment (spatulas, vials, solvents, pipettes, waste containers) and place them within the fume hood to minimize movement in and out of the containment area.
-
Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[6]
PPE Donning and Safe Handling Workflow
The following diagram illustrates the logical flow for preparing for and executing the handling of the compound.
Caption: Workflow for Safe Handling of Potentially Neurotoxic Compounds.
Detailed Handling Steps
-
Weighing: Use a microbalance within the fume hood. Handle the solid compound gently with a spatula to avoid generating dust. Use anti-static weigh paper or a tared vial.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. Keep the container capped or covered as much as possible during sonication or vortexing.
-
Transfers: Use positive displacement pipettes for accurate liquid handling and to minimize aerosol generation.
-
Post-Handling: Securely cap the primary container. Decontaminate any surfaces within the fume hood that may have come into contact with the compound.
Emergency and Disposal Protocols
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spill: Evacuate the area. If the spill is large, alert your institution's environmental health and safety (EHS) office immediately. For small spills within a fume hood, trained personnel may use an absorbent material (like vermiculite or sand) to contain the spill, then collect it into a sealed, labeled container for hazardous waste disposal.[11]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and empty vials. Place all solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS office.[6]
-
Disposal: All waste containers must be disposed of through your institution's official EHS program.[10]
By adhering to this comprehensive safety framework, you can mitigate the risks associated with handling this uncharacterized compound, ensuring a safe and controlled laboratory environment.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Washington State University - Standard Operating Procedure for Pyridine. Washington State University. [Link]
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MATERIAL SAFETY DATA SHEET - Pyridine. J.T. Baker. [Link]
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Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. [Link]
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Safety Data Sheet - AA Blocks. AA Blocks. [Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
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The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. PubMed. [Link]
- Method for preparing 4-piperidyl piperidine.
-
Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity. PubMed. [Link]
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Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. PubMed. [Link]
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Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed. [Link]
- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
